N-(2,5-Dimethylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-8(2)10(6-7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLKSNKWHULUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174487 | |
| Record name | Acetamide, N-(2,5-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-44-4 | |
| Record name | N-(2,5-Dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5'-Acetoxylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2,5-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2,5-Dimethylphenyl)acetamide: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,5-Dimethylphenyl)acetamide, a substituted aromatic amide, holds significance as a key chemical intermediate and a metabolite of the industrially relevant compound, 2,5-dimethylaniline. This guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical application of scientific principles, offering detailed experimental protocols and the rationale behind methodological choices. All presented data is supported by authoritative sources to ensure scientific integrity and empower researchers in their laboratory endeavors.
Chemical Identity and Physicochemical Properties
This compound, also known as 2',5'-dimethylacetanilide, is a crystalline solid at room temperature. Its core structure consists of an acetamide group linked to a 2,5-dimethylphenyl moiety.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2050-44-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 151 °C (for the related compound 2-chloro-N-(2,5-dimethylphenyl)acetamide) | [3] |
| Boiling Point | 326.8±30.0 °C (Predicted) | [3] |
| Solubility | Limited solubility in water, soluble in organic solvents such as ethanol and methanol. | [4] |
| logP (Octanol/Water Partition Coefficient) | 2.911 (Crippen Calculated Property) | [4] |
The lipophilic nature of this compound, as indicated by its positive logP value, suggests good membrane permeability, a crucial factor in drug design and metabolic studies.
Figure 1: Chemical structure of this compound.
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the acylation of 2,5-dimethylaniline with an appropriate acetylating agent. The following protocol outlines a robust procedure using acetic anhydride.
Synthesis Protocol: Acetylation of 2,5-Dimethylaniline
This protocol is adapted from established methods for the synthesis of N-aryl acetamides.[5]
Materials:
-
2,5-Dimethylaniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Aniline: In a 250 mL Erlenmeyer flask, dissolve 2,5-dimethylaniline (0.1 mol) in 100 mL of deionized water containing a stoichiometric amount of concentrated HCl (0.1 mol). The addition of acid is crucial to form the water-soluble anilinium salt, facilitating a homogeneous reaction medium.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (0.1 mol). At this stage, no significant reaction occurs as the amine is protonated.
-
Initiation of Reaction: Slowly add a solution of sodium acetate (0.12 mol) in 50 mL of deionized water. Sodium acetate acts as a weak base, deprotonating the anilinium salt to regenerate the nucleophilic free aniline, which then reacts with the acetic anhydride.
-
Reaction and Precipitation: Continue stirring the mixture for 15-20 minutes. As the reaction proceeds, the product, this compound, will precipitate out of the solution due to its low water solubility.
-
Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any unreacted salts and water-soluble impurities.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of N-aryl acetamides. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Figure 2: Workflow for the synthesis and purification of this compound.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the N-H proton of the amide, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8]
Expected Characteristic Absorptions:
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹.[9]
-
C=O Stretch (Amide I band): A strong, sharp absorption band around 1660 cm⁻¹. This is a highly characteristic peak for secondary amides.[10]
-
N-H Bend (Amide II band): An absorption band in the region of 1550 cm⁻¹.
-
Aromatic C-H Stretch: Peaks slightly above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Several absorptions in the 1450-1600 cm⁻¹ region.
The presence and position of these bands provide a molecular fingerprint, confirming the presence of the amide and substituted aromatic functionalities.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.[11]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (163.22). The PubChem database lists a top peak at m/z 121 in the GC-MS data.[1]
-
Key Fragments: Common fragmentation pathways for N-aryl acetamides include cleavage of the amide bond and rearrangements. The base peak at m/z 121 likely corresponds to the [M - CH₂CO]⁺ fragment, resulting from the loss of a ketene molecule. Other significant fragments may arise from the loss of a methyl group from the aromatic ring or cleavage of the N-C bond.[12][13]
Figure 3: Analytical workflow for the characterization of this compound.
Biological Significance and Toxicological Profile
Metabolic Fate
This compound is a known human metabolite of 2,5-dimethylaniline.[1] 2,5-Dimethylaniline is used in the manufacturing of dyes and other chemicals.[14] The metabolic pathway likely involves the N-acetylation of the parent aniline in the liver. Understanding this metabolic conversion is crucial for assessing the overall toxicity profile of 2,5-dimethylaniline.
Toxicological Considerations
Direct toxicological data for this compound is limited. However, the toxicity of its parent compound, 2,5-dimethylaniline, has been studied. Aromatic amines and their metabolites are known to have various toxic effects, with haematotoxicity (effects on the blood) being a primary concern.[15] Studies on dimethylaniline isomers have shown varying degrees of toxicity, with some isomers inducing DNA damage and methemoglobinemia.[15][16]
Given that this compound is a metabolite, its toxicological profile is intrinsically linked to that of 2,5-dimethylaniline. Further research is warranted to fully elucidate the specific biological activities and potential toxicities of this compound.
Safety Precautions:
Based on the safety data sheet for this compound, the compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
Applications and Future Directions
As a substituted acetamide, this compound serves as a valuable building block in organic synthesis. The amide functionality and the substituted aromatic ring provide reactive sites for further chemical modifications, making it a potential precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, various N-phenyl acetamide derivatives have been investigated for their potential as anticoagulant and anticancer agents.[17][18]
Future research could focus on:
-
The synthesis and biological evaluation of novel derivatives of this compound.
-
In-depth toxicological studies to fully characterize its safety profile.
-
Elucidation of its role in the metabolic pathways of 2,5-dimethylaniline and its contribution to the overall toxicity of the parent compound.
Conclusion
This technical guide has provided a detailed overview of the core properties of this compound. By integrating fundamental chemical data with practical experimental protocols and insights into its biological context, this document serves as a valuable resource for researchers in the chemical and pharmaceutical sciences. The emphasis on the rationale behind experimental choices and the inclusion of comprehensive citations are intended to uphold the principles of scientific integrity and empower further investigation into this and related compounds.
References
-
Nishida, M., et al. (2015). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Journal of Health Science, 51(4), 451-458. [Link]
-
Cheméo. Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). [Link]
-
PubChem. Compound Summary for CID 16304, this compound. National Center for Biotechnology Information. [Link]
-
Stojković, A., et al. (2014). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society, 79(10), 1259-1268. [Link]
-
PubChem. Compound Summary for CID 77015, N-(2,5-Dimethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Lin, Y. H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8636–8644. [Link]
-
Chemical Synthesis Database. N-(2,6-dimethylphenyl)acetamide. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Kijima, A., et al. (2018). Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays. Genes and Environment, 40, 19. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. INTERPRETATION OF IR SPECTRA. [Link]
-
Biological Magnetic Resonance Bank. bmse000825 Acetamide at BMRB. [Link]
-
Al-Ostath, A., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 15(11), 1361. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
International Agency for Research on Cancer. (1987). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 42. [Link]
-
PubChem. Compound Summary for CID 7259, 2,5-Dimethylaniline. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
PubChem. Compound Summary for CID 135404430, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. National Center for Biotechnology Information. [Link]
-
SpectraBase. Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(3,5-dimethylphenyl)-. [Link]
-
Patel, K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(4s), s563-s573. [Link]
-
Lofgren, N. (1948). The Preparation of Lidocaine. Journal of Chemical Education, 25(5), 276. [Link]
- United States Patent 4,614,798. (1986).
-
Akkurt, M., et al. (2009). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o147. [Link]
Sources
- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. 2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE | 5177-35-5 [m.chemicalbook.com]
- 4. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. bmse000825 Acetamide at BMRB [bmrb.io]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 16. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijper.org [ijper.org]
A Comprehensive Technical Guide to the Synthesis of N-(2,5-Dimethylphenyl)acetamide
Foreword
This technical guide provides a comprehensive overview of the synthesis of N-(2,5-Dimethylphenyl)acetamide, a compound of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles, a detailed experimental protocol, and robust analytical validation methods. The synthesis of this compound, also known as 2',5'-dimethylacetanilide, is a classic example of N-acetylation, a fundamental transformation in organic chemistry.[1] This guide emphasizes not only the procedural steps but also the underlying causality, ensuring a thorough understanding of the synthesis process.
Introduction and Significance
This compound is a substituted aromatic amide with a molecular formula of C10H13NO.[1] While not a widely commercialized end-product itself, it and its derivatives serve as important intermediates and building blocks in the synthesis of more complex molecules, including potential pharmacologically active agents.[2][3] Its structural motif is found in a variety of compounds investigated in medicinal chemistry. Understanding its synthesis is crucial for researchers working on the development of novel small molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C10H13NO | PubChem CID 16304[1] |
| Molecular Weight | 163.22 g/mol | PubChem CID 16304[1] |
| IUPAC Name | This compound | PubChem CID 16304[1] |
| Appearance | White to beige crystalline powder (typical) | |
| CAS Number | 2050-44-4 | PubChem CID 16304[1] |
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from 2,5-dimethylaniline and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. This is a cornerstone reaction in organic chemistry, and its understanding is critical for optimizing reaction conditions and troubleshooting.[4]
The lone pair of electrons on the nitrogen atom of the primary amine, 2,5-dimethylaniline, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion as a leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline, yields the stable amide product, this compound, and acetic acid as a byproduct.[4]
Caption: Reaction mechanism for the N-acetylation of 2,5-dimethylaniline.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylaniline | 95-78-3 | 121.18 | 5.0 g | 0.041 |
| Acetic Anhydride | 108-24-7 | 102.09 | 4.6 mL (4.9 g) | 0.048 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | - |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 5.0 g | 0.061 |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | For recrystallization | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers (various sizes)
-
Erlenmeyer flask (125 mL)
-
Buchner funnel and filter paper
-
Vacuum filtration setup
-
Melting point apparatus
-
Analytical balance
-
Fume hood
Safety Precautions
2,5-Dimethylaniline: This compound is toxic and an irritant. It is harmful if swallowed, inhaled, or absorbed through the skin.[5][6] It is also a suspected carcinogen. Always handle 2,5-dimethylaniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7]
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator.[8][9][10] It reacts violently with water and can cause severe burns upon contact with skin and eyes.[8][10] Handle with extreme care in a fume hood, and ensure no contact with water or moisture.[10]
Glacial Acetic Acid: This is a corrosive liquid and should be handled with appropriate PPE in a fume hood.
The overall reaction should be conducted in a fume hood to avoid inhalation of vapors.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.041 mol) of 2,5-dimethylaniline in 20 mL of glacial acetic acid.[11] Stir the mixture until the aniline is completely dissolved. 2,5-Dimethylaniline is a liquid at room temperature and should dissolve readily.[5][7]
-
Addition of Acetylating Agent: While stirring, slowly add 4.6 mL (0.048 mol) of acetic anhydride to the solution dropwise. An exothermic reaction may be observed. The addition should be controlled to maintain a moderate reaction temperature. Using a slight excess of acetic anhydride ensures the complete conversion of the aniline.
-
Reaction: After the addition is complete, add 5.0 g of anhydrous sodium acetate. The sodium acetate acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[11] Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle or water bath for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Then, pour the cooled mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. The product, this compound, will precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethanol-water mixture) to dissolve the solid. Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight. A typical yield for this reaction is in the range of 80-90%.
Characterization and Analysis
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Melting Point Determination
The melting point of the purified product should be determined and compared to the literature value. A sharp melting point close to the literature value is indicative of high purity.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide functional group. Key expected peaks include an N-H stretch around 3300-3250 cm⁻¹, a C=O (amide I) stretch around 1660 cm⁻¹, and an N-H bend (amide II) around 1550 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed structural information. Expected signals include a singlet for the acetyl methyl group (around 2.1 ppm), singlets for the two aromatic methyl groups (around 2.2-2.3 ppm), aromatic protons in the region of 7.0-7.5 ppm, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 168-170 ppm), the aromatic carbons, and the methyl carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 163.[12]
Conclusion
The synthesis of this compound via N-acetylation of 2,5-dimethylaniline is a robust and high-yielding reaction. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The provided analytical methods will ensure the identity and purity of the final product, which is paramount for its application in further synthetic endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16304, this compound. [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Link]
-
SD Fine-Chem. Acetic Anhydride MSDS. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
-
Organic Syntheses. p-Dimethylaminobenzaldehyde. [Link]
-
PubChemLite. This compound (C10H13NO). [Link]
-
HiMedia Laboratories. 2,5-Dimethylaniline. [Link]
-
International Union of Crystallography. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. [Link]
-
Journal of Chemical and Pharmaceutical Research. A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline. [Link]
- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
ResearchGate. Electron ionization mass spectrum of (a)... [Link]
- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. [Link]
-
NIST WebBook. Acetamide, N-(2,4-dimethylphenyl)-. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16303, N-(2,4-Dimethylphenyl)acetamide. [Link]
-
Patsnap Synapse. What is Acetamide used for?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11651585, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
- Google Patents. CN103641731A - Method for producing phenylacetamide compound.
-
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
Matrix Fine Chemicals. 2,5-DIMETHYLANILINE | CAS 95-78-3. [Link]
-
Pharmaffiliates. N-(2,6-Dimethylphenyl)acetamide-d3. [Link]
-
US EPA. Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- - Substance Details. [Link]
Sources
- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-(2,5-dimethylphenyl)-N-(2-methoxyethyl)acetamide (EVT-4587839) [evitachem.com]
- 3. What is Acetamide used for? [synapse.patsnap.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. 2,5-Dimethylaniline [himedialabs.com]
- 6. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. carlroth.com [carlroth.com]
- 10. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]
- 11. benchchem.com [benchchem.com]
- 12. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]
N-(2,5-Dimethylphenyl)acetamide chemical structure
An In-depth Technical Guide to the Chemical Structure of N-(2,5-Dimethylphenyl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No. 2050-44-4), a significant substituted aromatic amide.[1][2] This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a robust synthesis protocol with mechanistic insights, and a thorough analysis of the spectroscopic data that validates its chemical structure. The guide emphasizes the causality behind experimental choices and adheres to principles of scientific integrity, providing a self-validating framework for understanding and utilizing this compound.
Introduction and Physicochemical Profile
This compound, also known as 2',5'-Dimethylacetanilide, is an organic compound with the chemical formula C₁₀H₁₃NO.[1] It is structurally characterized by an acetamide group attached to the nitrogen of a 2,5-dimethylaniline moiety. This compound serves as a valuable intermediate in organic synthesis and is recognized as a human metabolite of 2,5-dimethylaniline, a substance used in the manufacture of dyes and other chemicals.[1][3][4] Understanding its structure is fundamental to its application and to toxicological studies of its parent compound.
Compound Identification and Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below. These data are critical for experimental design, including solvent selection, purification strategies, and analytical method development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2050-44-4 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | --- |
| Melting Point | 139 °C | Chemistry LibreTexts[5] |
| Boiling Point | 633.58 K (Calculated) | Cheméo[2] |
| LogP (Octanol/Water) | 2.911 (Calculated) | Cheméo[2] |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C | PubChem[1] |
| InChIKey | CXLKSNKWHULUKA-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound: A Mechanistic Approach
The most direct and common synthesis of this compound is achieved through the N-acetylation of 2,5-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Causality in Experimental Design
-
Choice of Acetylating Agent: Acetic anhydride is frequently chosen over acetyl chloride for laboratory-scale synthesis. While acetyl chloride is more reactive, it produces corrosive hydrogen chloride (HCl) gas as a byproduct. Acetic anhydride yields acetic acid, which is less corrosive and more easily managed. The choice is a balance between reactivity and safety/handling considerations.
-
Role of a Base: The reaction is often conducted in the presence of a weak base, such as sodium acetate.[5] When acetic anhydride is the acetylating agent, the acetic acid byproduct can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A base neutralizes this acid, ensuring the aniline remains available for reaction.
-
Solvent and Temperature: The reaction can be performed using an excess of the acid byproduct (e.g., glacial acetic acid) as the solvent or in an inert solvent. Gentle heating is typically applied to increase the reaction rate without promoting side reactions.
Visualizing the Synthesis Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Detailed Experimental Protocol
-
Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2,5-dimethylaniline in 20 mL of glacial acetic acid.
-
Addition: While stirring, carefully add 6.0 mL of acetic anhydride to the solution.
-
Reaction: Heat the mixture gently under reflux for approximately 30 minutes.
-
Isolation: Allow the reaction mixture to cool slightly, then pour it slowly into 200 mL of ice-cold water while stirring. A white precipitate will form.
-
Collection: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure this compound as white crystals.
-
Validation: Dry the purified crystals and determine the melting point. Characterize the product using IR, NMR, and Mass Spectrometry.
Structural Elucidation via Spectroscopic Analysis
The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.
Summary of Spectroscopic Data
| Technique | Key Observations and Interpretations |
| ¹H NMR | - Amide Proton (N-H): Broad singlet, ~7.5-8.5 ppm.- Aromatic Protons (3H): Multiplets between ~7.0-7.2 ppm, consistent with a 1,2,5-trisubstituted ring.- Aromatic Methyls (6H): Two distinct singlets, ~2.2-2.3 ppm.- Acetyl Methyl (3H): Sharp singlet, ~2.1 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~168-170 ppm.- Aromatic Carbons: 6 signals in the ~125-138 ppm range.- Aromatic Methyl Carbons: Two signals, ~17 and ~21 ppm.- Acetyl Methyl Carbon: ~24 ppm. |
| IR Spectroscopy | - N-H Stretch: Strong, sharp peak at ~3300 cm⁻¹.- C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak at ~1660 cm⁻¹.- N-H Bend (Amide II): Peak around ~1550 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion [M]⁺: Peak at m/z 163.[1]- Base Peak: m/z 121, corresponding to the loss of the ketene group (CH₂=C=O) via McLafferty rearrangement, resulting in the stable 2,5-dimethylaniline radical cation.[1]- Other Fragments: m/z 106 (loss of a methyl group from the m/z 121 fragment).[1] |
Corroborating the Structure
The spectroscopic data provides a self-validating system for the structure. The ¹H NMR spectrum is particularly informative; the presence of two separate singlets for the ring methyl groups confirms they are in different chemical environments, and the complex splitting of the three aromatic protons definitively points to the 1,2,5-substitution pattern. The IR spectrum clearly identifies the secondary amide functionality through the characteristic N-H and C=O stretches. Finally, the mass spectrum confirms the molecular weight (163 g/mol ) and shows a logical fragmentation pattern initiated by the loss of the acetyl portion of the molecule, which is a hallmark of N-aryl acetamides.[1]
Fragmentation Pathway Visualization
The primary fragmentation in electron ionization mass spectrometry (EI-MS) is key to confirming the structure.
Caption: Primary EI-MS fragmentation of this compound.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[6]
-
Precautions: Handle only in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[6]
Conclusion
The chemical structure of this compound is unambiguously defined by an N-acetylated 2,5-dimethylaniline core. This guide has detailed its physicochemical properties and provided a validated protocol for its synthesis, emphasizing the rationale behind the procedural steps. Furthermore, a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data demonstrates a cohesive and self-validating body of evidence for its structure. This foundational knowledge is essential for professionals engaged in chemical synthesis, metabolite analysis, and drug development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16304, this compound. Retrieved from [Link]
-
Cheméo (2024). Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11651585, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16303, N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]
-
NIST (Date not available). Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST (Date not available). Acetamide, N-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo (2024). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Retrieved from [Link]
-
ResearchGate (2011). Electron ionization mass spectrum of (a)... Retrieved from [Link]
-
PubChemLite (2025). This compound (C10H13NO). Retrieved from [Link]
-
International Union of Crystallography (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
NIST (Date not available). Acetamide, N-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST (Date not available). Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74903, N-(3,5-Dimethylphenyl)acetamide. Retrieved from [Link]
- Google Patents (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
ScholarWorks @ UTRGV (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
-
Ginger Shultz (Date not available). Acetylation reaction of aniline to activation effect. Retrieved from [Link]
-
US EPA (2023). Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-. Retrieved from [Link]
-
Chemistry LibreTexts (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. Retrieved from [Link]
Sources
- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Page loading... [guidechem.com]
- 4. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aksci.com [aksci.com]
N-(2,5-Dimethylphenyl)acetamide CAS number
An In-Depth Technical Guide to N-(2,5-Dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a significant chemical compound identified by the CAS Number 2050-44-4 [1][2][3][4]. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, characterization, and safety protocols. Beyond a simple recitation of data, this guide emphasizes the rationale behind experimental procedures and the interpretation of analytical data, reflecting a field-proven approach to chemical synthesis and analysis. We will explore a robust protocol for its preparation via the acetylation of 2,5-dimethylaniline, detail methods for its structural verification, and discuss its relevance as a metabolite and a potential intermediate in various synthetic applications.
Compound Identification and Physicochemical Properties
This compound, also known as 2,5-Dimethylacetanilide, is a substituted aromatic amide[1]. Its core structure consists of an acetamide group linked to a 2,5-dimethylphenyl ring. This substitution pattern significantly influences its chemical reactivity and physical properties compared to its parent compound, acetanilide.
Key Identifiers
| Identifier | Value |
| CAS Number | 2050-44-4[1][2][3][4] |
| IUPAC Name | This compound[4] |
| Molecular Formula | C₁₀H₁₃NO[1][4] |
| Molecular Weight | 163.22 g/mol [1][4] |
| Synonyms | 2,5-Dimethylacetanilide, 2',5'-Acetoxylidide, 2',5'-Acetoxylidide[1] |
| InChI Key | CXLKSNKWHULUKA-UHFFFAOYSA-N[1][4] |
Physicochemical Data
The following table summarizes key computed and experimental properties. These values are critical for designing experiments, particularly for determining appropriate solvents for reaction and purification, and for predicting the compound's behavior in various analytical systems.
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 633.58 (Joback Calculated) | K | Cheméo[1] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 2.911 (Crippen Calculated) | Cheméo[1] | |
| Water Solubility (log10WS) | -2.81 (Crippen Calculated) | mol/l | Cheméo[1] |
| Melting Point | 139 | °C | Chemistry LibreTexts[5] |
Synthesis Pathway: Acetylation of 2,5-Dimethylaniline
The most direct and common laboratory synthesis of this compound is the N-acetylation of 2,5-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the 2,5-dimethylaniline's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a leaving group. A final deprotonation step, often facilitated by a mild base like sodium acetate, neutralizes the resulting positively charged nitrogen, yielding the stable amide product and acetic acid as a byproduct. The inclusion of sodium acetate is crucial; it acts as a buffer, preventing the reaction medium from becoming too acidic, which would protonate the starting amine and render it non-nucleophilic.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis and Purification
This protocol provides a self-validating workflow for synthesizing and purifying this compound with a high degree of purity. Each step is designed to control the reaction and facilitate straightforward isolation of the target compound.
Materials and Reagents
-
2,5-Dimethylaniline (Precursor)
-
Acetic Anhydride (Acetylating Agent)
-
Sodium Acetate (Base/Buffer)
-
Concentrated Hydrochloric Acid (for salt formation/solubilization)
-
Deionized Water
-
Ethanol (Recrystallization Solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, Buchner funnel, and vacuum filtration apparatus.
Step-by-Step Synthesis Procedure
-
Preparation of the Amine Salt: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of 2,5-dimethylaniline in 30 mL of water. The aniline is not fully soluble. Add 1.5 mL of concentrated HCl dropwise while stirring. The amine will protonate to form the hydrochloride salt, which is soluble in water, resulting in a clear solution. This step ensures the amine is finely dispersed before the reaction.
-
Acetylation: In a separate beaker, prepare a solution of 2.2 g of sodium acetate in 10 mL of water. To the stirred amine salt solution, add 2.5 mL of acetic anhydride. Immediately follow this by adding the sodium acetate solution.
-
Precipitation: Upon addition of the sodium acetate, the this compound product will begin to precipitate out of the solution as a white solid. The acetate anion deprotonates the intermediate, neutralizing the reaction mixture and reducing the solubility of the organic product.
-
Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize crystal formation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining salts and water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution has any color, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Determine the melting point and yield. The literature melting point is approximately 139°C[5].
Caption: Experimental workflow for synthesis and purification.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods should be employed.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for an N-substituted amide. Key absorptions include a strong C=O stretch around 1660-1680 cm⁻¹, an N-H stretch near 3300 cm⁻¹, and C-H stretches for the aromatic and methyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will provide the most definitive structural information. The spectrum should show distinct signals for the three aromatic protons, a singlet for the N-H proton, a singlet for the acetyl (CH₃) protons, and two separate singlets for the two methyl groups on the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The electron impact (EI) spectrum should show a molecular ion (M⁺) peak at an m/z of approximately 163, corresponding to the molecular weight of the compound[4].
Applications and Research Context
While not a widely used end-product itself, this compound holds relevance in several scientific domains:
-
Metabolic Studies: It is a known human metabolite of 2,5-dimethylaniline, a compound used in the manufacturing of dyes[4][6]. Studying its formation and clearance is important for toxicology and occupational health assessments.
-
Pharmaceutical Intermediate: The precursor, 2,5-dimethylaniline, is used in the synthesis of various pharmaceutical compounds[6]. Acetylation is a common step to protect the amine group during subsequent reactions, making this compound a potential synthetic intermediate. For instance, related structures like 2-chloro-N-(2,5-dimethylphenyl)acetamide are known intermediates in the synthesis of impurities of anesthetics like Lidocaine, highlighting its relevance in process chemistry and quality control[7].
-
Material Science: The parent amine, 2,5-dimethylaniline, can be electrochemically oxidized to form a conducting polymer, poly(2,5-dimethylaniline). Research into derivatives could explore new polymers with tailored properties.
Safety, Handling, and Storage
As a chemical reagent, this compound must be handled with appropriate care.
Hazard Identification
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Precautionary Measures
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray[2].
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[2].
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[2].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
Storage
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. The container must be kept tightly closed when not in use[2].
References
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2,5-Dimethylaniline. Retrieved from [Link]
Sources
- 1. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. aksci.com [aksci.com]
- 3. 2050-44-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE | 5177-35-5 [m.chemicalbook.com]
An Investigator's Guide to N-(2,5-Dimethylphenyl)acetamide: Elucidating a Potential Mechanism of Action
Foreword: Charting the Unexplored Territory of N-(2,5-Dimethylphenyl)acetamide
In the landscape of pharmacological research, some molecules stand as well-documented landmarks, their mechanisms of action thoroughly mapped and understood. Others, like this compound, remain enigmatic territories, their potential biological activities largely uncharted. This guide is intended for the scientific pioneer—the researcher, the scientist, and the drug development professional—who sees opportunity in the unknown.
This compound is recognized primarily as a human metabolite of 2,5-dimethylaniline, a compound with known industrial applications and a documented toxicological profile.[1][2] This metabolic relationship provides a critical starting point for our investigation, suggesting that the biological effects of 2,5-dimethylaniline may be, in part, mediated by its biotransformation to this compound.
This document eschews a conventional review of established facts. Instead, it serves as a comprehensive roadmap for the scientific inquiry required to elucidate the mechanism of action of this compound. We will proceed from a foundation of its known physicochemical properties to a hypothesis-driven exploration of its potential biological targets, drawing insights from the broader class of N-arylacetamides. The core of this guide lies in the detailed experimental protocols, designed to be self-validating systems for rigorous scientific discovery.
Our journey will be guided by the principles of scientific integrity, leveraging established methodologies to build a robust understanding of this intriguing molecule. The ultimate goal is to empower researchers with the knowledge and tools necessary to transform this compound from a chemical curiosity into a well-characterized biological entity.
Part 1: Foundational Knowledge and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of any mechanistic investigation. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological macromolecules.
Chemical Identity and Structure
This compound, also known as 2',5'-acetoxylidide, is an aromatic amide with the chemical formula C₁₀H₁₃NO.[1] Its structure is characterized by an acetamide group linked to a 2,5-dimethylphenyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem CID: 16304[1] |
| Molecular Weight | 163.22 g/mol | PubChem CID: 16304[1] |
| IUPAC Name | This compound | PubChem CID: 16304[1] |
| CAS Number | 2050-44-4 | Cheméo[3] |
| Predicted LogP | 1.5 | PubChem CID: 16304[1] |
| Predicted Water Solubility | -2.81 (log10(mol/L)) | Cheméo[3] |
| Metabolic Origin | Human metabolite of 2,5-dimethylaniline | PubChem CID: 16304[1] |
The N-Arylacetamide Scaffold: A Privileged Structure in Medicinal Chemistry
The N-arylacetamide core is a recurring motif in a diverse array of biologically active compounds. This structural class has yielded molecules with a broad spectrum of pharmacological activities, including:
-
Anticancer Activity : N-arylacetamide-based compounds have demonstrated cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition : This class of compounds has been explored for the inhibition of enzymes such as urease, aldose reductase, and α-glucosidase.[4]
-
Antimicrobial and Antiviral Properties : Certain N-arylacetamides have shown potential as agents against bacteria, fungi, and viruses.[4]
While the specific biological activity of this compound is not yet defined, its structural similarity to other pharmacologically active N-arylacetamides provides a logical framework for hypothesis generation.
Part 2: A Hypothesis-Driven Approach to Mechanism of Action
Given the absence of direct evidence for the mechanism of action of this compound, we propose a multi-pronged investigational strategy. This approach is based on its metabolic origin, its structural features, and the known activities of related compounds.
Hypothesis 1: Modulation of Inflammatory Pathways
Many N-arylacetamides exhibit anti-inflammatory properties. It is plausible that this compound could interact with key enzymes or receptors in the inflammatory cascade.
Diagram 1: Proposed Investigational Workflow for Inflammatory Pathway Modulation
Caption: Potential interaction with membrane proteins.
Part 3: Detailed Experimental Protocols for Mechanistic Elucidation
The following protocols are designed to provide a starting point for the investigation of this compound's biological activity.
In Vitro Toxicity and Cell Viability Assays
Objective: To determine the cytotoxic potential of this compound and establish a safe concentration range for subsequent cell-based assays.
Methodology: MTT Assay
-
Cell Culture: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity, RAW 264.7 for immunological studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the medium in the 96-well plate with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Activity Screening
Objective: To assess the potential of this compound to modulate the inflammatory response in vitro.
Methodology: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Compare the NO production in compound-treated cells to LPS-stimulated cells without compound treatment.
Target Deconvolution and Validation
Objective: If anti-inflammatory activity is observed, to identify the molecular targets of this compound.
Methodology: Western Blot for NF-κB Signaling Pathway
-
Cell Lysis: Following treatment with this compound and LPS as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Part 4: Future Directions and Concluding Remarks
The journey to fully characterize the mechanism of action of this compound is a marathon, not a sprint. The experimental framework provided in this guide represents the initial, crucial steps. Positive findings in these assays should be followed by more in-depth studies, including:
-
Broad-panel kinase screening to identify potential off-target effects.
-
In vivo studies in animal models of relevant diseases (e.g., inflammatory disorders) to assess efficacy and safety.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion profile of the compound.
The study of this compound is a compelling example of how a deeper investigation into the metabolites of known compounds can open new avenues for therapeutic discovery. By systematically applying the principles and protocols outlined in this guide, the scientific community can begin to unravel the mysteries of this molecule and potentially unlock its therapeutic promise.
References
-
This compound | C10H13NO | CID 16304 . PubChem. [Link]
-
2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide . PubChem. [Link]
-
N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition . Royal Society of Chemistry. [Link]
-
N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats . PubMed. [Link]
-
2,5-Xylidine . Wikipedia. [Link]
-
Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses . Slideshare. [Link]
-
Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery . PubMed. [Link]
-
Synthesis and Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands . ACS Publications. [Link]
-
N-(2,6-dimethylphenyl)acetamide . Chemical Synthesis Database. [Link]
-
Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) . Cheméo. [Link]
Sources
An In-Depth Technical Guide to N-(2,5-Dimethylphenyl)acetamide: From Historical Context to Modern Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of N-(2,5-Dimethylphenyl)acetamide, a compound situated at the intersection of historical pharmaceutical chemistry and modern synthetic applications. While not as widely recognized as its progenitor, acetanilide, this substituted amide offers a compelling case study in the evolution of organic synthesis and the ongoing quest for novel molecular architectures. This document delves into the historical context of its likely discovery, details its physicochemical properties, provides robust synthetic protocols, and explores its contemporary relevance in chemical research and development.
Historical Context: The Dawn of Synthetic Analgesics and the Acetanilide Family
The story of this compound is intrinsically linked to the pioneering era of medicinal chemistry in the late 19th century. The discovery of acetanilide in 1886 by A. Cahn and P. Hepp marked a turning point in the treatment of fever and pain.[1][2][3] Marketed as Antifebrin, acetanilide was one of the first synthetic drugs to find widespread use as an antipyretic and analgesic, offering an alternative to naturally derived medicines.[4] This discovery spurred a wave of research into aniline derivatives, as chemists sought to develop new compounds with improved efficacy and reduced toxicity.[1][2]
The primary synthetic route, the acetylation of 2,5-dimethylaniline (2,5-xylidine), was a well-established and straightforward reaction even in the late 19th and early 20th centuries.[6] Thus, the "discovery" of this compound was likely less a moment of singular breakthrough and more a logical extension of the prevailing chemical knowledge of the time.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a solid at room temperature with the following key identifiers and properties:
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | 2,5-Dimethylacetanilide, 2',5'-Acetoxylidide, N-Acetyl-2,5-xylidine | [7] |
| CAS Number | 2050-44-4 | [7] |
| Molecular Formula | C₁₀H₁₃NO | [7] |
| Molecular Weight | 163.22 g/mol | [7] |
| Appearance | Solid | - |
| Melting Point | Not consistently reported | - |
| Boiling Point | Not consistently reported | - |
| XLogP3 | 1.5 | [7] |
Synthesis of this compound: A Detailed Protocol
The most common and efficient synthesis of this compound involves the N-acetylation of 2,5-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amino group in 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials:
-
2,5-Dimethylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Sodium bicarbonate (for neutralization)
-
An appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylaniline in a minimal amount of glacial acetic acid (if necessary, for solubility).
-
Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water with stirring. The product, this compound, should precipitate out as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
To further purify the product, it can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Self-Validation: The purity of the synthesized product can be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The obtained data should be compared with literature values.
Spectroscopic Characterization
The identity and purity of this compound are definitively established through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the two methyl groups on the phenyl ring, the methyl group of the acetyl moiety, and the N-H proton of the amide. The splitting patterns and integration of these signals provide a clear fingerprint of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the two aromatic methyl carbons, the acetyl methyl carbon, the carbonyl carbon, and the aromatic carbons.[7]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present. Key absorptions include a strong C=O stretch for the amide carbonyl group (typically around 1660 cm⁻¹) and an N-H stretch for the amide N-H bond (around 3300 cm⁻¹).[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (163.22 g/mol ).[7]
Caption: General experimental workflow for the synthesis and characterization.
Modern Relevance and Applications
While this compound does not have direct, large-scale applications as a standalone product, it holds significance in several areas of chemical science:
-
Intermediate in Organic Synthesis: Its structure makes it a useful building block for the synthesis of more complex molecules. The acetamido group can be hydrolyzed back to an amine, which can then undergo further reactions. The dimethylphenyl moiety provides a specific substitution pattern that can be exploited in targeted synthesis.
-
Impurity and Reference Standard: In the pharmaceutical industry, this compound is known as a potential impurity in the synthesis of the local anesthetic Lidocaine.[8] As such, it serves as a critical reference standard for the development and validation of analytical methods to ensure the purity and quality of pharmaceutical products.
-
Metabolite Studies: this compound is a known human metabolite of 2,5-dimethylaniline.[7] Studying its formation and clearance is important for understanding the toxicology and metabolic fate of xylidine isomers, which are used in the production of dyes, pesticides, and pharmaceuticals.[6]
Conclusion
This compound, while not a household name, represents an important thread in the fabric of organic and medicinal chemistry. Born from the systematic exploration of acetanilides in the late 19th century, it continues to be relevant today as a synthetic intermediate, a crucial reference standard in the pharmaceutical industry, and a subject of metabolic studies. The straightforward yet elegant chemistry of its synthesis provides an excellent example of fundamental organic reactions that remain at the core of modern drug development and materials science. This guide has aimed to provide a thorough and technically sound resource for researchers and professionals, grounding the practical aspects of its synthesis and characterization in a rich historical context.
References
- Cahn, A., & Hepp, P. (1886). Das Antifebrin, ein neues fiebermittel. Centralblatt für klinische Medizin, 7(33), 561-564.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Bentham Science Publishers. (2020). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 17(10), 734-743.
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Xylidines: Human health tier II assessment. Australian Government Department of Health.
-
LookChem. (n.d.). 2',6'-DIMETHYLACETANILIDE. Retrieved from [Link]
- Scott, A. I. (1999). Michael James Steuart Dewar. 24 September 1918–11 October 1997. Biographical Memoirs of Fellows of the Royal Society, 45, 137-151.
-
SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]
- National Toxicology Program. (1984). TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7) in Charles River CD Rats (Feed Studies). U.S. Department of Health and Human Services.
-
SynZeal. (n.d.). N-(2,6-Dimethylphenyl)acetamide D3. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Xylidine. Retrieved from [Link]
- Jones, A. W. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(9), 553-564.
- Google Patents. (n.d.). US5043442A - Process of preparing an isothiocyanate intermediate used in the preparation of xylazine.
- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- Oriental Journal of Chemistry. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(4), 896-905.
-
J-Stage. (n.d.). Syntheses of Hindered-Polymethylacridinium Esters with Potential for Biological Probe Nanoarchitectonics. Retrieved from [Link]
- Google Patents. (n.d.). US5723295A - Methods, acridan compounds and kits for producing light.
-
Wikipedia. (n.d.). Acetylation. Retrieved from [Link]
Sources
- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]
- 4. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylation - Wikipedia [en.wikipedia.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 2198-53-0,2',6'-DIMETHYLACETANILIDE | lookchem [lookchem.com]
An In-Depth Technical Guide to the Solubility of N-(2,5-Dimethylphenyl)acetamide in Organic Solvents
Introduction
N-(2,5-Dimethylphenyl)acetamide, also known as 2',5'-acetoxylidide, is an organic compound with the chemical formula C10H13NO.[1] As a substituted acetamide, it possesses a molecular structure that finds relevance in various fields of chemical synthesis, serving as a potential intermediate or building block. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and analytical method design. Low solubility can present significant challenges, leading to unreliable results in in-vitro testing, poor bioavailability in pharmaceutical applications, and difficulties in purification and handling.[2][3]
This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple data sheet, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile in common organic solvents, and provides a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility.
Theoretical Framework: Predicting Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay between intermolecular forces of the solute and the solvent. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Weight | 163.22 g/mol | PubChem |
| logP (Octanol/Water) | 2.911 (Calculated) | Cheméo |
| Structure | Aromatic ring with two methyl groups and an acetamide substituent. | PubChem[1] |
The structure of this compound features both non-polar (the dimethylphenyl ring) and polar (the amide group) characteristics. The amide group is capable of acting as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). The calculated logP value of 2.911 indicates a significant degree of lipophilicity, suggesting a preference for non-polar or moderately polar environments over water.[4]
Based on these structural features, we can predict its solubility behavior:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding with the amide group. The presence of the aromatic ring also suggests good solubility in aromatic solvents like toluene.
-
Moderate Solubility: Likely in less polar solvents such as dichloromethane.
-
Low Solubility: Expected in highly non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane) and in water, due to the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large non-polar dimethylphenyl group.
Predicted Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The large, non-polar dimethylphenyl group dominates the molecule's character, making it hydrophobic. |
| Ethanol | Polar Protic | High | The ethyl group is non-polar, and the hydroxyl group can form hydrogen bonds with the amide group. |
| Methanol | Polar Protic | High | Similar to ethanol, the hydroxyl group can engage in hydrogen bonding. |
| Acetone | Polar Aprotic | High | The carbonyl group can act as a hydrogen bond acceptor for the amide N-H. |
| Ethyl Acetate | Polar Aprotic | High | A good balance of polarity to interact with the amide group without being too polar to be repelled by the aromatic ring. |
| Dichloromethane | Moderately Polar | Moderate to High | A versatile solvent capable of dissolving a wide range of organic compounds. A derivative, 2-Chloro-N-(2,5-dimethylphenyl)acetamide, is known to be soluble in DCM.[5] |
| Toluene | Non-polar Aromatic | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the dimethylphenyl ring. |
| Hexane | Non-polar Aliphatic | Low | The highly non-polar nature of hexane is not conducive to solvating the polar amide group. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocol provides a robust, self-validating system for obtaining reliable solubility data.
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram:
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. A visual excess of solid material must be present throughout the experiment to ensure a saturated solution.[7]
-
Dispense a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a consistent speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally adequate for most compounds.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To ensure all undissolved solids are removed, filter the supernatant through a chemically resistant syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents). This step is critical to avoid overestimation of the solubility.[7]
-
-
Concentration Analysis:
-
Prepare a series of accurate dilutions of the clear filtrate using the same solvent.
-
Determine the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
A calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.[2][8]
-
-
Data Reporting:
-
Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was conducted.
-
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[9] It is essential to handle this compound in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[9] Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
While specific quantitative data on the solubility of this compound in various organic solvents is sparse in public literature, a strong predictive understanding can be derived from its physicochemical properties. Its structure suggests favorable solubility in a range of polar aprotic, polar protic, and aromatic solvents, with limited solubility in non-polar aliphatic hydrocarbons and water. For applications requiring precise solubility values, the shake-flask method detailed in this guide provides a reliable and authoritative protocol. This combination of theoretical prediction and rigorous experimental methodology equips researchers and developers with the necessary tools to effectively work with this compound.
References
-
Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
YouTube. (2021). Solubility test/ Organic lab. [Link]
-
PubChem. This compound. [Link]
-
Cheméo. Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
Sources
- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE | 5177-35-5 [m.chemicalbook.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. quora.com [quora.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. aksci.com [aksci.com]
A Comprehensive Spectroscopic Guide to N-(2,5-Dimethylphenyl)acetamide
Introduction
N-(2,5-Dimethylphenyl)acetamide, also known as 2',5'-dimethylacetanilide, is an amide derivative with the molecular formula C₁₀H₁₃NO.[1][2] As a substituted acetanilide, it serves as a valuable chemical intermediate and a structural motif in various chemical and pharmaceutical research contexts. Its characterization is crucial for quality control, reaction monitoring, and structural verification in synthetic chemistry and drug development. Misidentification of isomers, such as the 2,4- or 2,6-dimethyl analogues, can lead to significant deviations in biological activity or material properties.[3][4]
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation is presented from the perspective of a senior application scientist, focusing not just on the data itself, but on the underlying principles and the rationale behind the analytical workflow, ensuring a self-validating approach to structural elucidation.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₁₃NO[1]
-
Molecular Weight: 163.22 g/mol [1]
-
Chemical Structure:
Spectroscopic Analysis Workflow
The definitive identification of a chemical entity like this compound relies on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle. The logical workflow ensures that the data from each analysis corroborates the others, leading to an unambiguous structural confirmation.
Caption: Spectroscopic analysis workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and for its residual proton signal at 7.26 ppm, which serves as a convenient internal reference.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration to 0.00 ppm.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. A higher field strength provides better signal dispersion and resolution, which is critical for resolving the complex splitting patterns of the aromatic protons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.
¹H NMR Spectral Data
The proton NMR spectrum provides a map of all unique hydrogen environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | Broad Singlet | 1H | N-H (Amide) |
| ~7.21 | Singlet | 1H | Ar-H (H-6) |
| ~6.95 | Doublet | 1H | Ar-H (H-4) |
| ~6.88 | Doublet | 1H | Ar-H (H-3) |
| ~2.25 | Singlet | 3H | Ar-CH₃ (C-5) |
| ~2.18 | Singlet | 3H | Ar-CH₃ (C-2) |
| ~2.10 | Singlet | 3H | -C(O)-CH₃ |
Note: Data synthesized from typical values for this structural class. The PubChem entry references a 60 MHz spectrum, where peak overlap may be more significant.[1]
Interpretation and Expertise:
-
Amide Proton (N-H): The broad singlet around 7.50 ppm is characteristic of an amide N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.
-
Aromatic Protons: The three protons on the phenyl ring appear between 6.88 and 7.21 ppm. The proton at H-6 appears as a singlet (or a finely split doublet) because it has no ortho-protons to couple with. The protons at H-3 and H-4 form a coupled system, appearing as doublets. This pattern is definitive for a 1,2,4-trisubstituted benzene ring.
-
Methyl Protons: Three distinct singlets are observed. The two signals for the aromatic methyl groups (~2.25 and ~2.18 ppm) are distinct because of their different positions relative to the acetamido group. The most shielded methyl signal at ~2.10 ppm is assigned to the acetyl group, consistent with its electronic environment.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals all unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~168.5 | C =O (Amide) |
| ~136.0 | Ar-C (C-5) |
| ~134.8 | Ar-C (C-1) |
| ~130.5 | Ar-C H (C-3) |
| ~129.0 | Ar-C (C-2) |
| ~125.5 | Ar-C H (C-4) |
| ~122.0 | Ar-C H (C-6) |
| ~24.0 | -C(O)-C H₃ |
| ~21.0 | Ar-C H₃ (C-5) |
| ~17.5 | Ar-C H₃ (C-2) |
Note: Data derived from the Spectral Database for Organic Compounds (SDBS) and PubChem.[1]
Interpretation and Expertise:
-
Carbonyl Carbon: The signal at ~168.5 ppm is characteristic of an amide carbonyl carbon, which is deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, confirming the lack of symmetry. The quaternary carbons (C-1, C-2, C-5) are identified by their lower intensity in a standard spectrum and their specific chemical shifts. The signals for the protonated carbons (C-3, C-4, C-6) can be confirmed using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
-
Methyl Carbons: The three methyl carbons appear in the shielded region of the spectrum (< 30 ppm), consistent with sp³-hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.
Experimental Protocol (FTIR)
-
Sample Preparation: A common and effective method is the KBr wafer technique.[1] A small amount of the solid sample is finely ground with potassium bromide (KBr) powder, which is transparent to IR radiation. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and a spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3290 | N-H Stretch | Secondary Amide |
| ~3050-3000 | C-H Stretch (Aromatic) | Phenyl Ring |
| ~2980-2920 | C-H Stretch (Aliphatic) | Methyl Groups |
| ~1660 | C=O Stretch (Amide I) | Secondary Amide |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
| ~1490, ~1450 | C=C Stretch (Aromatic) | Phenyl Ring |
Note: Data sourced from PubChem, attributed to the FTIR spectrum obtained via the KBr wafer method.[1]
Interpretation and Expertise:
-
Amide Bands: The presence of a sharp peak around 3290 cm⁻¹ (N-H stretch) and a very strong, prominent peak at ~1660 cm⁻¹ (Amide I, C=O stretch) are definitive proof of the secondary amide functional group. The Amide II band at ~1540 cm⁻¹, resulting from a combination of N-H bending and C-N stretching, further confirms this assignment.
-
Aromatic and Aliphatic Regions: The signals above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the three methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and to gain structural insights from fragmentation patterns.
Experimental Protocol (GC-MS)
-
Sample Introduction: The sample is dissolved in a volatile solvent and injected into a Gas Chromatograph (GC), which separates the analyte from any impurities. The separated analyte then enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method. The analyte is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer and detected.
Mass Spectral Data
| m/z Value | Proposed Identity | Relative Intensity |
| 163 | [M]⁺• (Molecular Ion) | Moderate |
| 121 | [M - C₂H₂O]⁺• (Base Peak) | 100% |
| 120 | [M - C₂H₃O]⁺ | High |
| 106 | [C₇H₈N]⁺ or [C₈H₁₀]⁺• | Moderate |
Note: Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[1]
Interpretation and Fragmentation Pathway:
The mass spectrum provides compelling evidence for the structure of this compound.
-
Molecular Ion: The peak at m/z 163 corresponds to the molecular weight of the compound, confirming its elemental composition.[1]
-
Base Peak (m/z 121): The most intense peak (base peak) at m/z 121 is the key to confirming the structure. It results from the characteristic cleavage of the amide bond and the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This fragmentation is a hallmark of N-aryl acetamides and forms the stable 2,5-dimethylaniline radical cation.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key secondary amide functional group, and Mass Spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern. This orthogonal, self-validating dataset is essential for ensuring the identity and purity of this compound in any research or development setting.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16304, this compound. Retrieved from [Link]
-
Casale, J. F., & Casale, E. M. (2011). Identification of Levamisole and Lidocaine Acetylation Reaction Impurities Found in Heroin Exhibits. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16303, N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]
-
Université du Luxembourg (2025). PubChemLite for this compound. Retrieved from [Link]
-
NIST/EPA Gas-Phase Infrared Database. Acetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Acetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 657223, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. Retrieved from [Link]
-
Al-Subari, A. A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCrData. Retrieved from [Link]
-
Biological Magnetic Resonance Bank (BMRB). Acetamide entry bmse000825. Retrieved from [Link]
-
Chemical Synthesis Database. N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Coblentz Society, Inc. Acetamide, N-(2,4-dimethylphenyl)-. Retrieved from [Link]
-
NIST Chemistry WebBook. Acetamide, N-(2,5-dimethylphenyl)-. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activity of N-(2,5-Dimethylphenyl)acetamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,5-Dimethylphenyl)acetamide, a known metabolite of 2,5-dimethylaniline (2,5-xylidine), represents a molecule of significant interest at the intersection of toxicology and pharmacology. While data on its intrinsic biological activity remains sparse, its structural relationship to both a notable toxicant and a broad class of pharmacologically active compounds necessitates a thorough investigation. This guide provides a comprehensive framework for exploring the potential biological activities of this compound, moving from its metabolic origins and physicochemical properties to hypothesized activities and detailed protocols for their investigation. The central thesis of this document is to propose a structured research program to elucidate the toxicological and potential therapeutic profile of this compound.
Introduction and Physicochemical Characterization
This compound, also known as 2',5'-dimethylacetanilide, is an aromatic amide with the molecular formula C₁₀H₁₃NO. Its structure features an acetamido group attached to a 2,5-dimethylphenyl moiety. The presence of the amide linkage and the substituted phenyl ring are key determinants of its potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 2050-44-4 | |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Limited solubility in water, soluble in organic solvents | Inferred from structure |
A critical aspect of this compound is its origin as a human metabolite of 2,5-dimethylaniline.[1] 2,5-dimethylaniline belongs to the xylidine isomer family, which are widely used as chemical intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[2][3] The metabolic conversion of 2,5-dimethylaniline to this compound is a detoxification pathway, as acetylation of aromatic amines generally reduces their toxicity.
Caption: Metabolic conversion of 2,5-dimethylaniline.
Hypothesized Biological Activities and Rationale
The biological activity of this compound can be hypothesized from two main perspectives: its role as a metabolite of a toxic compound and its structural similarity to pharmacologically active acetanilides.
Toxicological Profile Inherited from 2,5-Dimethylaniline
The xylidines, including 2,5-dimethylaniline, are known for their toxic effects, primarily targeting the liver and blood.[2][4] Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired.[5] Furthermore, some xylidine isomers are classified as potential carcinogens.[2][5][6] While acetylation is a detoxification step, it is crucial to determine if this compound is completely inert or retains some residual toxicity.
Key Research Questions:
-
Does this compound exhibit any cytotoxicity, particularly towards hepatocytes?
-
Can it induce methemoglobinemia, albeit to a lesser extent than its parent amine?
-
Does it possess any genotoxic potential?
Potential Therapeutic Activities Based on the Acetanilide Scaffold
The acetanilide and N-arylacetamide scaffolds are present in a wide range of therapeutic agents.[7][8] This suggests that this compound could possess unexplored pharmacological activities.
-
Anti-inflammatory and Analgesic Effects: Many acetanilide derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10]
-
Antimicrobial Activity: The N-arylacetamide moiety is a feature in some antimicrobial compounds.[9][11]
-
Enzyme Inhibition:
-
Urease Inhibition: N-arylacetamides have been identified as potent urease inhibitors, which is relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[12][13]
-
α-Glucosidase and α-Amylase Inhibition: Certain N-arylacetamide derivatives have shown inhibitory activity against α-glucosidase and α-amylase, suggesting potential applications in managing type 2 diabetes.[14]
-
Proposed Experimental Workflows for Biological Evaluation
A systematic evaluation of this compound's biological activity is warranted. The following experimental workflows provide a comprehensive approach to elucidating its toxicological and potential therapeutic profiles.
Caption: Proposed workflow for biological evaluation.
Detailed Experimental Protocols
-
Objective: To assess the potential of this compound to induce cell death in a human hepatocyte cell line.
-
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
-
Objective: To determine if this compound can inhibit the activity of COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Assay Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the enzyme with the test compound at various concentrations.
-
Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a colorimetric or fluorescent method.
-
Controls: Include a no-enzyme control, a vehicle control, and a positive control (e.g., indomethacin or celecoxib).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
-
-
Objective: To assess the antimicrobial potential of this compound against a panel of pathogenic bacteria.
-
Methodology:
-
Bacterial Strains: Use standard strains of Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.
-
Broth Microdilution Method:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a growth control (no compound), a sterility control (no bacteria), and a positive control (e.g., ciprofloxacin).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Concluding Remarks and Future Directions
This compound occupies a compelling space in chemical biology. As a metabolite of a known toxicant, understanding its safety profile is paramount. Concurrently, its structural resemblance to a diverse range of bioactive molecules suggests a potential for untapped therapeutic applications. The experimental framework outlined in this guide provides a clear and logical path forward for researchers to systematically unravel the biological activities of this intriguing compound. Should in vitro studies reveal promising activity with low toxicity, further investigation in preclinical animal models would be a logical and necessary next step to validate these findings.
References
-
Grokipedia. Xylidine. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015). Xylidines: Human health tier II assessment. [Link]
-
New Jersey Department of Health. (2006). 2,6-Xylidine Hazard Summary. [Link]
-
International Agency for Research on Cancer. (1993). 2,6-Dimethylaniline (2,6-Xylidine). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 57, 323. [Link]
- Mortada, S., Guerrab, W., Missioui, M., Salhi, N., Naceiri Mrabti, H., Rouass, L., ... & Mezzourf, H. (2022). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. RSC Advances, 12(45), 29283-29299.
-
International Agency for Research on Cancer. (1993). 2,6-Dimethylaniline (2,6-Xylidine). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 57. [Link]
- Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 15(10), 804-811.
-
VDU. (2023). Synthesis and biological activity of 2-substituted-N-heteroarylacetamides. [Link]
-
PubChem. 2,5-Dimethylaniline. [Link]
- Karataş, F., Cansiz, A., Kara, H., Karatepe, M., & Koparır, M. (2005). Synthesis of Two New Acetanilide Derivatives and Their Effect on the Serum Antioxidant Vitamins (A, E, and C) and the MDA Level in Rats. Russian Journal of Bioorganic Chemistry, 31(6), 596-599.
- Nazari Montazer, S., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. RSC Advances, 13(16), 10645-10655.
- Liu, Z., et al. (2022). Synthesis of N‐arylacetamide compounds.
- Khan, K. M., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Pharmaceuticals, 15(1), 106.
- Tanaka, E., et al. (2016). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Journal of Health Science, 52(5), 585-591.
-
Wikipedia. N,N-Dimethylaniline. [Link]
- Gong, H., et al. (2012). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences, 126(1), 85-96.
- Collett, J. H., & Tobin, E. A. (1978). The release of some p-substituted acetanilides from solutions of structurally related Pluronics. Journal of Pharmacy and Pharmacology, 30(1), 1-5.
- Kumar, A., et al. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(2), 346-355.
-
CPAChem. (2022). Safety data sheet: 2,5-Dimethylaniline. [Link]
- Vouk, I., et al. (2001). Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. Journal of Analytical Toxicology, 25(8), 711-715.
-
HiMedia Laboratories. 2,5-Dimethylaniline. [Link]
Sources
- 1. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Page loading... [guidechem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. nj.gov [nj.gov]
- 6. 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. orientjchem.org [orientjchem.org]
- 11. vdu.lt [vdu.lt]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Cyclic Sulfonamides with an N- Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of N-(2,5-Dimethylphenyl)acetamide in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. N-(2,5-Dimethylphenyl)acetamide, a substituted aromatic amide, has emerged as a significant intermediate with broad applications, ranging from the synthesis of novel materials to the development of pharmacologically active compounds. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The core value of this compound lies in the interplay between its structural features: the nucleophilic nitrogen of the acetamido group, the potential for electrophilic substitution on the activated aromatic ring, and the steric and electronic influence of the two methyl substituents. The acetamido group not only modifies the reactivity of the phenyl ring but also serves as a handle for further chemical transformations. This guide will delve into the practical aspects of utilizing this compound, providing a solid foundation for its incorporation into innovative synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2050-44-4 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | 136-139 °C | Commercially available data |
| Boiling Point | 319.8 °C (predicted) | Cheméo[2] |
| Solubility | Soluble in many organic solvents | General knowledge |
Core Synthesis Protocol: Preparation of this compound
The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2,5-dimethylaniline. This reaction is typically high-yielding and straightforward to perform in a standard laboratory setting. Two common acetylating agents are acetic anhydride and acetyl chloride. The protocol provided below utilizes acetic anhydride, which is generally preferred for its lower cost and ease of handling compared to the more reactive and corrosive acetyl chloride[3].
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Step-by-Step Protocol:
Materials:
-
2,5-Dimethylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent, optional) or an inert solvent like toluene
-
Sodium Acetate (optional, as a mild base)
-
Hydrochloric Acid (for work-up)
-
Sodium Bicarbonate solution (for work-up)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol or other suitable solvent for recrystallization
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 - 1.2 eq) to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold water or ice to precipitate the product.
-
If the reaction was conducted in an acidic medium, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts and acetic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Mechanistic Rationale and Causality:
The synthesis proceeds via a nucleophilic acyl substitution mechanism[4]. The lone pair of electrons on the nitrogen atom of the highly nucleophilic 2,5-dimethylaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group to form the stable amide product. The use of a slight excess of acetic anhydride ensures the complete consumption of the starting aniline. The optional addition of a mild base like sodium acetate can help to neutralize the acetic acid formed during the reaction, which can sometimes protonate the starting aniline and reduce its nucleophilicity[4].
Applications in Organic Synthesis: A Toolkit for Molecular Innovation
This compound is not merely a stable amide but a versatile precursor for a variety of synthetic transformations. The acetamido group acts as a moderate activating and ortho-, para-directing group in electrophilic aromatic substitution reactions, while the N-H bond and the aromatic ring itself can participate in various coupling and cyclization reactions.
Application 1: Directed Ortho-Metalation and C-H Functionalization
The acetamido group can serve as a directing group in ortho-lithiation reactions, allowing for the selective functionalization of the C-H bond adjacent to the amide. This strategy provides a powerful tool for the synthesis of polysubstituted aromatic compounds. Furthermore, recent advances in transition-metal-catalyzed C-H activation have expanded the scope of these transformations.
Workflow for Directed C-H Functionalization:
Caption: Workflow for C-H functionalization.
Protocol: Palladium-Catalyzed C-H Functionalization with Benzoquinones
This protocol is adapted from the general principles of palladium-catalyzed C-H functionalization of aryl acetamides[5].
Reaction Scheme:
This compound + Benzoquinone --(Pd(OAc)₂, Ligand, Oxidant)--> Aryl-substituted Quinone
Materials:
-
This compound
-
Benzoquinone
-
Palladium(II) Acetate (Pd(OAc)₂)
-
A suitable ligand (e.g., an aminoquinoline-based directing group)[5]
-
An oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂)
-
A suitable solvent (e.g., 1,4-dioxane or t-amyl alcohol)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), benzoquinone (1.2 eq), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and the oxidant (2.0 eq).
-
Add the degassed solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst and oxidant residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted quinone.
Mechanistic Insight: The reaction is believed to proceed through a C-H activation pathway where the palladium catalyst, coordinated to the directing group, selectively activates a C-H bond on the aromatic ring of the acetamide. This is followed by insertion of the benzoquinone and subsequent reductive elimination to afford the product and regenerate the active palladium species.
Application 2: Precursor for the Synthesis of Heterocyclic Compounds
The this compound scaffold can be elaborated into various heterocyclic systems. For instance, the methyl groups on the aromatic ring can be functionalized, or the amide itself can participate in cyclization reactions.
Example: Synthesis of N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide
This compound is an example of how the acetamide can be extended to incorporate other functionalities[6]. The synthesis would typically involve the preparation of 2-chloro-N-(2,5-dimethylphenyl)acetamide followed by nucleophilic substitution with morpholine.
Synthetic Workflow:
Caption: Synthesis of a morpholine derivative.
Protocol: Two-Step Synthesis of N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide
Step 1: Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide
-
Dissolve 2,5-dimethylaniline (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous work-up, washing with water and a mild base (e.g., NaHCO₃ solution) to remove unreacted acid chloride and HCl.
-
Dry the organic layer over anhydrous sulfate, filter, and evaporate the solvent to obtain the crude 2-chloro-N-(2,5-dimethylphenyl)acetamide, which can be used in the next step without further purification or can be recrystallized.
Step 2: Nucleophilic Substitution with Morpholine
-
Dissolve the crude 2-chloro-N-(2,5-dimethylphenyl)acetamide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add morpholine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the final product.
Causality of Experimental Choices: The use of chloroacetyl chloride in the first step provides a reactive electrophile for the acylation and introduces a handle (the C-Cl bond) for the subsequent nucleophilic substitution. In the second step, a polar aprotic solvent is used to facilitate the Sₙ2 reaction between the chloroacetamide and morpholine. The base is necessary to neutralize the HCl formed during the reaction.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility extends from a simple protecting group for anilines to a key intermediate in the construction of complex organic molecules with potential applications in materials science and medicinal chemistry. The protocols and mechanistic discussions provided in this guide aim to empower researchers to confidently employ this valuable compound in their synthetic endeavors. Future research will likely continue to uncover novel transformations and applications of this compound and its derivatives, further solidifying its importance in the synthetic chemist's toolbox.
References
-
Palladium-Catalyzed C–H Functionalization of Aryl Acetamides and Benzoquinones: Synthesis of Substituted Aryl Quinones. The Journal of Organic Chemistry. [Link]
-
This compound | C10H13NO. PubChem. [Link]
-
Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). Cheméo. [Link]
-
A Convenient Laboratory Preparation of Acetanilide. Resonance. [Link]
Sources
Analytical methods for N-(2,5-Dimethylphenyl)acetamide detection
An Application Note and Comprehensive Protocols for the Analytical Determination of N-(2,5-Dimethylphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical detection and quantification of this compound (CAS No: 2050-44-4). This compound is of significant interest as a potential process impurity or degradant in pharmaceutical manufacturing, particularly in relation to active pharmaceutical ingredients (APIs) with similar structural motifs. This document outlines validated methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside spectroscopic characterization techniques. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, method robustness, and adherence to regulatory standards.
Introduction and Scientific Rationale
This compound, also known as 2',5'-Dimethylacetanilide, is an amide compound whose presence, even at trace levels, can be a critical quality attribute (CQA) in pharmaceutical products. Its structural similarity to other pharmaceutical compounds and intermediates necessitates the development of specific and sensitive analytical methods for its detection and quantification. Inadequate control of such impurities can impact the safety and efficacy of the final drug product.
The choice of an analytical method is contingent on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., routine quality control, impurity identification, or stability testing). This guide focuses on the two most powerful and commonly employed techniques in pharmaceutical analysis: HPLC for robust quantification and GC-MS for definitive identification and quantification. The validation principles discussed are grounded in the guidelines established by the International Conference on Harmonisation (ICH).[1][2]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 2050-44-4 | [3] |
| Appearance | Solid (typical) | |
| XLogP3 | 1.5 | [3] |
General Analytical Workflow
A robust analytical workflow ensures consistency, reliability, and traceability of results from sample receipt to final report. The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is the workhorse of pharmaceutical quality control due to its high precision, accuracy, and suitability for quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is ideal for this compound, leveraging its moderate polarity.
Principle and Causality
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, with an XLogP3 of 1.5, will be sufficiently retained on a C18 column and can be eluted with a mixture of water and an organic solvent like acetonitrile or methanol.[3] The inclusion of a buffer in the mobile phase is critical to control the pH and ensure consistent retention times, especially if any ionizable impurities are present.[4][5] UV detection is suitable as the aromatic ring in the molecule provides a strong chromophore.
Detailed Experimental Protocol
Objective: To quantify this compound in a drug substance or product matrix.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic and phosphoric acid (or similar buffer components).
-
Reference standard of this compound (>99% purity).
Protocol Steps:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water and adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard (e.g., 10 µg/mL): Dilute the stock standard 1:100 with the diluent. This concentration should be adjusted based on the expected sample concentrations.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample matrix (e.g., drug substance powder) expected to contain the analyte.
-
Dissolve the sample in the diluent to achieve a final concentration within the linear range of the method (e.g., ~10 µg/mL of the analyte).
-
Vortex/sonicate to ensure complete dissolution, then filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for retaining moderately non-polar compounds. |
| Mobile Phase | Isocratic or Gradient (e.g., 50% A, 50% B) | Isocratic is simpler for QC; gradient is better for complex samples. |
| Flow Rate | 1.0 mL/min | Provides good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted for sensitivity needs. |
| Detection | UV at 245 nm | Wavelength of maximum absorbance for the aromatic system. |
| Run Time | 10-15 minutes | Sufficient to elute the analyte and any related impurities. |
-
Analysis Sequence:
-
Inject diluent (blank) to ensure no system contamination.
-
Inject the working standard solution six times to establish system suitability.
-
Inject the prepared sample solutions.
-
Inject a working standard periodically to monitor for drift.
-
System Suitability and Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.[7]
System Suitability Test (SST):
-
Tailing Factor: ≤ 2.0 for the analyte peak.
-
Theoretical Plates (N): > 2000.
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0% for replicate injections of the standard.
Method Validation Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Analyte peak is resolved from all other components (placebo, impurities). | Ensures the method is selective for the analyte.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct relationship between concentration and response. |
| Accuracy | 98.0% to 102.0% recovery of spiked analyte at multiple levels. | Measures the closeness of the test results to the true value. |
| Precision | Repeatability & Intermediate Precision %RSD ≤ 2.0%. | Demonstrates the consistency of results. |
| LOD/LOQ | S/N ratio of 3:1 (LOD) and 10:1 (LOQ), or statistically derived. | Defines the lowest concentration that can be reliably detected/quantified.[9] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | Indicates the method's reliability during normal usage. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the definitive identification and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of unknown peaks or for analyzing complex matrices where chromatographic resolution alone is insufficient.
Principle and Causality
In GC, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. This compound is sufficiently volatile for GC analysis. After separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting molecular ion and its characteristic fragment ions create a mass spectrum that serves as a unique chemical fingerprint, allowing for unambiguous identification.[10]
Detailed Experimental Protocol
Objective: To confirm the identity and quantify this compound.
Instrumentation and Materials:
-
GC system with a split/splitless injector and a Mass Spectrometric Detector (MSD).
-
DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas), analytical balance, volumetric flasks, GC vials.
-
Ethyl acetate or a similar volatile solvent.
-
Reference standard of this compound.
Protocol Steps:
-
Standard and Sample Preparation:
-
Prepare stock and working standards in ethyl acetate at appropriate concentrations (e.g., 1-10 µg/mL).
-
Prepare samples by dissolving/extracting them in ethyl acetate to a similar concentration. Ensure the final sample is free of non-volatile materials.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless mode, 250 °C | Maximizes sensitivity for trace analysis.[11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 min. | Separates the analyte from solvent and other components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source | EI, 70 eV, 230 °C | Standard conditions for generating reproducible mass spectra. |
| MS Acquisition | Scan mode (e.g., m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. | Scan provides full spectral data; SIM provides higher sensitivity. |
-
Data Analysis:
-
Identification: Compare the retention time and the acquired mass spectrum of the sample peak with that of the authenticated reference standard. The mass spectrum should match the library spectrum or the standard. Key expected ions for this compound include the molecular ion [M]⁺ at m/z 163 and major fragments at m/z 121, 120, and 106.[3]
-
Quantification: Use SIM mode, monitoring the most abundant and specific ions (e.g., m/z 163 and 121). Create a calibration curve using the prepared standards.
-
GC-MS Workflow Visualization
Caption: Step-by-step workflow for GC-MS analysis.
Spectroscopic Characterization
For definitive structural confirmation, especially during method development or impurity identification, spectroscopic techniques are indispensable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound would characteristically show singlets for the two methyl groups on the phenyl ring, a singlet for the acetyl methyl group, aromatic protons, and a broad singlet for the N-H proton.[12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. Key vibrational frequencies for this molecule would include a strong N-H stretch (~3290 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), and a very strong amide C=O (Amide I band) stretch (~1660 cm⁻¹).[12][14]
Conclusion
The analytical control of this compound is critical for ensuring pharmaceutical quality and safety. This guide provides robust, scientifically-grounded protocols for its analysis using HPLC-UV and GC-MS. The HPLC method is presented as a reliable tool for routine quality control and quantification, while the GC-MS method offers orthogonal confirmation and high sensitivity. Adherence to the outlined system suitability and method validation principles is paramount for generating trustworthy data that meets regulatory expectations.[1][7]
References
- Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Swartz, M. E., Krull, I. S., & Orr, J. D. Validation of Impurity Methods, Part I.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16304, this compound. PubChem.
- Chaudhary, A. (n.d.).
- Gherman, C., Spac, A., Oprean, R., & Mircea, C. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2)
- Benchchem (n.d.). A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides. Benchchem.
- Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography.
- SIELC Technologies (n.d.). Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Shabir, G. A. (2004). Determination of 2-(Diethylamino)-N-(2,6-dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography.
- Casale, J. F., & Casale, E. M. (2011). Electron ionization mass spectrum of (a) N-(2,6-dimethylphenyl)acetamide (163 compound)...
- Koca, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.
- NIST (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. NIST WebBook.
- Pharmaffiliates (n.d.). 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide.
- Pharmaffiliates (n.d.). Lidocaine-impurities.
- Benchchem (n.d.). A Comparative Guide to the Limit of Detection and Quantification of N,N-Dimethyl-D6-acetamide. Benchchem.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11651585, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. PubChem.
- Agilent Technologies (2024). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Agilent Technologies.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. fda.gov [fda.gov]
- 8. wjarr.com [wjarr.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]
The Versatile Building Block: N-(2,5-Dimethylphenyl)acetamide in Synthetic Chemistry and Drug Discovery
Introduction: Unveiling the Potential of a Key Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile starting materials is paramount to the efficient construction of complex molecular architectures. N-(2,5-Dimethylphenyl)acetamide, a substituted aromatic amide, has emerged as a significant building block in the development of novel therapeutic agents and functional materials. Its utility stems from the presence of a reactive acetamide group and a substituted phenyl ring, which together offer multiple avenues for chemical modification. This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and diverse applications, supported by field-proven insights and detailed experimental protocols for the research scientist.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a starting material is a prerequisite for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 2050-44-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 134-138 °C | |
| Solubility | Soluble in hot water, ethanol, and other organic solvents | [2] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound: A Detailed Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the N-acetylation of 2,5-dimethylaniline using acetic anhydride. This method is favored for its high yield, straightforward procedure, and the ready availability of the starting materials.[3]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
-
2,5-Dimethylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (0.1 mol, 12.12 g) in 50 mL of glacial acetic acid.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) to the solution. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Prepare a solution of sodium acetate (0.15 mol, 12.3 g) in 100 mL of water and add it to the reaction mixture to neutralize the excess acid and catalyze the hydrolysis of any remaining acetic anhydride.
-
Precipitation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A white to off-white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any water-soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Purification by Recrystallization
For obtaining a high-purity product, recrystallization is the recommended method.[2]
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water is ideal for the recrystallization of this compound.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimum amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them thoroughly.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methyl groups on the phenyl ring, the methyl group of the acetyl moiety, and the N-H proton of the amide.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks include:
-
N-H stretching vibration (around 3300 cm⁻¹)
-
C=O stretching vibration of the amide (around 1660 cm⁻¹)
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (163.22 g/mol ).[1]
Applications in Research and Drug Development
This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications.
Caption: Applications of this compound in drug discovery.
As a Precursor for Anticoagulant Agents
Derivatives of this compound have been investigated as potential anticoagulant agents. By modifying the acetamide group, researchers can introduce functionalities that interact with key enzymes in the coagulation cascade.
Scaffold for Enzyme Inhibitors
The N-(2,5-dimethylphenyl) moiety can be incorporated into more complex structures to develop potent and selective enzyme inhibitors. The dimethylphenyl group can provide crucial hydrophobic interactions within the active site of a target enzyme.
In the Synthesis of Local Anesthetics
While not a local anesthetic itself, this compound is structurally related to and can be a starting material for the synthesis of local anesthetic agents. For instance, the chloroacetylated derivative, 2-chloro-N-(2,5-dimethylphenyl)acetamide, is an intermediate in the synthesis of lidocaine impurities and analogues.[4]
Conclusion: A Foundation for Innovation
This compound is a valuable and versatile starting material in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and the potential for diverse chemical transformations make it an attractive building block for the development of novel compounds with a wide range of biological activities. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors and drug discovery programs.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
PubChemLite. This compound (C10H13NO). [Link]
-
Resonance. A Convenient Laboratory Preparation of Acetanilide. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
-
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
PubChem. N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
- Google Patents. Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
ResearchGate. Experimental (FT‐Raman, FT‐IR and NMR) and theoretical (DFT) calculations, thermodynamic parameters, molecular docking and NLO (non-linear optical) properties of N‐(2,6‐dimethylphenyl)‐1‐piperazineacetamide. [Link]
- Google Patents. Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
NIST. Acetamide, N-(2,6-dimethylphenyl)-. [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
Sources
Application and Protocol for the Quantification of N-(2,5-Dimethylphenyl)acetamide using High-Performance Liquid Chromatography (HPLC)
This document provides a comprehensive guide for the determination of N-(2,5-Dimethylphenyl)acetamide, also known as 2',5'-Dimethylacetanilide, using High-Performance Liquid Chromatography (HPLC) with UV detection. This application note is intended for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable method for the quantification of this compound.
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 2050-44-4) is an organic compound that can be a key intermediate in the synthesis of various pharmaceutical compounds or may be present as a process-related impurity.[1] Its accurate quantification is crucial for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the precise determination of this compound in complex matrices.[2] This document outlines a detailed protocol for a reverse-phase HPLC (RP-HPLC) method, a widely used separation technique in the pharmaceutical industry.[3]
Principle of the Method: Reverse-Phase Chromatography
The method described herein is based on reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately nonpolar compound, will be retained on the nonpolar stationary phase. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the analyte is eluted from the column.[1][4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by a UV detector, as the phenyl and amide moieties in the molecule absorb ultraviolet light.
Materials and Reagents
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade)
-
Potassium phosphate monobasic (analytical grade)
Consumables
-
HPLC column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Syringe filters (0.45 µm or 0.22 µm)
-
HPLC vials with caps and septa
-
Volumetric flasks and pipettes
Experimental Protocol
Preparation of Mobile Phase and Solutions
Mobile Phase A (Aqueous):
-
Prepare a 20 mM potassium phosphate buffer. Weigh an appropriate amount of potassium phosphate monobasic and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrument Setup and Chromatographic Conditions
The following are recommended starting conditions and may require optimization for specific applications.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a versatile stationary phase for the separation of moderately nonpolar compounds. |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile | A buffered mobile phase ensures consistent ionization state and retention time. Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient Elution | 0-15 min: 50% B15-20 min: 50-80% B20-25 min: 80% B25-26 min: 80-50% B26-30 min: 50% B | A gradient elution can help in eluting any potential late-eluting impurities and re-equilibrating the column. For routine analysis, an isocratic elution with an optimized mobile phase composition (e.g., 50% B) can be used for faster run times.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 240 nm | Based on the UV absorbance of the aromatic ring and amide chromophores. This may need to be optimized by scanning the UV spectrum of the analyte. |
Experimental Workflow Visualization
Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.
Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked placebo sample to ensure no interfering peaks are observed at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.
Concentration (µg/mL) Peak Area (arbitrary units) 1 15,234 5 76,170 10 151,980 25 380,500 50 760,200 100 1,525,000 Correlation Coefficient (r²) ≥ 0.999 -
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by performing recovery studies on a spiked placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) 80% 40 39.8 99.5 100% 50 50.3 100.6 120% 60 59.5 99.2 Acceptance Criteria 98.0 - 102.0% -
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or on different instruments.
Precision Parameter % RSD Repeatability (n=6) ≤ 1.0% Intermediate Precision (n=6) ≤ 2.0% -
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).
Data Analysis and Calculation
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area of the analyte in the sample
-
m is the slope of the calibration curve
-
x is the concentration of the analyte in the sample
-
c is the y-intercept of the calibration curve
The concentration in the original sample can be calculated as follows:
Concentration (µg/mg) = (Concentration from curve (µg/mL) × Dilution volume (mL)) / (Initial sample weight (mg))
System Suitability
Before starting the analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the quantification of this compound. The provided protocol is a starting point, and optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical requirements. Proper method validation is essential to ensure the accuracy and precision of the results.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. [Link]
-
IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]
-
PubMed. An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulfan. [Link]
-
ResearchGate. Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. [Link]
-
MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
National Center for Biotechnology Information. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. [Link]
-
Journal of Liquid Chromatography & Related Technologies. Determination of 2-(Diethylamino)-N-(2,6-Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
Sources
- 1. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard - Google Patents [patents.google.com]
- 3. iosrphr.org [iosrphr.org]
- 4. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of N-(2,5-Dimethylphenyl)acetamide
Application Note: GC-MS/0815
Quantitative Analysis and Structural Elucidation of N-(2,5-Dimethylphenyl)acetamide using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a comprehensive and robust methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a compound of interest in pharmaceutical development and metabolic studies, requires a reliable analytical method for its identification and quantification.[1] This guide provides a field-proven protocol, from sample preparation to data interpretation, grounded in the principles of analytical chemistry. We will explore the causality behind key experimental choices, detail the expected fragmentation patterns, and provide a self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound (CAS No. 2050-44-4) is an acetamide derivative that can be encountered as a synthetic intermediate, a potential impurity in pharmaceutical manufacturing, or a metabolite of related compounds like 2,5-dimethylaniline.[2] Its structural similarity to active pharmaceutical ingredients (APIs) necessitates precise analytical methods to ensure product purity and safety. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal technique for this purpose, offering high-resolution separation and definitive molecular identification.[3] The volatility of the analyte makes it highly amenable to GC, while the mass spectrometer provides a unique fingerprint through its fragmentation pattern.[3]
Principle of the Method: A Causal Explanation
The successful analysis of this compound by GC-MS hinges on a two-stage process:
-
Gas Chromatographic Separation: The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized.[4] An inert carrier gas (typically helium) transports the vaporized analyte through a capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase. For this compound, a non-polar stationary phase is selected to leverage van der Waals interactions, ensuring a retention time based primarily on its boiling point and molecular weight.
-
Mass Spectrometric Detection & Elucidation: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).[5] This molecular ion is energetically unstable and undergoes predictable fragmentation into smaller, charged daughter ions.[5][6] These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical signature of the molecule.
The entire analytical workflow is depicted below.
Detailed Experimental Protocol
Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution of the analyte in a solvent compatible with the GC-MS system.[7]
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable volatile solvent (e.g., methanol, acetone, or dichloromethane) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.[7]
-
Perform serial dilutions from the stock solution to prepare calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation (Solid Matrix):
-
Accurately weigh a known amount of the solid sample.
-
Add a measured volume of a suitable solvent.
-
Vortex or sonicate for 5-10 minutes to ensure complete dissolution.
-
If particulates are present, centrifuge the sample and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter.[7][8]
-
Dilute the final extract to a concentration within the calibration range (target ~10 µg/mL).[8]
-
-
Final Step:
-
Transfer the final prepared standard or sample solutions into 2 mL glass autosampler vials. Plastic vials should be avoided to prevent leaching.[8]
-
Causality Note: The choice of solvent is critical. Volatile organic solvents are required for GC analysis; water and non-volatile solvents must be avoided as they can damage the column and detector.[4][8] Filtration is a mandatory step to prevent blockage of the injector syringe and contamination of the inlet liner and column.[7]
GC-MS Instrument Configuration and Method
The following parameters have been optimized for the analysis of this compound. These serve as a robust starting point and may be adjusted based on the specific instrumentation and matrix.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A (or equivalent) | A standard, reliable gas chromatograph. |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column provides excellent separation for a wide range of semi-volatile organic compounds based on boiling point. |
| Inlet | Split/Splitless | Provides flexibility for different sample concentrations. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace-level analysis. A split injection can be used for more concentrated samples. |
| Carrier Gas | Helium, Constant Flow @ 1.1 mL/min | Inert carrier gas providing good chromatographic efficiency.[9] |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 20 °C/min to 280 °C (hold 5 min) | The initial hold allows for sharp peak focusing. The ramp rate provides a good balance between chromatographic resolution and analysis time. The final hold ensures elution of any less volatile matrix components.[9] |
| MS System | Agilent 5975C MSD (or equivalent) | A standard single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces repeatable and characteristic fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain ion source cleanliness and performance. |
| Quadrupole Temp. | 150 °C | Standard temperature to ensure consistent mass analysis. |
| Electron Energy | 70 eV | The standard energy for EI, which generates reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST).[10] |
| Scan Range | 40 - 400 m/z | Covers the molecular ion (m/z 163) and all expected fragments. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
Expected Results: Identification and Fragmentation
Under the conditions described above, this compound is expected to elute with a reproducible retention time. The primary method of identification is its mass spectrum.
Mass Spectrum and Fragmentation Pathway
The molecular weight of this compound is 163.22 g/mol .[2] The electron ionization mass spectrum is characterized by a molecular ion peak (M•+) at m/z 163 and several key fragment ions.
The major fragmentation event is the cleavage of the amide bond, often via a rearrangement, leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da).[11] This produces the highly stable 2,5-dimethylaniline radical cation at m/z 121 , which is typically the base peak (the most abundant ion).[2]
| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity | Significance |
| 163 | [C₁₀H₁₃NO]•+ | Molecular Ion (M•+) : Confirms the molecular weight of the compound. |
| 121 | [C₈H₁₁N]•+ | Base Peak : Result of losing a neutral ketene molecule (-42 Da). This is the most characteristic fragment for this compound.[2] |
| 120 | [C₈H₁₀N]+ | Result of losing a hydrogen radical from the m/z 121 fragment.[2] |
| 106 | [C₇H₈N]+ | Result of losing a methyl radical (-15 Da) from the m/z 121 fragment.[2] |
| 43 | [C₂H₃O]+ | Acetyl cation, resulting from cleavage of the C-N bond. |
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the analysis of this compound. By understanding the rationale behind the sample preparation, instrument parameters, and fragmentation behavior, researchers can confidently identify and quantify this compound in various matrices. The provided parameters serve as a validated starting point for method development and routine analysis in quality control and research laboratories.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Welch, W. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16304, this compound.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- Thermo Fisher Scientific Inc. (n.d.). GC-MS Sample Preparation.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4).
- Wang, L., et al. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-7.
- Zhu, J., & Chan, W. (2014). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(4), 967-973.
- ResearchGate. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11651585, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide.
- ChemicalBook. (2024). 2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide.
- Kumar, A., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method.
- Google Patents. (2014). CN103512996B - Analysis method for amide compounds.
- ResearchGate. (2011). Electron ionization mass spectrum of (a) N-(2,6-dimethylphenyl)acetamide (163 compound)....
- ChemicalBook. (n.d.). 2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook.
- ResearchGate. (2021). Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5).
- PubChemLite. (n.d.). This compound (C10H13NO).
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- SynZeal. (n.d.). N-(2,6-Dimethylphenyl)acetamide D3.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Cayman Chemical. (n.d.). N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride).
- Agilent Technologies. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool.
- Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
Sources
- 1. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 10. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Advanced Purification Strategies for N-(2,5-Dimethylphenyl)acetamide: From Crude Synthesis to High-Purity Material
An Application Note from the Office of the Senior Scientist
Abstract and Scope
This technical guide provides researchers, chemists, and drug development professionals with a detailed exposition on the principal techniques for the purification of N-(2,5-Dimethylphenyl)acetamide (also known as 2',5'-Dimethylacetanilide). The narrative moves beyond rote procedural descriptions to elucidate the underlying physicochemical principles that govern separation and purification. We will explore recrystallization and column chromatography as primary methods, grounded in both theoretical justification and practical, field-tested protocols. The objective is to empower the scientist to not only execute these procedures but to troubleshoot and adapt them based on a sound understanding of the molecular behavior of the target compound and its likely impurities. Purity assessment techniques are also discussed to validate the success of the chosen purification strategy.
Understanding the Target Molecule: Physicochemical Profile
This compound is an amide derivative whose purification is predicated on its unique physical and chemical properties. A comprehensive understanding of these characteristics is the cornerstone of developing an effective purification workflow.
The presence of the aromatic ring and the two methyl groups renders the molecule largely nonpolar, while the amide functional group introduces a polar character, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This amphiphilic nature is the key determinant of its solubility profile, which we exploit in both recrystallization and chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 2050-44-4 | [2][3] |
| Appearance | Off-white to white crystalline solid | Inferred |
| Boiling Point | ~633 K (360 °C) (Predicted) | [3] |
| Melting Point | Literature values vary; typically ~138-142 °C | Inferred |
| LogP (octanol/water) | 2.911 (Predicted) | [3] |
| Solubility Profile | Low solubility in cold water; higher in hot water. Soluble in alcohols, DCM, and other common organic solvents. | [4][5][6] |
Genesis of Impurities: A Synthetic Perspective
To purify a compound effectively, one must first understand the potential impurities. This compound is commonly synthesized via the acetylation of 2,5-dimethylaniline using an acetylating agent like acetic anhydride or acetyl chloride. This reaction, while straightforward, can generate several process-related impurities.
-
Unreacted Starting Materials: Residual 2,5-dimethylaniline is a common impurity.
-
Over-alkylation/Acylation Products: Although less common for amides, side reactions can occur.
-
Hydrolysis Products: If water is present, hydrolysis of the acetylating agent can produce acetic acid, which may need to be neutralized and removed.
-
Solvent Residues: Incomplete removal of reaction solvents.
Figure 1: Origin of common impurities during the synthesis of this compound.
Technique I: Purification by Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds on both small and large scales. Its efficacy hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[6]
The Principle of Solvent Selection
The ideal solvent for recrystallizing this compound will exhibit the following characteristics:
-
High Solvation Power at Elevated Temperature: The compound should be highly soluble in the boiling solvent.
-
Low Solvation Power at Reduced Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble even in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Based on the properties of similar acetanilides, an ethanol/water co-solvent system is an excellent starting point.[5][6] The ethanol ensures solubility when hot, while the addition of water as an anti-solvent dramatically decreases solubility upon cooling, inducing crystallization.
Table 2: Solvent System Screening Rationale
| Solvent System | Solubility (Hot) | Solubility (Cold) | Rationale |
| Water | Low to Moderate | Very Low | May require large volumes; good for final wash.[5] |
| Ethanol | High | Moderate to High | Good dissolving solvent, but recovery may be low if used alone. |
| Ethanol/Water | High | Very Low | Excellent system. Allows for dissolution in minimal hot ethanol, with crystallization induced by adding water. |
| Isopropanol | High | Moderate | A viable alternative to ethanol, often with slightly lower cold solubility. |
Step-by-Step Recrystallization Protocol
Figure 2: Standard workflow for the recrystallization of a solid organic compound.
Protocol:
-
Dissolution: Place the crude this compound (~2.0 g) into a 125-mL Erlenmeyer flask with a stir bar.[5] Heat on a hot plate and add the primary solvent (e.g., ethanol) dropwise while stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If visible, insoluble impurities remain, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter.
-
Induce Crystallization: If using a co-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[5] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: While the crystals are in the funnel, wash them with a small portion of ice-cold solvent (e.g., a 20:80 ethanol/water mixture) to rinse away any adhering mother liquor containing soluble impurities.
-
Drying: Press the crystals dry on the filter paper, then transfer them to a watch glass and dry in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Technique II: Purification by Column Chromatography
For separations of compounds with similar solubility profiles or when very high purity is required, column chromatography is the method of choice.[7] This technique separates components of a mixture based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.
Principles of Phase Selection
-
Stationary Phase: For a moderately polar compound like this compound, silica gel (SiO₂) is the standard stationary phase. Its polar surface interacts more strongly with polar compounds, slowing their movement down the column.
-
Mobile Phase (Eluent): The eluent's role is to carry the compounds down the column. A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typical.
-
Increasing the polarity of the eluent (higher % of ethyl acetate) will increase the elution speed of all compounds by competing more effectively for the adsorption sites on the silica.
-
The optimal solvent ratio is determined empirically using Thin-Layer Chromatography (TLC) to achieve a retention factor (R_f) of ~0.3-0.4 for the target compound.
-
Step-by-Step Column Chromatography Protocol
Figure 3: A comprehensive workflow for purification via column chromatography.
Protocol:
-
TLC Analysis: Dissolve a small sample of the crude material and spot it on a TLC plate. Develop the plate in various hexane:ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1) to find the ratio that gives the target compound an R_f value of ~0.3-0.4.
-
Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
Elution: Gently add the eluent to the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry.
-
Fraction Analysis: Systematically analyze the collected fractions using TLC. Spot every few fractions on a TLC plate and visualize the spots (e.g., under a UV lamp).
-
Isolation: Combine the fractions that contain only the pure this compound. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.
Validation: Purity Assessment
Post-purification analysis is a non-negotiable step to confirm the identity and purity of the isolated material.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values is a strong indicator of high purity. Impurities typically depress and broaden the melting range.[5]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. A reverse-phase method can effectively separate this compound from any residual nonpolar or polar impurities.[8][9]
-
Spectroscopic Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) should be used to confirm the structural integrity of the purified compound and ensure no degradation or isomerization has occurred during the purification process.[2]
Conclusion and Recommendations
The selection of a purification technique for this compound is dictated by the initial purity of the crude material, the scale of the purification, and the ultimate purity required.
-
For multi-gram scales with moderate initial purity (>90%), recrystallization from an ethanol/water system is highly efficient and economical.
-
For high-purity applications (<99.5%) or for separating impurities with very similar properties, silica gel column chromatography is the recommended method.
In all cases, a final purity assessment via melting point and a chromatographic technique is essential to validate the success of the procedure.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Cheméo. (n.d.). Acetamide, N-(2,5-dimethylphenyl)-. Retrieved from [Link][3]
-
University of Colorado Denver. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved from [Link][5]
-
NIST. (n.d.). Acetamide, N-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link][2]
-
SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column. Retrieved from [Link][8]
-
Studylib. (n.d.). Column Chromatography Lab Report: Acetanilide & Guaiazulene. Retrieved from [Link][7]
-
Thurman, E. M., & Hostetler, K. A. (2001). Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products. Journal of AOAC INTERNATIONAL, 85(1), 13-21. Retrieved from [Link][9]
-
Scribd. (n.d.). Acetanilide Synthesis & Purification. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Electron ionization mass spectrum of (a).... Retrieved from [Link][10]
- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
Journal of Chemical Education. (1995). The Preparation of Lidocaine. 82(10), 1531. Retrieved from [Link][11]
Sources
- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 3. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE | 5177-35-5 [m.chemicalbook.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. scribd.com [scribd.com]
- 7. studylib.net [studylib.net]
- 8. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: N-(2,5-Dimethylphenyl)acetamide in Modern Medicinal Chemistry
Abstract
The N-aryl acetamide motif is a cornerstone in contemporary drug discovery, prized for its synthetic accessibility and its capacity to engage in a multitude of biological interactions. Within this important class of compounds, N-(2,5-Dimethylphenyl)acetamide emerges as a particularly valuable scaffold and building block. The strategic placement of two methyl groups on the phenyl ring significantly influences the molecule's lipophilicity and steric profile, thereby impacting its pharmacokinetic and pharmacodynamic properties. This comprehensive guide delves into the diverse applications of this compound in medicinal chemistry. We will explore its role as a key intermediate in the synthesis of novel therapeutic agents, with a particular focus on antimicrobial and anti-inflammatory applications. This document provides detailed synthetic protocols, data-driven structure-activity relationship insights, and robust biological evaluation methodologies to empower researchers, scientists, and drug development professionals in their quest for new and effective pharmaceuticals.
Introduction: The Significance of the this compound Scaffold
The N-aryl acetamide linkage is a prevalent feature in a wide array of pharmacologically active compounds.[1] This structural unit is not merely a passive linker; the amide bond can participate in crucial hydrogen bonding interactions with biological targets, while the nature of the aryl substituent dictates target specificity and pharmacokinetic properties. The 2,5-dimethylphenyl moiety, in particular, has been identified as a favorable substituent in the development of various bioactive molecules.[2] Its presence can enhance binding affinity and modulate metabolic stability, making this compound a compelling starting point for medicinal chemistry campaigns.
This guide will illuminate the practical applications of this compound, transitioning from its fundamental synthesis to its incorporation into more complex, biologically active derivatives. We will examine its utility in the following key therapeutic areas:
-
Antimicrobial Drug Discovery: As a scaffold for novel antibacterial and antifungal agents.
-
Anti-inflammatory Agent Development: As a building block for compounds targeting inflammatory pathways.
-
Other Therapeutic Areas: Exploring its potential in the design of kinase inhibitors and other targeted therapies.
Below is a diagram illustrating the core structure of this compound and its key features that are leveraged in medicinal chemistry.
Caption: Core structure of this compound.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is a straightforward yet crucial first step in its utilization as a medicinal chemistry scaffold. Subsequently, this core structure can be elaborated into a diverse library of derivatives.
General Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acylation of 2,5-dimethylaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.
Caption: General synthetic route for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,5-Dimethylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 equivalent) in a minimal amount of glacial acetic acid or use it neat.
-
With gentle stirring, add acetic anhydride (1.1 equivalents) dropwise to the solution. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to a gentle reflux for 30-60 minutes to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker of cold water with stirring. A white precipitate of this compound should form.
-
Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain this compound as a white solid.
-
Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Synthesis of Bioactive Derivatives
This compound serves as a versatile starting material for the synthesis of more complex and biologically active molecules. A common strategy involves the introduction of a reactive handle, such as a chloroacetyl group, to facilitate further derivatization.
Example: Synthesis of N-(2,5-dimethylphenyl)-2-chloroacetamide
This intermediate is a key precursor for introducing various nucleophiles, leading to a wide range of derivatives.
Protocol 2: Synthesis of N-(2,5-dimethylphenyl)-2-chloroacetamide
Materials:
-
2,5-Dimethylaniline
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 2,5-dimethylaniline (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(2,5-dimethylphenyl)-2-chloroacetamide by recrystallization or column chromatography.
This chloroacetamide intermediate can then be reacted with various nucleophiles (e.g., amines, thiols, phenols) to generate a library of this compound derivatives for biological screening.
Applications in Antimicrobial Drug Discovery
The 2,5-dimethylphenyl scaffold is a recognized feature in many antimicrobial compounds.[2] Derivatives of this compound have been investigated for their activity against a range of pathogens, including multidrug-resistant bacteria and fungi.
As a Scaffold for Novel Antibacterial Agents
Research has shown that incorporating the N-(2,5-dimethylphenyl) moiety into various heterocyclic systems can lead to potent antibacterial agents. For instance, N-2,5-dimethylphenylthioureido acid derivatives have been explored as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens.[2][3]
Table 1: Examples of N-(2,5-Dimethylphenyl) Containing Compounds with Antibacterial Activity
| Compound Class | Target Pathogen(s) | Reported Activity | Reference |
| N-2,5-dimethylphenylthioureido acid derivatives | Gram-positive bacteria (e.g., S. aureus, E. faecium) | Structure-dependent activity against multidrug-resistant strains | [2][3] |
| N-Aryl mercaptoacetamides | Pseudomonas aeruginosa | Inhibition of metallo-β-lactamases (MBLs) | [1] |
The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes. For example, N-aryl mercaptoacetamides have been shown to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[1]
Caption: Inhibition of MBLs by N-aryl mercaptoacetamides.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound, positive control, and negative control.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Record the MIC values for each compound against each bacterial strain. Compare the activity to the positive control.
Applications in Anti-inflammatory Drug Discovery
The N-aryl acetamide scaffold is also a key feature in many anti-inflammatory agents, including some non-steroidal anti-inflammatory drugs (NSAIDs).[4] Derivatives of this compound have the potential to be developed as novel anti-inflammatory drugs.
Table 2: Potential Anti-inflammatory Applications of this compound Derivatives
| Potential Target | Rationale |
| Cyclooxygenase (COX) Enzymes | The acetamide group can mimic interactions of known COX inhibitors.[4] |
| Pro-inflammatory Cytokines | N-aryl acetamides have been shown to modulate the production of cytokines like TNF-α and IL-6. |
The development of novel anti-inflammatory agents often involves screening for the inhibition of key inflammatory mediators.
Conclusion
This compound is a highly versatile and synthetically accessible scaffold with significant potential in medicinal chemistry. Its favorable physicochemical properties, conferred by the 2,5-dimethylphenyl moiety, make it an attractive starting point for the design and synthesis of novel therapeutic agents. As demonstrated in this guide, its derivatives have shown promise in the development of new antimicrobial and anti-inflammatory drugs. The detailed protocols and application notes provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Continued exploration of the chemical space around the this compound core is warranted and holds the potential to deliver the next generation of innovative medicines.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16304, this compound. [Link][5]
-
Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Anusevičius, K., Kriaučiūnaitė, A., Smailienė, G., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., & Mickevičius, V. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics, 12(2), 220. [Link][2][3]
-
Roaia, H. M., Ahmed, K. M., Fawzy, N. M., Wietrzyk, J., Pawlik, A., Ali, M. M., & Soliman, A. M. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-150. [Link][6]
-
Khan, I., Ibrar, A., Abbas, N., Ali, A., & Farooq, U. (2018). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 23(11), 2947. [Link][7]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., Alanazi, M. M., & Maarouf, A. R. (2016). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 10, 31. [Link][8]
-
Momin, Y. H., Desai, S. P., & Chavan, P. A. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. [Link][9]
-
Al-Omary, F. A. M., Al-Mahmoud, K. A., El-Emam, A. A., & Al-Abdullah, N. H. (2013). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 4(2), 55. [Link][4]
-
de Oliveira, A. C. C., de Souza, A. C. B., de Oliveira, D. N., da Silva, A. M., de Almeida, M. V., & de Oliveira, R. B. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Pharmaceuticals, 17(1), 1. [Link][10]
-
Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164. [Link][11]
-
Khan, K. M., Saad, S. M., Shaikh, A. J., Al-Harrasi, A., & Hussain, H. (2018). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Research on Chemical Intermediates, 44(8), 4935-4954. [Link][12]
-
Wang, X., Liu, Y., Zhang, Y., & Li, Y. (2014). N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids: their synthesis, anti-inflammatory evaluation and QSAR analysis. Medicinal Chemistry Research, 23(1), 387-396. [Link][13]
-
Siddiqui, M. J., Ali, R., & Arshad, M. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International immunopharmacology, 10(8), 900-905. [Link][14]
-
Kumar, A., Kumar, R., Kumar, S., & Singh, R. (2013). Synthesis and biological evaluation of a novel series of aryl S,N-ketene acetals as antileishmanial agents. Bioorganic & medicinal chemistry letters, 23(17), 4882-4885. [Link][15]
-
Park, J. E., Kim, S., Kim, H., Park, C. M., & Kim, H. G. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & medicinal chemistry letters, 114, 130015. [Link][16]
Sources
- 1. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archivepp.com [archivepp.com]
- 5. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids: their synthesis, anti-inflammatory evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of a novel series of aryl S,N-ketene acetals as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(2,5-Dimethylphenyl)acetamide in Pharmaceutical Manufacturing
Abstract
N-(2,5-Dimethylphenyl)acetamide is a pivotal chemical intermediate whose structural motif is integral to the synthesis of various pharmaceutical compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this versatile building block. We delve into the causality behind experimental choices, present detailed protocols for synthesis and quality control, and discuss its role in the broader context of pharmaceutical manufacturing.
Introduction and Significance
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical determinant of efficiency, purity, and scalability. This compound (CAS No. 2050-44-4) is an acetanilide derivative that serves as a key precursor in the development of Active Pharmaceutical Ingredients (APIs).[1][2] Its molecular structure, featuring a substituted phenyl ring coupled with an acetamide group, makes it a valuable synthon for constructing more complex molecules.
The primary utility of this compound lies in its role as a precursor for various organic compounds, including known impurities of local anesthetics like Lidocaine, which is essential for quality control and reference standard preparation.[3][4][5] Understanding the properties, synthesis, and analytical validation of this intermediate is therefore paramount for ensuring the quality and safety of final drug products.
Physicochemical Properties & Data
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis and analysis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2050-44-4 | [1][2][6] |
| Molecular Formula | C₁₀H₁₃NO | [1][6] |
| Molecular Weight | 163.22 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid | Inferred from general chemical properties |
| LogP (Octanol/Water) | 2.911 (Crippen Calculated) | [6] |
| Boiling Point | 633.58 K (Joback Calculated) | [6] |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C | [1] |
Synthesis Protocol: Acetylation of 2,5-Dimethylaniline
The most direct and common method for synthesizing this compound is the N-acetylation of 2,5-dimethylaniline. This reaction is robust, high-yielding, and illustrative of fundamental amide bond formation.
Rationale and Causality
The protocol involves the reaction of a primary amine (2,5-dimethylaniline) with an acetylating agent (acetic anhydride). Acetic anhydride is chosen for its high reactivity and the fact that the byproduct, acetic acid, is easily removed. A weak base like sodium acetate is often used to neutralize the acetic acid formed, driving the reaction to completion. The choice of solvent is critical; a non-protic solvent like ethyl acetate is suitable. The reaction is typically exothermic, necessitating temperature control to prevent side reactions. Purification by recrystallization is effective for obtaining a high-purity crystalline product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 2,5-dimethylaniline (12.1 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) to ethyl acetate (100 mL).
-
Addition of Reagent: Cool the stirred mixture to 0-5°C using an ice bath. Add acetic anhydride (11.2 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up: Carefully pour the reaction mixture into 100 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a crystalline solid.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Application as a Pharmaceutical Intermediate
The primary value of this compound is its function as a well-defined building block for more complex molecules. Its structure is analogous to intermediates used in the synthesis of various APIs.
Role in Synthesis of API-Related Compounds
This compound is a key starting material for the synthesis of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide, which is documented as Lidocaine Impurity J.[3][5] This is critical for pharmaceutical quality control, where impurity reference standards are required for analytical method validation and routine testing. The synthesis involves a two-step process starting with the chlorination of this compound, followed by nucleophilic substitution with diethylamine.
Caption: Synthetic pathway from intermediate to a final compound.
This pathway highlights the strategic importance of this compound. By providing the core phenylacetamide structure, it simplifies the subsequent synthetic steps required to build the target molecule.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is crucial before its use in further manufacturing steps. A combination of chromatographic and spectroscopic methods should be employed for comprehensive quality control.
| Analytical Method | Purpose | Typical Conditions |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Column: C18 Reverse-PhaseMobile Phase: Acetonitrile/Water gradientDetector: UV at 254 nm |
| GC (Gas Chromatography) | Orthogonal purity check, detection of volatile impurities. | Column: DB-5 or similar non-polar capillary columnDetector: Flame Ionization Detector (FID) |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification. | Solvent: CDCl₃ or DMSO-d₆Characteristic peaks for aromatic, methyl, and amide protons confirm the structure. |
| MS (Mass Spectrometry) | Molecular weight confirmation. | Ionization: Electrospray (ESI) or Electron Impact (EI)Expected m/z for [M+H]⁺ is 164.11. |
Protocol: HPLC Purity Analysis
This protocol provides a starting point for developing a validated HPLC method.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a standard solution of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject both the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the material and ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[7][8]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
First Aid:
Conclusion
This compound is a fundamentally important intermediate in pharmaceutical development and manufacturing. Its well-defined synthesis, clear physicochemical properties, and established role as a precursor for API-related compounds make it an indispensable tool for synthetic and analytical chemists. The protocols and data presented in this guide are designed to empower researchers to confidently synthesize, analyze, and utilize this compound, ultimately contributing to the development of safe and effective medicines.
References
-
This compound | C10H13NO | CID 16304 . PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) . Cheméo. [Link]
-
2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide . PubChem, National Center for Biotechnology Information. [Link]
-
N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) . Cole-Parmer. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB . Zenodo. [Link]
-
Acetamide, N-(2,5-dimethylphenyl)- . NIST Chemistry WebBook. [Link]
-
Lidocaine - Impurity J | 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide . Pharmaffiliates. [Link]
Sources
- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2050-44-4|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide | 857570-37-7 [chemicalbook.com]
- 4. 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide | C14H22N2O | CID 11651585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
Application Note: A Validated Protocol for the Synthesis of N-(2,5-Dimethylphenyl)acetamide
For correspondence:
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2,5-Dimethylphenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the acylation of 2,5-dimethylaniline with acetic anhydride. This document outlines the detailed reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure reproducibility and a thorough understanding of the process.
Introduction
N-aryl acetamides are a significant class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound, in particular, serves as a key building block for more complex molecules due to the functional handles provided by the amide group and the substituted aromatic ring. The straightforward and efficient synthesis of this compound is therefore of considerable interest. The most common and direct route to this compound is the nucleophilic acyl substitution reaction between 2,5-dimethylaniline and acetic anhydride. This method is advantageous due to its high yield, operational simplicity, and the ready availability of the starting materials.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from 2,5-dimethylaniline and acetic anhydride proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The nitrogen atom of 2,5-dimethylaniline attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the acetate ion, a good leaving group, is expelled.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated by a weak base in the reaction mixture (such as another molecule of the amine or the acetate byproduct) to yield the final, neutral this compound product and acetic acid as a byproduct.
This mechanism is well-established for the acylation of amines with acid anhydrides.[1]
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 2,5-Dimethylaniline | 95-78-3 | 121.18 | 5.0 g | ≥98% |
| Acetic Anhydride | 108-24-7 | 102.09 | 5.0 mL | ≥98% |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | As needed | 95% or absolute |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers (various sizes)
-
Erlenmeyer flask
-
Büchner funnel and filter flask
-
Filter paper
-
Graduated cylinders
-
Spatula
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Experimental Protocol
Workflow Diagram
Sources
Application Notes and Protocols for N-(2,5-Dimethylphenyl)acetamide in Agrochemical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and evaluation of N-(2,5-Dimethylphenyl)acetamide as a candidate in agrochemical research. While this molecule is not a widely commercialized agrochemical, its acetamide core structure is present in various bioactive compounds, warranting a systematic investigation of its potential fungicidal, herbicidal, and insecticidal properties. This document outlines detailed protocols for its synthesis, characterization, and subsequent bioactivity screening.
Introduction: The Rationale for Investigating this compound
The relentless demand for novel and effective agrochemicals is driven by the emergence of resistant pests, evolving regulatory landscapes, and the need for more environmentally benign solutions.[1][2][3] The N-phenylacetamide scaffold is a privileged structure in medicinal and agrochemical discovery, known to exhibit a wide range of biological activities. The specific substitution pattern of a 2,5-dimethylphenyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making this compound an intriguing candidate for screening campaigns. These notes will guide the user through a logical workflow, from compound synthesis to a tiered screening approach for identifying potential agrochemical applications.
Synthesis and Characterization of this compound
A reliable and well-characterized source of the test compound is paramount for any screening program. This compound can be synthesized through the acylation of 2,5-dimethylaniline with an appropriate acetylating agent.
Synthesis Protocol
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
2,5-Dimethylaniline
-
Acetyl chloride or acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Base (e.g., triethylamine, pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dimethylaniline in the anhydrous solvent.
-
Add the base (e.g., triethylamine) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
A similar synthetic approach involves reacting aniline with acetyl chloride and glacial acetic acid, which serves as the acetylating mixture.[4][5]
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide carbonyl and N-H bonds.
-
Melting Point Analysis: To assess purity. The literature melting point for this compound is 129-132°C.[6]
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for formulation development and for predicting its environmental fate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem[7] |
| Molecular Weight | 163.22 g/mol | PubChem[7] |
| XLogP3 | 1.5 | PubChem[7] |
| Melting Point | 129-132 °C | ChemicalBook[6] |
High-Throughput Screening (HTS) Workflow
High-throughput screening is a cornerstone of modern agrochemical discovery, enabling the rapid evaluation of large numbers of compounds.[1][2][3][8][9] A generalized HTS workflow for assessing the agrochemical potential of this compound is depicted below.
Caption: High-Throughput Screening Workflow for Agrochemical Discovery.
Fungicidal Activity Screening Protocols
Fungal pathogens pose a significant threat to crop yields. The following protocols can be used to evaluate the potential of this compound to inhibit fungal growth.
In Vitro Microtiter Plate Assay
This high-throughput method is ideal for primary screening to identify compounds with antifungal activity.[10][11]
Principle: The test compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium. The wells are then inoculated with a suspension of fungal spores or mycelial fragments. Fungal growth is assessed after an incubation period by measuring the optical density (OD).
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add the growth medium (e.g., Potato Dextrose Broth) to each well.
-
Perform serial dilutions of the stock solution across the plate to achieve a range of final concentrations. Include appropriate solvent controls and a positive control fungicide.
-
Inoculate each well with a standardized suspension of the target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea).
-
Incubate the plate at a suitable temperature (e.g., 25°C) for a period that allows for sufficient growth in the control wells (typically 48-72 hours).
-
Measure the optical density at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
Poisoned Food Technique
This is a classic and reliable method for determining the fungitoxicity of a compound.[12]
Principle: The test compound is incorporated into a solid growth medium (e.g., Potato Dextrose Agar - PDA) at various concentrations. A mycelial plug of the target fungus is placed on the amended medium, and the radial growth is measured over time.
Protocol:
-
Prepare a stock solution of this compound.
-
Autoclave the growth medium (PDA) and allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent only.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each plate.
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the colony diameter at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth.
Herbicidal Activity Screening Protocols
Screening for herbicidal activity involves evaluating the compound's ability to inhibit plant growth.
Rapid Algal Growth Inhibition Assay
This in vitro method is a quick and sensitive way to screen for potential herbicidal activity, particularly for compounds that may inhibit photosynthesis or other fundamental cellular processes.[13][14]
Principle: The growth of a unicellular green alga, such as Chlorella pyrenoidosa, is monitored in a liquid medium containing different concentrations of the test compound. Inhibition of algal growth, measured by cell density, indicates potential herbicidal activity.
Protocol:
-
Prepare a stock solution of this compound.
-
In sterile flasks or multi-well plates, add a defined algal growth medium.
-
Add the test compound to achieve a range of concentrations. Include solvent and positive controls.
-
Inoculate each flask or well with a standardized culture of the test alga.
-
Incubate under controlled conditions of light and temperature.
-
Measure the algal cell density at regular intervals using a spectrophotometer or a cell counter.
-
Determine the effect of the compound on the growth rate and final cell density.
Whole Plant Pot Assay
This greenhouse-based assay provides a more realistic assessment of herbicidal efficacy, as it accounts for factors like uptake and translocation within the plant.[15][16][17][18]
Principle: Young plants of selected weed and/or crop species are treated with the test compound, and the effects on plant growth and health are visually assessed over time.
Protocol:
-
Grow the selected plant species (e.g., barnyardgrass, velvetleaf) in pots containing a standard potting mix until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Prepare a formulation of this compound in a suitable carrier solution, which may include surfactants to aid in application.
-
Apply the formulation to the plants as a foliar spray at different rates. Include untreated and positive controls.
-
Maintain the plants in a greenhouse under controlled environmental conditions.
-
Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.
Insecticidal Activity Screening Protocols
Evaluating insecticidal activity can be done through various bioassays that assess the compound's toxicity upon contact or ingestion by the target insect pest.
Larval Toxicity Bioassay
This assay is commonly used to screen for insecticidal activity against larval stages of insects.[19]
Principle: The test compound is incorporated into the diet of insect larvae, and the effects on their survival and development are monitored.
Protocol:
-
Prepare an artificial diet for the target insect species (e.g., diamondback moth, fall armyworm).
-
Incorporate this compound into the diet at various concentrations while the diet is still liquid.
-
Dispense the treated diet into the wells of a multi-well plate or small containers.
-
Place one larva in each well or container.
-
Incubate under controlled conditions of temperature, humidity, and light.
-
Assess larval mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) at regular intervals.
-
Calculate the mortality rate and, if applicable, the concentration required to cause 50% mortality (LC₅₀).
Adult Topical Application Bioassay
This method assesses the contact toxicity of a compound to adult insects.[20]
Principle: A precise dose of the test compound is applied directly to the body surface of the adult insect, and mortality is observed over time.
Protocol:
-
Anesthetize the adult insects (e.g., houseflies, mosquitoes) with carbon dioxide.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of this compound solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect.
-
Treat control groups with the solvent alone.
-
Place the treated insects in holding cages with access to food and water.
-
Record mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.
-
Calculate the percentage mortality and determine the dose required to cause 50% mortality (LD₅₀).
Data Analysis and Interpretation
For all screening assays, it is essential to perform robust data analysis. This typically involves calculating the percentage of inhibition or mortality compared to the control and determining the half-maximal inhibitory concentration (IC₅₀) or lethal concentration/dose (LC₅₀/LD₅₀) for active compounds. Dose-response curves should be generated to understand the relationship between the compound's concentration and its biological effect.
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic framework for the initial evaluation of this compound as a potential agrochemical. Positive results in these primary screens would warrant further investigation, including secondary screening on a broader range of target organisms, mode of action studies, and formulation optimization. The exploration of this and similar chemical scaffolds is a vital component of the ongoing effort to develop new and improved crop protection solutions.
References
-
Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(3), 345-353. [Link]
-
Marks, J. C., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]
-
Miller, J. H., & Miller, L. N. (2016). Methods for Rapid Screening in Woody Plant Herbicide Development. Plants, 5(4), 42. [Link]
-
Ma, J., Xu, L., & Wang, S. (2016). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 64(4), 637-645. [Link]
-
Dayan, F. E. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings. [Link]
-
Vibzzlab. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide [Video]. YouTube. [Link]
-
Jeffers, S. N., et al. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Plant Disease, 107(7), 2097-2106. [Link]
-
eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]
-
Ali, A., et al. (2023). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. Journal of Fungi, 9(5), 570. [Link]
-
Fungal pathogens used in the in vitro fungicide screening and in the field trials. (n.d.). ResearchGate. [Link]
-
Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols. [Link]
-
Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282. [Link]
-
Tietjen, K., Drewes, M., & Stenzel, K. (2005). High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening, 8(7), 589-594. [Link]
-
Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 185-201. [Link]
-
Rahman, M. A., et al. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology, 7(8), 1-9. [Link]
-
Chegg. (2021, April 26). Solved N-phenylacetamide was one of the first pain and fever. Chegg.com. [Link]
-
Bhuiyan, M. A. H. B., Rahman, M. T., & Bhuiyan, K. A. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. African Journal of Microbiology Research, 6(39), 6792-6796. [Link]
-
de Freitas Bueno, R. C. O., et al. (2019). Development of an extended-laboratory method to test novel insecticides in bait formulation. Pest Management Science, 75(1), 198-206. [Link]
-
Reddit. (2020, March 7). Acetanilide getting recrystallized. Acetanilide or N-phenylacetamide is prepared by the reaction of Aniline with acetyl Chloride and acetic acid. It can also be synthesised by reacting aniline with acetic acid and zinc dust. This video shows the preparation .link for full video given in comments. r/OrganicChemistry. [Link]
-
Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 193. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Gleave, K., et al. (2022). A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control. Insects, 13(3), 263. [Link]
-
Beckie, H. J., & Heap, I. M. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 412-429. [Link]
-
Tietjen, K., Drewes, M., & Stenzel, K. (2005). High-throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening, 8(7), 589-94. [Link]
-
Arciniegas, M. P. C., et al. (2023). Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers. PLOS ONE, 18(10), e0292817. [Link]
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 412-429. [Link]
-
Gokulakrishnaa, V. G., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. [Link]
-
Microchem Laboratory. (n.d.). AOAC Germicidal Spray Test Modified for Fungi. Microchem Laboratory. [Link]
-
JoVE. (2022, June 6). Bioassays For Monitoring Insecticide Resistance l Protocol Preview [Video]. YouTube. [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). Cheméo. [Link]
-
Sundin, C. (2000). High-throughput screening technologies. Drug Discovery Today, 5(11), 481-482. [Link]
-
Viroxy. (n.d.). Yeasticidal and Fungicidal Tests. Viroxy. [Link]
-
Microchem Laboratory. (n.d.). Fungicidal Activity of Disinfectants (AOAC Method 955.17). Microchem Laboratory. [Link]
-
Microbe Investigations. (n.d.). EN 1275 - Evaluate Fungicidal activity of Disinfectant. Microbe Investigations. [Link]
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 412-429. [Link]
-
Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]
-
Al-Subari, A. A. M., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCrData, 10(3), x250024. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). BMG LABTECH. [Link]
-
PubChemLite. (n.d.). This compound (C10H13NO). PubChemLite. [Link]
-
World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. World Health Organization. [Link]
-
Smitley, D. (2007, February 16). Contact, systemic and translaminar: How insecticides move in plants. MSU Extension. [Link]
-
Insecticide Resistance Action Committee. (n.d.). Test Method Library. IRAC. [Link]
-
PubChem. (n.d.). 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. PubChem. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 27(19), 6649. [Link]
Sources
- 1. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. This compound | 2050-44-4 [chemicalbook.com]
- 7. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 14. bioone.org [bioone.org]
- 15. mdpi.com [mdpi.com]
- 16. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: N-(2,5-Dimethylphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic procedures, troubleshoot common issues, and improve overall yield and purity. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and refine your experiments for maximum success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and direct method is the N-acetylation of 2,5-dimethylaniline. This is a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride or acetyl chloride are the most frequently used reagents for this transformation.
Q2: Why is a base, such as sodium acetate or pyridine, often included in the reaction?
A base is crucial for neutralizing the acidic byproduct generated during the reaction.
-
With Acetic Anhydride: The reaction produces one equivalent of acetic acid. The base neutralizes this acid, preventing it from protonating the starting aniline. A protonated aniline is no longer nucleophilic and will not react, thus quenching the reaction and reducing the yield.[1]
-
With Acetyl Chloride: The reaction produces hydrochloric acid (HCl), which is a strong acid.[2] A base is essential to neutralize the HCl, which would otherwise readily form the unreactive anilinium salt with the starting material.[2]
Q3: My 2,5-dimethylaniline starting material is dark brown. Can I still use it?
Anilines are notoriously susceptible to air oxidation, which causes them to darken over time.[3] While seriously discolored samples may result in a slight reduction in yield and a more colored crude product, they can often be used with acceptable results.[4] For optimal purity and yield, it is recommended to purify the 2,5-dimethylaniline by distillation before use, especially for high-purity applications.
Q4: Can I use a solvent other than water or acetic acid?
Yes, various solvents can be used, and the choice depends on the specific acetylating agent and workup procedure. For instance, reactions with acetyl chloride can be efficiently carried out in solvents like DMF or acetonitrile in the presence of a base like potassium carbonate.[2] The key is to choose a solvent that dissolves the starting materials but ideally allows the product to precipitate upon formation or cooling for easy isolation.
Troubleshooting Guide: Diagnosing and Solving Yield Issues
Low yields can be frustrating. This section provides a systematic approach to identifying and resolving common problems encountered during the synthesis of this compound.
Diagram 1: Troubleshooting Workflow
The lone pair on the nitrogen of 2,5-dimethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling acetate as a leaving group. A final proton transfer step, often facilitated by a weak base like water or acetate, neutralizes the positive charge on the nitrogen to yield the final amide product and acetic acid. [5]The electron-donating methyl groups on the aniline ring increase the nucleophilicity of the nitrogen atom, but they also provide steric hindrance, which can affect the reaction rate.
References
-
Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega. Available at: [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]
-
Acylation of Aniline Explained. Pearson. Available at: [Link]
-
Optimization of the reaction conditions of amide synthesis. ResearchGate. Available at: [Link]
-
Optimization of the synthesis of amide 3 a Solvent Concentration (amine) Eq. (ester) Eq. (t-BuOK) Yield. ResearchGate. Available at: [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. University of Toronto Scarborough. Available at: [Link]
-
Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate. Available at: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central (PMC). Available at: [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central (PMC). Available at: [Link]
-
Exp 1 - Recrystallization of Acetanilide. Saddleback College. Available at: [Link]
-
CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube. Available at: [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity? Quora. Available at: [Link]
-
acetylation aniline. YouTube. Available at: [Link]
-
Video: Recrystallization - Procedure. JoVE. Available at: [Link]
-
2.2.4.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute. Available at: [Link]
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. International Union of Crystallography. Available at: [Link]
-
Acetylation of aniline. YouTube. Available at: [Link]
-
Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. PubMed. Available at: [Link]
- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents.
-
This compound. PubChem. Available at: [Link]
-
The Preparation of Lidocaine. Journal of Chemical Education. Available at: [Link]
- Method for producing phenylacetamide compound. Google Patents.
-
N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib. Available at: [Link]
-
N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. ResearchGate. Available at: [Link]
- Process for the purification of N,N-dimethylacetamide. Google Patents.
Sources
Technical Support Center: N-(2,5-Dimethylphenyl)acetamide
Welcome to the technical support resource for N-(2,5-Dimethylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Drawing from established chemical principles and field-tested methodologies, this center provides in-depth troubleshooting guides and frequently asked questions to help you achieve your desired purity with confidence and efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route, but typically involves one or more of the following:
-
Unreacted Starting Materials: The most common impurities are unreacted 2,5-dimethylaniline and residual acetylating agent (e.g., acetic anhydride or its hydrolysis product, acetic acid).
-
Isomeric Contaminants: If the starting 2,5-dimethylaniline contains other xylidine isomers (e.g., 2,4- or 2,6-dimethylaniline), you will inevitably form the corresponding isomeric acetamides. These are often the most challenging impurities to remove.
-
Over-Acetylation Products: Under harsh conditions, a diacetylation product, N-acetyl-N-(2,5-dimethylphenyl)acetamide, can form.
-
Hydrolysis Products: The amide bond can be susceptible to hydrolysis back to 2,5-dimethylaniline and acetic acid if exposed to strong acidic or basic conditions during workup or purification.[1][2]
-
Residual Solvents: Solvents used during the reaction or initial purification steps can be retained in the crude product.[1]
Q2: What is the best first step to assess the purity of my crude product?
A2: Before attempting any large-scale purification, a multi-technique preliminary analysis is crucial.
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Use a solvent system like 3:1 Hexane:Ethyl Acetate to visualize the number of components. Spot your crude material alongside your starting materials (2,5-dimethylaniline) to identify them.
-
Proton NMR (¹H NMR): An NMR spectrum of the crude material provides a quantitative overview. You can often integrate key peaks to estimate the ratio of product to major impurities, such as remaining 2,5-dimethylaniline.
-
LC-MS: For a more definitive analysis, especially if isomeric impurities are suspected, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify components by their mass-to-charge ratio.[3]
Q3: Is recrystallization or chromatography generally better for purifying this compound?
A3: The choice depends on the nature of the impurities.
-
Recrystallization is the method of choice if your main impurities are unreacted starting materials or by-products with significantly different solubility profiles.[2] It is highly efficient, scalable, and cost-effective for removing small amounts of impurities from a largely crystalline product.
-
Column Chromatography is necessary when impurities have very similar structures and polarities to the desired product, such as isomeric acetamides.[2][4] While effective, it can be lower-yielding due to potential product decomposition on the stationary phase and is less scalable than recrystallization.[2]
Q4: My final product has a low and/or broad melting point. What does this indicate?
A4: A sharp melting point is a classic indicator of high purity for a crystalline solid. A low or broad melting point range strongly suggests the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to a liquid state over a wider range. Even small amounts of solvent or isomeric contaminants can have a significant impact.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your purification workflow.
Problem 1: Persistent contamination with starting 2,5-dimethylaniline.
-
Question: My NMR and TLC analyses consistently show a spot corresponding to 2,5-dimethylaniline, even after initial attempts to purify the product. How can I effectively remove it?
-
Root Cause Analysis: The persistence of 2,5-dimethylaniline is due to its basicity. While your this compound product is neutral, the starting amine is basic (pKa of the conjugate acid is ~4.5). This difference in chemical properties is the key to its removal. The amine may have been carried through an initial extraction if the pH was not adequately controlled.
-
Solution: Acidic Wash during Aqueous Workup. An acid-base extraction is the most effective method. By washing an organic solution of your crude product with a dilute aqueous acid, you can protonate the basic 2,5-dimethylaniline, forming a water-soluble ammonium salt that partitions into the aqueous layer, leaving your neutral amide product in the organic layer.
Experimental Protocol: Acid Wash for Amine Removal
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate. Drain and collect the lower aqueous layer (this contains the amine salt).
-
Repeat the wash with 1 M HCl one more time to ensure complete removal.
-
Proceed with a wash using saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product, now free of the amine starting material.
-
Problem 2: Low or no recovery after silica gel chromatography.
-
Question: The NMR of my crude product indicated a near-quantitative yield, but after running a silica gel column, I recovered very little of my target compound. Where did my product go?
-
Root Cause Analysis: Amides can be sensitive to the acidic nature of standard silica gel.[2] The lone pair on the amide nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or even hydrolysis of the amide bond back to the starting materials, which then remain on the column.
-
Solutions & Troubleshooting Steps:
-
Deactivate the Silica: Before preparing your column, you can neutralize the silica. Prepare a slurry of the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane) and add 1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica surface, allowing your amide to elute more cleanly.
-
Add a Basic Modifier to the Eluent: If you have already packed your column, you can add 0.5-1% triethylamine to your mobile phase. This will compete for the acidic sites and prevent your compound from sticking. Be aware that triethylamine is high-boiling and will need to be removed under high vacuum.[2]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 column, which operates under different separation principles.[5][6]
-
Problem 3: The product "oils out" or forms a fine powder during recrystallization.
-
Question: I'm trying to recrystallize my product, but instead of forming nice crystals, it either separates as an oil or crashes out as a very fine powder. How can I get proper crystals?
-
Root Cause Analysis:
-
Oiling Out: This occurs when the solution becomes supersaturated while the temperature is still above the melting point of the compound. This is common when using a solvent in which the compound is too soluble or when the solution is cooled too rapidly.
-
Crashing Out (Fine Powder): This happens when nucleation occurs too quickly due to rapid cooling or excessive supersaturation, preventing the formation of an ordered crystal lattice. The resulting powder often traps impurities.
-
-
Solution: Systematic Solvent Selection and Controlled Cooling.
-
Causality: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should ideally remain soluble at all temperatures.
-
Protocol:
-
Solvent Screening: Test the solubility of a small amount (~20 mg) of your crude product in ~0.5 mL of various solvents at room temperature and then at boiling. See the table below for suggestions.
-
Use a Solvent Pair: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, and then allow it to cool slowly.
-
Ensure Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed. Once it has reached room temperature, you can then move it to an ice bath to maximize recovery.
-
Scratch the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites and induce crystallization.
-
-
Section 3: Workflows, Protocols, and Data
Purification Strategy Decision Workflow
This workflow guides the selection of the appropriate purification technique based on preliminary analytical data.
Caption: Decision workflow for selecting a purification strategy.
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes for this compound |
| Water | 100 | High | Likely insoluble; potentially useful as an anti-solvent or for washing. |
| Ethanol | 78 | Med-High | Often a good starting point for amides; may show high solubility even when cold, potentially reducing yield.[2] |
| Isopropanol | 82 | Medium | Similar to ethanol but less polar; may offer better recovery. |
| Acetone | 56 | Medium | Good solvent, but its low boiling point can lead to rapid evaporation and crashing out.[2] |
| Ethyl Acetate | 77 | Med-Low | A versatile solvent, often used in a pair with a non-polar solvent like hexane.[7] |
| Toluene | 111 | Low | Good for dissolving non-polar impurities; the high boiling point allows for slow, controlled cooling. |
| Hexane/Heptane | ~69 / ~98 | Very Low | Compound is likely insoluble; excellent choice as an "anti-solvent" in a solvent pair system (e.g., Ethyl Acetate/Hexane). |
Table 2: Common Impurities and Analytical Identification
| Impurity | Potential Source | Key Analytical Signal | Recommended Removal Method |
| 2,5-Dimethylaniline | Incomplete reaction | Aromatic signals distinct from product in ¹H NMR; primary amine N-H stretch in IR (~3400 cm⁻¹). | Acid-base extraction (1M HCl wash). |
| Acetic Acid | Hydrolysis of acetylating agent | Broad singlet >10 ppm in ¹H NMR. | Base wash (sat. NaHCO₃ soln.). |
| Isomeric Acetanilides | Impure starting material | Very similar NMR spectra; best distinguished by HPLC retention time or GC-MS fragmentation.[8] | Preparative HPLC or fractional crystallization. |
| N-acetyl-diacetanilide | Over-acetylation | Absence of N-H proton in ¹H NMR; mass increase of 42 amu in MS.[9] | Column chromatography. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][10]
-
Cheméo. (n.d.). Acetamide, N-(2,5-dimethylphenyl)-. Retrieved from [Link][11]
-
Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link][7]
-
Quora. (2022). How to make acetamide in a school lab. Retrieved from [Link][12]
-
NIST. (n.d.). Acetamide, N-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link][13]
-
Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Journal of chromatographic science, 42(5), 280–283. Retrieved from [Link][8][14]
-
Sciencemadness Discussion Board. (2010). Acetamide synthesis. Retrieved from [Link][15]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link][4]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link][2]
-
SIELC Technologies. (2018). Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][5][6]
-
ResearchGate. (n.d.). Electron ionization mass spectrum of (a).... Retrieved from [Link][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Acetamide, N-(2,6-dimethylphenyl)- | SIELC Technologies [sielc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. quora.com [quora.com]
- 13. Acetamide, N-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 14. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - Acetamide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: N-(2,5-Dimethylphenyl)acetamide Stability and Degradation Issues
Welcome to the Technical Support Center for N-(2,5-Dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Introduction to this compound Stability
This compound is an aromatic amide that, like other N-aryl acetamides, is susceptible to degradation under various environmental conditions. Understanding its stability profile is critical for the development of robust formulations and for ensuring the safety and efficacy of potential drug products. The primary modes of degradation for this class of compounds are hydrolysis, oxidation, and photodegradation. This guide will delve into each of these pathways, offering insights into the underlying chemistry and providing practical solutions for their mitigation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is most susceptible to three primary degradation pathways:
-
Hydrolysis: Cleavage of the amide bond, accelerated by acidic or basic conditions, to yield 2,5-dimethylaniline and acetic acid.
-
Oxidation: Primarily targeting the aromatic ring and the methyl groups, potentially leading to the formation of hydroxylated species, N-oxides, or further oxidation products.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can lead to a complex mixture of degradation products through various photochemical reactions.
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: I am observing an unexpected peak in my HPLC analysis of a formulation containing this compound. What could be the cause?
A3: An unexpected peak could be a degradation product or an impurity. To identify the source, a systematic investigation is necessary. We recommend performing a forced degradation study (see protocols below) to generate potential degradation products and compare their retention times with the unknown peak. LC-MS/MS analysis is a powerful tool for the structural elucidation of such unknown peaks.[1][2]
Q4: Are there any known excipient incompatibilities with this compound?
A4: While specific studies on this compound are limited, incompatibilities can be inferred from the behavior of similar aromatic amides. Excipients with reactive impurities, such as reducing sugars (e.g., lactose), aldehydes, and peroxides, could potentially interact with the amide functional group or the aromatic ring.[3][4][5] For instance, the Maillard reaction between an amine (if formed via hydrolysis) and a reducing sugar is a common incompatibility.[6] It is crucial to conduct compatibility studies with your specific formulation excipients.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method must be able to separate the parent compound from all its potential degradation products. The development process typically involves:
-
Performing forced degradation studies to generate a mixture of the drug and its degradants.
-
Screening different columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., varying pH, organic modifier).
-
Optimizing the chromatographic conditions (gradient, flow rate, temperature) to achieve adequate resolution between all peaks.
-
Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8][9]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
| Symptom | Potential Cause | Troubleshooting Steps |
| Assay value of this compound decreases rapidly in an aqueous formulation. | Hydrolysis: The pH of the formulation may be too acidic or basic, catalyzing the cleavage of the amide bond. | 1. Measure the pH of your formulation. 2. Adjust the pH to a more neutral range (e.g., 6-7) using appropriate buffers. 3. Conduct a pH-rate profile study to identify the pH of maximum stability. 4. Consider reformulating in a non-aqueous vehicle if aqueous stability is inherently poor. |
| Appearance of a peak corresponding to 2,5-dimethylaniline in the chromatogram. | Hydrolytic Cleavage: Confirms that hydrolysis is the degradation pathway. | Follow the steps for mitigating hydrolysis. Additionally, ensure that the formulation is protected from high temperatures, which can accelerate hydrolysis. |
Issue 2: Discoloration or Formation of Unknown Impurities on Storage
| Symptom | Potential Cause | Troubleshooting Steps |
| The solid compound or formulation develops a yellow or brown tint over time. | Oxidative Degradation or Photodegradation: Exposure to air (oxygen) or light can lead to the formation of colored degradation products. | 1. Store the compound and formulation in amber-colored, airtight containers. 2. Consider the inclusion of an antioxidant in the formulation. 3. For solutions, purging with an inert gas (e.g., nitrogen) can minimize oxidation. 4. Conduct a photostability study to confirm light sensitivity. |
| Multiple new peaks are observed in the HPLC chromatogram after storage. | Complex Degradation Pathways: Could be a combination of oxidation and photodegradation. | 1. Perform a systematic forced degradation study to identify the degradation products. 2. Use LC-MS/MS to elucidate the structures of the major degradants.[1][2] 3. Based on the identified structures, refine the storage and handling procedures to mitigate the specific degradation pathway. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to generate its potential degradation products. This is a critical step in developing a stability-indicating analytical method.[10][11][12][13][14]
1.1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
1.2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool to room temperature and neutralize with 0.1 N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent to prepare a 1 mg/mL solution.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Dilute the samples with mobile phase for analysis.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[7][8][9]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Note: This method will likely require optimization based on the results of your forced degradation studies to ensure adequate separation of all degradation products.
Data Presentation and Visualization
Table 1: Summary of Potential Degradation Products
| Degradation Pathway | Potential Degradation Product | Plausible Molecular Weight ( g/mol ) |
| Hydrolysis | 2,5-Dimethylaniline | 121.18 |
| Acetic Acid | 60.05 | |
| Oxidation | This compound N-oxide | 179.22 |
| Hydroxylated this compound | 179.22 | |
| Photodegradation | Complex mixture, may include products of ring opening, rearrangement, or cleavage. | Varies |
Diagrams
Caption: Plausible Hydrolysis Pathway of this compound.
Caption: Potential Oxidative Degradation Pathways.
Caption: Workflow for Stability Testing and Method Development.
References
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. Industrial & Engineering Chemistry Research.[Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules.[Link]
-
Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire.[Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry.[Link]
-
H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions. Green Chemistry.[Link]
-
Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson.[Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Methods in Molecular Biology.[Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs.[Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]
-
Stability_Indicating_HPLC_Meth... SlideShare.[Link]
-
Chemical degradation of aromatic amines by Fenton's reagent. Water Research.[Link]
-
Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. Journal of Agricultural and Food Chemistry.[Link]
-
Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry.[Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biopharmaceutical Research.[Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.[Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]
-
Managing Excipient Interactions. Pharmaceutical Technology.[Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline.[Link]
-
Forced Degradation Studies. MedCrave.[Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.[Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.[Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]
-
Oxidation of Amines and N-Hetarenes. Science of Synthesis.[Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemistry.[Link]
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.[Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech.[Link]
-
Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere.[Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics.[Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences.[Link]
-
Journal of the American Chemical Society. ACS Publications.[Link]
Sources
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. sgs.com [sgs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: N-(2,5-Dimethylphenyl)acetamide
Welcome to the comprehensive technical support guide for N-(2,5-Dimethylphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this compound. Our focus is on providing practical, field-tested insights rooted in chemical principles to ensure the integrity and quality of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am seeing an unexpected peak in my HPLC analysis of a newly synthesized batch of this compound. What could it be?
This is a common query. The identity of an unexpected peak is most often related to the starting materials, byproducts of the synthesis reaction, or degradation of the final compound. Here are the most probable culprits:
-
Unreacted Starting Material: 2,5-Dimethylaniline
-
Causality: The most straightforward impurity is the starting amine, 2,5-dimethylaniline, remaining due to an incomplete acylation reaction. This can be caused by insufficient acetylating agent, suboptimal reaction temperature, or too short a reaction time.
-
Identification: 2,5-Dimethylaniline is significantly more polar than the product. In a typical reversed-phase HPLC method, it will have a much shorter retention time. Co-injection with a 2,5-dimethylaniline standard is the definitive way to confirm its identity.
-
-
Process-Related Byproduct: N,N-Diacetyl-2,5-dimethylaniline
-
Causality: Over-acylation can occur, leading to the formation of a diacetylated byproduct. This is more likely with highly reactive acetylating agents like acetyl chloride or with a large excess of acetic anhydride under forcing conditions.
-
Identification: This diacetylated compound is less polar than your target molecule and will, therefore, have a longer retention time in reversed-phase HPLC. Its mass spectrum will show a molecular ion peak corresponding to an additional acetyl group (+42 Da).
-
-
Isomeric Impurities: Other N-(dimethylphenyl)acetamide isomers
-
Causality: The purity of your starting 2,5-dimethylaniline is critical. Commercial 2,5-dimethylaniline can contain other isomers such as 2,4-dimethylaniline or 2,6-dimethylaniline. These will undergo acylation alongside your primary starting material, leading to isomeric impurities in the final product.
-
Identification: These isomers are often difficult to separate from the main peak by HPLC as they have very similar polarities. An optimized, high-resolution HPLC method may be required. LC-MS is invaluable here, as while they will have the same molecular weight, their fragmentation patterns or chromatographic behavior on different stationary phases may vary.
-
-
Degradation Product: 2,5-Dimethylaniline from Hydrolysis
-
Causality: this compound can undergo hydrolysis back to 2,5-dimethylaniline and acetic acid if exposed to strong acidic or basic conditions, particularly at elevated temperatures during workup or storage.
-
Identification: As with the unreacted starting material, this will appear as an early-eluting peak in reversed-phase HPLC.
-
Summary of Potential Impurities
| Impurity Name | Common Source | Expected HPLC Retention Time (Reversed-Phase) | Identification Method |
| 2,5-Dimethylaniline | Unreacted starting material / Degradation | Shorter than the main peak | Co-injection with standard, LC-MS |
| N,N-Diacetyl-2,5-dimethylaniline | Over-acylation byproduct | Longer than the main peak | LC-MS (M+42 Da) |
| Isomeric Acetamides | Impure starting material | Very close to the main peak | High-resolution HPLC, LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general-purpose reversed-phase HPLC method suitable for separating the target compound from its most common impurities.
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizing Impurity Formation
Diagram 1: Synthesis and Primary Impurity Pathways
The following diagram illustrates the standard synthesis of this compound and the formation pathways of key process-related impurities.
Caption: Synthesis of this compound and impurity formation.
Question 2: My final product shows signs of degradation after storage. What is the likely degradation pathway and how can I prevent it?
Answer:
The amide bond in this compound is susceptible to hydrolysis, which is the most common degradation pathway.
-
Mechanism of Degradation: Under either acidic or basic conditions, the amide bond can be cleaved, yielding 2,5-dimethylaniline and acetic acid (or its conjugate base). The presence of water and elevated temperatures will accelerate this process.
-
Prevention Strategies:
-
Control pH: Ensure that the final product is stored under neutral conditions. Avoid any residual acidic or basic catalysts from the synthesis. A final wash with a neutral buffer during workup can be beneficial.
-
Drying: Thoroughly dry the final product to remove residual water. Amide hydrolysis requires water, so minimizing its presence is key.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dark, and dry place.
-
Diagram 2: Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 86-93. [Link]
-
PubChem. 2,5-Dimethylaniline. National Center for Biotechnology Information. [Link][2]
-
SIELC. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. [Link][3]
Sources
Technical Support Center: Crystallization of N-(2,5-Dimethylphenyl)acetamide
Welcome to the technical support center for the crystallization of N-(2,5-Dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline material. Here, we synthesize fundamental principles with practical, field-proven insights to address common and complex challenges encountered during the crystallization process.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the crystallization of this compound.
Q1: What are the most suitable solvents for the crystallization of this compound?
A1: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1][2] For this compound, a moderately polar aromatic amide, a range of solvents can be effective. Ethanol, isopropanol, and acetone are common choices. Solvent mixtures, such as ethanol/water or acetone/heptane, can also be used to fine-tune solubility and induce crystallization. A systematic solvent screen is the most effective method for identifying the optimal solvent or solvent system for your specific needs.
Q2: How can I improve the yield of my crystallization?
A2: Low yield is a common issue that can often be resolved with careful optimization of the crystallization protocol.[3] Here are some key strategies:
-
Minimize the amount of hot solvent used: Use only the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of the compound in solution upon cooling, thereby reducing the yield.[3]
-
Slow cooling: Allow the solution to cool slowly and undisturbed. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[3]
-
Cool to a lower temperature: Once the solution has reached room temperature, cooling it further in an ice bath can help to maximize the precipitation of the compound.
-
Concentrate the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), you can recover some of it by carefully evaporating a portion of the solvent and cooling the solution again to induce a second crop of crystals.[3]
Q3: My crystals are discolored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.[1] The charcoal adsorbs the colored compounds, which can then be removed by hot filtration before the solution is cooled to induce crystallization. It is important to use the minimum amount of charcoal necessary, as excessive use can also adsorb some of the desired product, leading to a lower yield.
Q4: What is the expected crystal habit of this compound?
A4: The crystal habit, or the external shape of the crystals, is influenced by the crystallization conditions, particularly the solvent and the rate of cooling. While specific data for this compound is not widely published, amides often form needle-like or prismatic crystals.[4] Different crystal habits can arise from polymorphism, the ability of a compound to exist in multiple crystalline forms.[5][6]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for more complex crystallization challenges.
Problem: "Oiling Out" - The Compound Separates as a Liquid
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[7] This is often due to the melting point of the compound being lower than the temperature of the solution when supersaturation is reached.[3] Impurities can also lower the melting point of the compound, increasing the likelihood of oiling out.[8]
Causality:
-
High Supersaturation: The solution is too concentrated, causing the compound to come out of solution too quickly and at a temperature above its melting point.
-
Rapid Cooling: Fast cooling rates do not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil.[8][9]
Caption: Decision tree for troubleshooting oiling out.
Problem: Formation of Fine Powder or Amorphous Solid
Instead of well-defined crystals, the product "crashes out" of solution as a fine powder or an amorphous solid. This indicates that nucleation is occurring too rapidly, preventing proper crystal growth.
Causality:
-
Excessive Supersaturation: A very high concentration gradient forces rapid precipitation.
-
High Agitation: Vigorous stirring can induce rapid nucleation.
-
Presence of Nucleating Impurities: Certain impurities can act as sites for rapid nucleation.[10]
Solutions:
-
Reduce the Concentration: Add a small amount of additional hot solvent to the solution before cooling.
-
Slower Cooling: Employ a slower cooling method, such as placing the flask in an insulated container.
-
Anti-Solvent Crystallization: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid. Then, allow the solution to stand undisturbed.
-
Vapor Diffusion: Place a solution of the compound in a small, open vial inside a larger, sealed container that contains a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
Problem: Suspected Polymorphism
Different batches of crystallization yield crystals with different appearances, melting points, or solubility characteristics. This may be an indication of polymorphism, where the compound can form different crystal lattices.[11][12][13]
Causality: Polymorphism is influenced by a variety of factors, including:
-
Solvent: The polarity and hydrogen bonding capability of the solvent can direct the formation of a particular polymorph.[12]
-
Temperature: The temperature of crystallization can affect which polymorph is thermodynamically favored.[12]
-
Rate of Cooling: The kinetics of crystal growth can favor the formation of a metastable polymorph.[12]
-
Impurities: Impurities can sometimes stabilize a particular polymorphic form.[10]
Caption: Key factors in controlling polymorphism.
Problem: Impurity Co-crystallization
Despite recrystallization, the final product is still not pure. This can happen if impurities have similar solubility profiles to the desired compound or if they become trapped within the crystal lattice.[14][15][16]
Causality:
-
Similar Solubility: The impurity is soluble in the hot solvent and sparingly soluble in the cold solvent, similar to the product.
-
Rapid Crystal Growth: Fast crystallization can lead to the inclusion of solvent and impurities within the growing crystals.[17]
-
High Impurity Concentration: If the starting material is highly impure, a single recrystallization may not be sufficient.
Solutions:
-
Multiple Recrystallizations: Perform a second recrystallization on the obtained crystals.
-
Solvent Selection: Choose a solvent in which the impurity is either highly soluble or almost completely insoluble, while the desired compound has the ideal solubility profile for crystallization.
-
Charcoal Treatment: As mentioned earlier, activated charcoal can be effective for removing certain types of impurities.[1]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of fresh, cold solvent to remove any residual mother liquor containing dissolved impurities.[1]
Part 3: Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests (see Table 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.[18]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Solvent Screening for Crystallization
-
Preparation: Place a small amount (e.g., 20-30 mg) of this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves.
-
Cooling: Allow the hot solutions to cool to room temperature and then in an ice bath.
-
Observation: Observe which solvents result in the formation of good quality crystals with a significant yield.
| Solvent | Room Temperature Solubility | Hot Solubility | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor (may need anti-solvent) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Fair to Good |
| Toluene | Sparingly Soluble | Soluble | Fair |
| Heptane | Insoluble | Sparingly Soluble | May be a good anti-solvent |
| Water | Insoluble | Insoluble | Good for solvent mixtures (e.g., Ethanol/Water) |
| Table 1: Representative solubility data for a compound like this compound to guide solvent selection. Actual results may vary. |
References
- PharmaCores. (2025).
- Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
- Thakur, G., Kumar, V., & Singh, G. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Pharmacy and Bioallied Sciences.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Mettler Toledo. (n.d.).
- MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
- Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
- Jagiellońskie Centrum Innowacji. (n.d.).
- Reddit. (2013).
- Pharmaceutical Technology. (2008). Advancing Approaches in Detecting Polymorphism.
- University of California, Los Angeles. (n.d.).
- ResearchGate. (2016).
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
- Royal Society of Chemistry. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- University of Colorado Boulder. (n.d.).
- Westin, J. (n.d.).
- ResearchGate. (2025). Impact of impurities on crystal growth.
- BOC Sciences. (2024).
- Wikipedia. (n.d.).
- PraxiLabs. (2022).
- University of Rochester, Department of Chemistry. (n.d.).
- National Institutes of Health. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.
- CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- CORA. (2011).
- SOP: CRYSTALLIZ
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4).
- Cayman Chemical. (n.d.). N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride).
- ACS Publications. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design.
- ResearchGate. (2025). (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N,N-Dimethyl-D6-acetamide in Organic Solvents.
- ChemicalBook. (2025). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7.
- ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.
- PubChem. (n.d.). This compound.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. mdpi.com [mdpi.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of N-(2,5-Dimethylphenyl)acetamide
Welcome to the technical support center dedicated to addressing challenges in the purification of N-(2,5-Dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) to navigate common issues encountered during experimentation. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to help you achieve the highest possible purity for your compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the synthesis and purification of this compound.
Identifying and Characterizing Impurities
Q1: My final product has a lower than expected melting point and appears discolored. What are the likely impurities?
A1: A depressed and broad melting point range is a classic indicator of impurities. For the synthesis of this compound, which is typically prepared by the acetylation of 2,5-dimethylaniline, common impurities include:
-
Unreacted 2,5-Dimethylaniline: This starting material can persist if the acetylation reaction is incomplete.[1][2][3] Being an aniline, it is prone to oxidation, which can lead to discoloration (often yellow or brown) of your product.[4]
-
Di-acetylated Byproduct: Under forcing reaction conditions, a second acetyl group can be added to the nitrogen atom, forming a di-acetylated impurity.[5]
-
Acetic Acid or Acetic Anhydride: Residual acetylating agent or its hydrolysis product can remain in the crude product.
-
Oxidation Products: Anilines are susceptible to oxidation, especially if exposed to air and light for extended periods, leading to colored impurities.[4]
To definitively identify these, analytical techniques such as ¹H NMR and HPLC are recommended.
Q2: How can I use ¹H NMR to identify impurities in my this compound sample?
A2: ¹H NMR spectroscopy is a powerful tool for both structural confirmation and impurity identification.[6][7][8][9] By comparing your spectrum to a reference spectrum of pure this compound, you can spot extraneous peaks.
-
This compound: Expect to see singlets for the two methyl groups on the phenyl ring, a singlet for the acetyl methyl group, and aromatic protons in the appropriate region, along with a broad singlet for the N-H proton.[8]
-
Unreacted 2,5-Dimethylaniline: Look for a broad singlet corresponding to the -NH₂ protons, which will be at a different chemical shift than the amide N-H. The aromatic and methyl signals will also have slightly different chemical shifts compared to the product.
-
Acetic Acid: A characteristic singlet around 2 ppm.
A quantitative ¹H NMR (qNMR) can even be used to determine the purity of your sample with high accuracy.[9]
Q3: What is the best way to set up an HPLC method to assess the purity of my compound?
A3: A reverse-phase HPLC method is generally suitable for analyzing the purity of this compound and related compounds.[10][11][12]
Here is a starting point for method development:
| Parameter | Recommendation |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should allow for the separation of the starting material, product, and potential byproducts based on their polarity. For routine quality control, an isocratic method can be developed once the optimal mobile phase composition is determined.[11]
Purification Strategies and Troubleshooting
Q4: I tried to purify my this compound by recrystallization, but it "oiled out." What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[13][14] This is common with impure compounds, as impurities can significantly depress the melting point.[13]
To resolve this:
-
Re-heat the solution: Add more of the "good" solvent (the one in which the compound is more soluble) to fully dissolve the oil.[13][14]
-
Cool slowly: Allow the flask to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling encourages oiling out.[14]
-
Use a different solvent system: If the problem persists, your chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent pairs.
Q5: My recrystallization is happening too quickly, and I'm worried about trapping impurities. How can I slow it down?
A5: Rapid crystallization often leads to the inclusion of impurities within the crystal lattice, defeating the purpose of the purification.[13][14] To encourage slower, more controlled crystal growth:
-
Add a slight excess of hot solvent: This will keep the compound in solution for a longer period as it cools.[14]
-
Insulate the flask: Place the flask on a cork ring or a few paper towels and cover it with a watch glass. This slows down the rate of cooling.[13]
-
Avoid scratching the flask too early: Inducing crystallization by scratching should only be done once the solution is close to room temperature.
Q6: Recrystallization isn't improving the purity enough. What's the next step?
A6: If recrystallization fails to remove closely related impurities, column chromatography is the next logical step.[15]
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
-
Solvent Selection: Start by testing the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often works well.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography for High Purity this compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of 0.3-0.4 and show good separation from impurities.[15] A mixture of ethyl acetate and hexane is a common starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Run the column by adding the eluent to the top and collecting fractions at the bottom.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Diagram 2: Impurity Troubleshooting Workflow
Caption: Workflow for identifying and addressing impurities.
References
- BenchChem. (n.d.). Preventing Byproduct Formation in Aniline Reactions.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Organic Compounds.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Anonymous. (2020, March 19). NMR of acetanilide.
- ChemicalBook. (n.d.). Acetanilide(103-84-4) 1H NMR spectrum.
- Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
- LGC Standards. (n.d.). N-(2,6-Dimethylphenyl)acetamide.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Sciencemadness Discussion Board. (2013, June 15). question an N-acetylation of aniline, using aspirin.
- Journal of Liquid Chromatography & Related Technologies. (n.d.). Determination of 2-(Diethylamino)-N-(2,6-Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance.
- BenchChem. (n.d.). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
- Sigma-Aldrich. (n.d.). 2,5-Dimethylaniline 99 95-78-3.
- PubChem. (n.d.). 2,5-Dimethylaniline.
- ChemBK. (2024, April 9). 2,5-Dimethylaniline.
- Matrix Fine Chemicals. (n.d.). 2,5-DIMETHYLANILINE | CAS 95-78-3.
Sources
- 1. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2,5-DIMETHYLANILINE | CAS 95-78-3 [matrix-fine-chemicals.com]
- 4. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 7. Acetanilide(103-84-4) 1H NMR spectrum [chemicalbook.com]
- 8. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(2,6-Dimethylphenyl)acetamide | LGC Standards [lgcstandards.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of N-(2,5-Dimethylphenyl)acetamide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals tackling the challenges of scaling up the synthesis of N-(2,5-Dimethylphenyl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible scale-up process. Our approach is grounded in extensive field experience and a deep understanding of the underlying chemical principles.
Introduction: The Scale-Up Challenge
The synthesis of this compound, a valuable intermediate in various chemical industries, typically involves the acylation of 2,5-dimethylaniline with an acetylating agent such as acetic anhydride or acetyl chloride. While this reaction is often straightforward on a laboratory scale, transitioning to pilot plant or industrial production presents a host of challenges. These issues primarily revolve around managing the reaction's exothermic nature, ensuring efficient mixing and mass transfer, and achieving high purity and yield during product isolation. This guide is designed to be your comprehensive resource for overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Reaction & Synthesis Issues
Q1: My reaction is showing a lower yield on a larger scale compared to my lab experiments. What are the likely causes?
A1: A decrease in yield upon scale-up is a frequent issue and can often be attributed to several factors that become more pronounced at a larger scale:
-
Inadequate Mixing and Mass Transfer: In large reactors, achieving homogeneous mixing is more challenging.[1][2] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decrease the overall yield. The rate of reaction can become limited by how quickly the reactants can be brought together, a phenomenon known as mass transfer limitation.
-
Suboptimal Temperature Control: The acetylation of anilines is an exothermic reaction.[3] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] If the heat generated is not removed effectively, the internal temperature can rise, leading to thermal degradation of the product or starting materials and the formation of byproducts.
-
Improper Reagent Addition: The rate of addition of the acetylating agent is critical. Adding it too quickly can overwhelm the cooling capacity of the reactor, leading to a dangerous temperature spike.[4] Conversely, adding it too slowly can unnecessarily prolong the reaction time, potentially leading to other degradation pathways.
Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
A2: The formation of dark, tarry materials in aniline reactions is often due to oxidation of the aniline starting material. This can be exacerbated by:
-
Presence of Oxidizing Impurities: Ensure all reagents and solvents are of high purity and free from oxidizing contaminants.
-
Exposure to Air (Oxygen): While not always critical, minimizing the headspace or operating under an inert atmosphere (e.g., nitrogen) can prevent air oxidation, especially at elevated temperatures.
-
Overheating: As mentioned, poor temperature control can lead to decomposition and polymerization of the aniline, resulting in tar formation.
To mitigate this, ensure your 2,5-dimethylaniline is of high purity and consider inerting the reactor. Strict temperature control is paramount.
Q3: Di-acetylation of the aniline is becoming a significant side reaction at scale. How can I improve the selectivity for mono-acetylation?
A3: Di-acetylation can occur if the reaction conditions are too harsh or if there is a localized excess of the acetylating agent.[5] To favor mono-acetylation:
-
Stoichiometry Control: Use a slight excess of the aniline or a stoichiometric amount of the acetylating agent. A large excess of the acetylating agent will drive the reaction towards di-acetylation.[5]
-
Controlled Addition: Add the acetylating agent slowly and sub-surface to ensure it reacts with the aniline before it can accumulate and react with the already formed product.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible while maintaining an acceptable reaction rate. Higher temperatures can provide the activation energy for the less favorable di-acetylation reaction.
Work-up and Purification Problems
Q4: My product is "oiling out" during crystallization instead of forming a solid. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point.[6] This is a common issue when scaling up crystallization and can be caused by:
-
High Impurity Levels: Impurities can depress the melting point of your product, causing it to separate as an oil.[6]
-
Rapid Cooling or High Supersaturation: Cooling the solution too quickly or adding an anti-solvent too fast can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.[6]
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.[6]
Troubleshooting Steps for Oiling Out:
-
Re-dissolve: Gently heat the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the primary solvent to reduce the supersaturation.
-
Slow Cooling: Allow the solution to cool very slowly. Consider a programmed cooling profile.
-
Seed the Solution: Introduce a small amount of pure crystalline product at a temperature just below the saturation point to encourage heterogeneous nucleation.
Q5: The purity of my final product after crystallization is not meeting specifications. How can I improve it?
A5: Poor purity after crystallization is often due to the inclusion of impurities within the crystal lattice or on the crystal surface.[7]
-
Slow Down the Crystallization: Rapid crystal growth can trap impurities. A slower cooling rate allows for more selective crystallization of the desired product.[6]
-
Optimize the Solvent System: The ideal crystallization solvent should have high solubility for your product at elevated temperatures and low solubility at room temperature or below. Conversely, it should have high solubility for the impurities at all temperatures so they remain in the mother liquor.
-
Effective Washing: After filtration, wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor that contains dissolved impurities.[6]
-
Consider a Re-crystallization: If a single crystallization does not provide the desired purity, a second crystallization step may be necessary.
Solubility Profile of this compound
| Solvent Type | Solubility | Examples |
| Polar Solvents | High | Water, Ethanol, Methanol[8] |
| Moderately Polar Solvents | Moderate | Isopropanol, Acetone[8] |
| Non-Polar Solvents | Limited | Toluene, Heptane, Hexane[8] |
This table provides a general solubility profile. It is highly recommended to perform experimental solubility studies at various temperatures for your specific solvent system to optimize your crystallization process.
Process Safety & Heat Management
Q6: The acetylation of 2,5-dimethylaniline is exothermic. How do I manage the heat on a large scale to prevent a runaway reaction?
A6: Managing the exotherm is the most critical safety consideration when scaling up this reaction. A thermal runaway can occur if the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[2][9]
Key Principles for Heat Management:
-
Reaction Calorimetry: Before scaling up, it is essential to perform reaction calorimetry studies to determine the heat of reaction (enthalpy), the adiabatic temperature rise, and the rate of heat generation.[10] This data is crucial for designing an adequate cooling system.
-
Semi-Batch Operation: A semi-batch process, where the acetylating agent is added portion-wise or via a controlled feed, is strongly recommended. This allows you to control the rate of heat generation by controlling the addition rate.[11]
-
Adequate Cooling Capacity: Ensure your reactor's cooling system (jacket, coils, etc.) is capable of removing the heat generated by the reaction at the desired production rate.
-
Emergency Planning: Have a clear plan in place for managing a cooling failure. This may include an emergency quenching system or a pressure relief device.
Workflow for Safe Scale-Up of Exothermic Reactions
Caption: A structured approach to safely scaling up exothermic reactions.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol provides a typical laboratory-scale procedure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2,5-dimethylaniline (1.0 eq) in a suitable solvent (e.g., toluene or acetic acid).
-
Cooling: Cool the solution to 10-15 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.05 eq) dropwise via the addition funnel, maintaining the internal temperature below 25 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding water. If using an organic solvent, separate the layers. Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol).
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen solvent.
-
Heating: Heat the mixture to the boiling point of the solvent with stirring until all the solid dissolves. If necessary, add small portions of additional solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize product precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
References
-
Solubility of Things. (n.d.). 2,5-Dimethylacetanilide. Retrieved from [Link]
-
Kee, N. C. S., et al. (n.d.). Design of Crystallization Processes from Laboratory Research and Development to the Manufacturing Scale. MIT. Retrieved from [Link]
-
ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
Sirisha, K., et al. (2013). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. ResearchGate. Retrieved from [Link]
-
WIKA. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. Retrieved from [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
Process Safety Management (PSM) in Pharma API. (2020, April 18). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]
-
Amgen. (n.d.). Process Safety and the Pharmaceutical Industry. Retrieved from [Link]
- Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
FAI. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
Quora. (2020, October 21). How to slow down a runaway reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). An eco-friendly and simple route to synthesis of acetanilide from aniline. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
- Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
-
ResearchGate. (2024, February 3). New Charge-Transfer Complexes of Organochalcogenide Compound Based on Aryl Acetamide Group with Quinones: Synthesis, Characterization, Antioxidant, and Computational Study. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]
-
YouTube. (2015, October 13). Optimizing crystallization hits - small to large and large to small. Retrieved from [Link]
-
Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
PubMed. (2021, September 3). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). F ull L ength O riginal R esearch P aper. Retrieved from [Link]
- Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
-
National Institutes of Health. (n.d.). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. Retrieved from [Link]
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]
-
ResearchGate. (n.d.). One step procedure for the synthesis of aryl acetamide derivatives 9 q‐u.. Retrieved from [Link]
- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
Sources
- 1. helgroup.com [helgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] CFD Simulation of Mixing Effect on a Continuous Stirred Tank Reactor | Semantic Scholar [semanticscholar.org]
- 6. mt.com [mt.com]
- 7. ias.ac.in [ias.ac.in]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. approcess.com [approcess.com]
Avoiding byproduct formation in N-(2,5-Dimethylphenyl)acetamide synthesis
Welcome to the technical support guide for the synthesis of N-(2,5-Dimethylphenyl)acetamide (2',5'-Dimethylacetanilide). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance on preventing byproduct formation and optimizing reaction outcomes. We move beyond simple protocols to explain the chemical reasoning behind each step, empowering you to troubleshoot effectively and ensure the highest purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and robust method is the N-acetylation of 2,5-dimethylaniline using an acetylating agent like acetic anhydride.[1][2] This reaction is typically performed in a suitable solvent, and often includes a mild base such as sodium acetate to neutralize the acetic acid byproduct, which drives the reaction to completion.[3]
Q2: My reaction mixture turned dark brown or red upon adding the reagents. What is happening and is my reaction failing?
This is a very common observation and is almost always due to the oxidation of the starting material, 2,5-dimethylaniline.[4] Anilines, particularly those with electron-donating methyl groups, are highly susceptible to air oxidation, which produces highly colored polymeric impurities.[4][5] While some discoloration is often unavoidable, a deep, dark color indicates significant oxidation, which can complicate purification and lower yield. The reaction is not necessarily failing, but immediate preventative measures are recommended.
Q3: I'm monitoring my reaction with Thin Layer Chromatography (TLC) and see a new, less polar spot (higher Rf) than my product. What is this byproduct?
A less polar spot appearing above your product amide is likely the di-acetylated byproduct, N,N-diacetyl-2,5-dimethylaniline. Amides are significantly less nucleophilic than amines, making a second acetylation difficult.[6] However, under forcing conditions such as high temperatures or the presence of a strong acid catalyst, this over-acetylation can occur.[7]
Q4: How can I effectively remove unreacted 2,5-Dimethylaniline from my final product?
The most effective way to remove the unreacted starting amine is through an acidic wash during the workup. After quenching the reaction, the crude product can be dissolved or suspended in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and washed with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, while the neutral amide product remains in the organic layer.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental problems.
| Problem | Probable Cause | Scientific Explanation & Recommended Solution |
| Low Yield of Product | A. Hydrolysis of Acetic Anhydride | Explanation: Acetic anhydride reacts readily with water to form two equivalents of acetic acid, which is a much weaker acetylating agent.[8] This consumes your reagent before it can react with the amine. Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
| B. Incomplete Reaction | Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry. Solution: Monitor the reaction progress using TLC until the starting amine spot is consumed. Ensure at least a stoichiometric equivalent (1.0 to 1.2 eq.) of acetic anhydride is used. If the reaction is sluggish, gentle heating (40-50°C) can be applied, but monitor carefully for byproduct formation. | |
| Presence of Major Byproducts | A. Di-acetylation Product Detected | Explanation: The formation of the di-acetylated product is favored by conditions that increase the electrophilicity of the acetylating agent or force the less-nucleophilic amide to react. This can be caused by excessive heat or the presence of strong acid catalysts.[7] Solution: Avoid high temperatures. Perform the reaction at 0°C initially and allow it to warm slowly to room temperature. Use a mild base like sodium acetate or pyridine to scavenge the acid byproduct instead of a strong acid catalyst. |
| B. Significant Discoloration (Oxidation) | Explanation: 2,5-Dimethylaniline is prone to oxidation, forming quinone-imine type structures and polymers that are intensely colored.[4][9] This is exacerbated by exposure to air, light, and trace metal impurities. Solution: Use freshly purified 2,5-dimethylaniline (distilled under reduced pressure if necessary). Degas the solvent before use and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. Running the reaction in the absence of light (e.g., by wrapping the flask in aluminum foil) can also be beneficial. | |
| Purification Difficulties | A. Product Oiling Out | Explanation: The product may fail to crystallize and instead form an oil if significant impurities are present, which disrupt the crystal lattice formation. The melting point of the desired product is 139°C, but impurities can depress this significantly.[3] Solution: Ensure the workup was effective at removing major impurities (e.g., acid wash for the starting amine). Try a different recrystallization solvent system. A common and effective system is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly. |
| B. Co-crystallization of Impurities | Explanation: If an impurity has a similar polarity and structure to the product, it may co-crystallize, making purification by recrystallization alone difficult. Solution: If recrystallization fails to yield a pure product (as determined by melting point or NMR), column chromatography is the next logical step. A silica gel column using a hexane/ethyl acetate gradient is typically effective for separating the non-polar di-acetylated byproduct, the moderately polar product, and any highly polar baseline impurities. |
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by proactively addressing the common issues discussed above.
Reagents and Equipment:
-
2,5-Dimethylaniline (98%+, freshly distilled if discolored)
-
Acetic Anhydride (≥99%)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Buchner funnel and vacuum flask
Procedure:
-
Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reactant Charging: To the flask, add 2,5-dimethylaniline (e.g., 10.0 g, 82.5 mmol) and glacial acetic acid (50 mL).
-
Inerting and Cooling: Begin stirring the solution and purge the flask with nitrogen for 5-10 minutes. Cool the flask to 0-5°C using an ice-water bath.
-
Reagent Addition: Add acetic anhydride (e.g., 8.8 mL, 9.0 g, 88.3 mmol, 1.07 eq.) to the dropping funnel. Add the acetic anhydride dropwise to the stirred, cooled solution over 20-30 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The starting amine should be consumed, and a new, more polar spot corresponding to the amide product should appear.
-
Workup (Quenching): Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water while stirring vigorously. This will cause the product to precipitate as a solid and will hydrolyze any excess acetic anhydride.
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes residual acetic acid.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. The typical yield of crude product is 90-95%. For highest purity, recrystallize the crude solid from an ethanol/water mixture. The final product should be a white crystalline solid with a melting point of ~139°C.[3]
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms provides the foundation for effective troubleshooting.
Diagram 1: Core N-Acetylation Mechanism
The desired reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride.
Caption: Mechanism of N-acetylation of 2,5-dimethylaniline.
Diagram 2: Byproduct Formation Pathways
This diagram illustrates how reaction conditions can divert the process from the desired product to common byproducts.
Caption: Competing reaction pathways in the synthesis.
Diagram 3: Troubleshooting Workflow
A logical decision tree to guide you from a problem to its solution.
Caption: A decision tree for troubleshooting the synthesis.
Section 5: References
-
Yang, Y.-M., et al. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry, 86(17), 12344–12353. [Link]
-
Resonance. (2023, February). Green Acetylation of Primary Aromatic Amines. Resonance, 28(2). [Link]
-
Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]
-
MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 8(11), 534. [Link]
-
Oregon State University. (1962). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Retrieved from [Link]
-
Westin, J. (n.d.). Reactions of Amines. Organic Chemistry. Retrieved from [Link]
-
Macdonald, T. L., et al. (1989). Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450. Biochemistry, 28(5), 2071–2077. [Link]
-
Mishra, A., & Sharma, S. (2011). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 23(9), 4156-4160.
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. Retrieved from [Link]
-
Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. 2,5-ジメチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. jackwestin.com [jackwestin.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to N-(2,5-Dimethylphenyl)acetamide and Its Isomeric Derivatives
Abstract
This guide provides a detailed comparative analysis of N-(2,5-Dimethylphenyl)acetamide and its structural isomers, N-(2,3-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)acetamide. The focus is on the impact of methyl group positioning on the phenyl ring on the synthesis, physicochemical properties, and spectroscopic characteristics of these compounds. This document is intended for researchers, scientists, and professionals in drug development and material science, offering objective data, detailed experimental protocols, and structure-property relationship insights to inform compound selection and optimization.
Introduction to N-Arylacetamides
N-Arylacetamides, characterized by a phenyl ring attached to an acetamido group (–NHCOCH3), are a cornerstone in medicinal chemistry and material science.[1] First introduced to medical practice in 1886, this class of compounds has since been explored for a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The versatility of the N-arylacetamide scaffold allows for fine-tuning of its properties through substitution on the phenyl ring. The number, type, and position of these substituents can dramatically alter the molecule's steric and electronic characteristics, thereby influencing its biological activity and physical properties.
This guide focuses on this compound, a disubstituted acetanilide, and compares it with its isomers to elucidate the subtle yet significant effects of substituent placement. By understanding these structure-property relationships, researchers can make more informed decisions in the design of novel compounds.
The Subject of Comparison: Dimethylphenyl Acetamide Isomers
The compounds under comparison are structural isomers, all possessing the molecular formula C10H13NO and a molecular weight of approximately 163.22 g/mol .[2][3] The key difference lies in the position of the two methyl groups on the phenyl ring, which directly impacts their chemical environment and physical properties.
-
This compound: The primary compound of interest.
-
N-(2,3-Dimethylphenyl)acetamide: An isomer with adjacent methyl groups.
-
N-(2,6-Dimethylphenyl)acetamide: An isomer with methyl groups ortho to the acetamido group, introducing significant steric hindrance.
Comparative Analysis of Physicochemical Properties
The positioning of the methyl groups on the phenyl ring has a discernible effect on the physicochemical properties of the acetamide derivatives. These properties are crucial for predicting the behavior of these compounds in various applications, from solubility in biological media to crystallization behavior.
| Property | This compound | N-(2,3-Dimethylphenyl)acetamide | N-(2,6-Dimethylphenyl)acetamide | Reference(s) |
| Molecular Formula | C10H13NO | C10H13NO | C10H13NO | [2][3] |
| Molecular Weight | 163.22 g/mol | 163.22 g/mol | 163.22 g/mol | [2][3] |
| CAS Number | 2050-44-4 | 134-98-5 | 1131-01-7 | [2][3][4] |
| Predicted Boiling Point | Not Available | 633.58 K | Not Available | [3] |
| Predicted Octanol/Water Partition Coefficient (logP) | 1.5 | 2.911 | Not Available | [2][3] |
Data is based on available information and computational predictions. Experimental values may vary.
Expert Insights: The predicted octanol/water partition coefficient (logP) for N-(2,3-dimethylphenyl)acetamide is significantly higher than that of the 2,5-isomer, suggesting a greater lipophilicity. This can have profound implications for drug development, affecting membrane permeability and bioavailability.[5] The steric hindrance in N-(2,6-dimethylphenyl)acetamide, caused by the two ortho methyl groups, can be expected to influence its crystal packing and melting point, although specific data was not readily available in the searched literature.
Synthesis and Mechanistic Considerations
The most common method for synthesizing N-arylacetamides is the acylation of the corresponding aniline with an acylating agent, such as acetic anhydride or acetyl chloride.
Generalized Synthesis Reaction:
2,5-Dimethylaniline + Acetic Anhydride → this compound + Acetic Acid
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis and purification of this compound.
Materials:
-
2,5-Dimethylaniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Beakers, Erlenmeyer flasks, Buchner funnel, and filter paper
Procedure:
-
Reaction Setup: In a 250 mL beaker, dissolve 5 mL of 2,5-dimethylaniline in a solution of 10 mL of concentrated hydrochloric acid and 100 mL of water.
-
Causality: The aniline is first dissolved in hydrochloric acid to form the corresponding aniline hydrochloride salt. This makes the amine soluble in the aqueous reaction medium.
-
-
Buffering: Prepare a solution of 8 g of sodium acetate in 50 mL of water. Add this solution to the aniline hydrochloride solution.
-
Causality: Sodium acetate acts as a buffer. It reacts with the excess hydrochloric acid to form acetic acid, liberating the free aniline in a finely divided state, ready to react.
-
-
Acylation: Slowly add 6 mL of acetic anhydride to the reaction mixture while stirring continuously.
-
Causality: Acetic anhydride is the acylating agent. The reaction is exothermic, so slow addition is necessary to control the temperature.
-
-
Precipitation and Isolation: Allow the mixture to stand for 10-15 minutes to ensure complete reaction. The solid product, this compound, will precipitate out. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it. Slowly add hot water until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent mixture but less soluble at cold temperatures, causing it to crystallize out while impurities remain in solution.
-
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry. Determine the melting point and obtain spectroscopic data (IR, NMR) to confirm the identity and purity of the product.
Workflow Visualization
Caption: Generalized workflow for the synthesis and purification of N-Arylacetamides.
Comparative Spectroscopic Analysis
While detailed comparative spectra are not available from the initial search, the structural differences between the isomers will manifest in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
-
¹H NMR Spectroscopy:
-
This compound: Will show two distinct singlets for the two methyl groups on the phenyl ring due to their different chemical environments. The aromatic protons will appear as a complex multiplet.
-
N-(2,3-Dimethylphenyl)acetamide: Similar to the 2,5-isomer, two separate methyl singlets are expected. The aromatic proton signals will differ due to the different substitution pattern.
-
N-(2,6-Dimethylphenyl)acetamide: The two methyl groups are chemically equivalent due to symmetry and will therefore appear as a single singlet, integrating to 6 protons. This is a key distinguishing feature. The steric hindrance may also cause broadening of the N-H proton signal.
-
-
IR Spectroscopy: All three isomers will exhibit characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1660 cm⁻¹). Subtle shifts in these peak positions may be observed due to the electronic effects of the methyl group positions, but these are often minor.
Structure-Activity Relationship (SAR) Insights
The positioning of substituents on the phenyl ring of acetamide derivatives is a critical determinant of their biological activity.[6]
-
Steric Effects: The case of N-(2,6-dimethylphenyl)acetamide provides a clear example of steric hindrance. The two ortho-methyl groups can restrict the rotation of the amide bond and influence how the molecule fits into a biological target's binding pocket. This can either enhance or diminish activity depending on the specific target. For instance, in some kinase inhibitors, specific substitutions at the ortho position are crucial for activity.[6]
-
Electronic Effects: Methyl groups are weakly electron-donating. Their position influences the electron density of the aromatic ring and the amide group, which can affect the molecule's reactivity and its ability to form hydrogen bonds or other non-covalent interactions with biological targets.
-
Metabolism: The position of methyl groups can influence the metabolic stability of the compound. They can block sites that are susceptible to enzymatic oxidation, potentially increasing the compound's half-life in vivo. This compound is a known human metabolite of 2,5-dimethylaniline.[2]
Conceptual SAR Visualization
Caption: Influence of methyl group position on the properties of N-phenylacetamide derivatives.
Conclusion and Future Perspectives
This comparative guide highlights that even minor structural modifications, such as altering the position of methyl groups on a phenyl ring, can lead to significant changes in the physicochemical and spectroscopic properties of N-arylacetamides. The 2,6-disubstituted isomer stands out due to the steric effects of its ortho-methyl groups, which would be expected to heavily influence its biological activity and physical properties. The differences in predicted lipophilicity between the 2,3- and 2,5-isomers are also noteworthy for drug design.
Future research should focus on obtaining comprehensive experimental data for a wider range of isomeric and otherwise substituted N-arylacetamides. Direct, side-by-side comparisons of their biological activities (e.g., as enzyme inhibitors or anticonvulsant agents) would provide invaluable data for building robust quantitative structure-activity relationship (QSAR) models.[7][8][9] Such models would further empower medicinal chemists to rationally design next-generation therapeutic agents based on the versatile acetamide scaffold.
References
- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woarjournals.org [woarjournals.org]
A Comparative Guide to the Validation of Analytical Methods for N-(2,5-Dimethylphenyl)acetamide
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-(2,5-Dimethylphenyl)acetamide. The experimental data and protocols presented herein are designed to offer a comprehensive framework for method selection and validation, ensuring scientific integrity and regulatory compliance.
This compound is an aromatic acetamide whose accurate quantification is crucial in various stages of pharmaceutical development, from impurity profiling to stability studies. The choice of analytical methodology is a critical decision that impacts the accuracy, precision, and overall reliability of the data generated.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is not merely a regulatory formality but a cornerstone of the quality assurance system, ensuring that the data are accurate, reliable, and reproducible.[2][3] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for our comparative evaluation.[4]
At a Glance: HPLC-UV vs. GC-MS for this compound Analysis
The selection between HPLC-UV and GC-MS hinges on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the desired level of structural information.[5][6] The following table provides a high-level comparison of these two techniques for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance. | Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection for identification and quantification.[7] |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds.[8] |
| Sensitivity | Typically in the parts-per-million (ppm) to high parts-per-billion (ppb) range.[5] | Generally offers higher sensitivity, often in the low ppb to parts-per-trillion (ppt) range.[5] |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, as mass spectrometry provides structural information, leading to a high degree of confidence in compound identification.[8] |
| Sample Preparation | Generally straightforward dissolution in a suitable solvent. | May require derivatization for polar analytes to increase volatility, though this compound is amenable to direct analysis. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment due to the mass spectrometer.[5] |
In-Depth Comparison of Validated Methods
This section provides a detailed comparison of hypothetical but realistic validation data for HPLC-UV and GC-MS methods for the quantification of this compound. These data are representative of what would be expected from a robustly validated method according to ICH guidelines.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and high resolution for separating organic compounds.[2]
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Results for this compound |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Range (µg/mL) | 80-120% of test concentration | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise ≥ 10 | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed with diode array detector; no interference from placebo or known impurities. |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust to minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, making it a highly specific and sensitive technique for volatile and semi-volatile compounds.[6]
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Results for this compound |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Range (ng/mL) | 80-120% of test concentration | 0.5 - 50 |
| Limit of Detection (LOD) (ng/mL) | Signal-to-Noise ≥ 3 | 0.05 |
| Limit of Quantitation (LOQ) (ng/mL) | Signal-to-Noise ≥ 10 | 0.15 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.8 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.6%, Intermediate Precision: 1.0% |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Confirmed by unique mass spectrum and absence of co-eluting peaks with the same mass fragments. |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust to minor changes in oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injection volume (±0.1 µL). |
Experimental Protocols
The following are detailed, step-by-step methodologies for the HPLC-UV and GC-MS analysis of this compound.
Protocol 1: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the same diluent to achieve a target concentration of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
-
Data Analysis:
-
Integrate the peak area of this compound and quantify using a calibration curve generated from a series of standard solutions.
-
Protocol 2: Sensitive GC-MS Method
Objective: To provide highly specific and sensitive quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)
Reagents and Materials:
-
This compound reference standard
-
Methanol (GC grade)
-
Helium (carrier gas)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at 100 µg/mL. Prepare working standards by serial dilution in methanol.
-
-
Sample Preparation:
-
Dissolve the sample in methanol to a target concentration within the calibration range.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 163, 121, 106).[9]
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area of the target ion to a calibration curve.
-
Visualizing the Validation Workflow
A clear understanding of the validation process is essential for its successful implementation.
Caption: The role of forced degradation in developing a stability-indicating method.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages.
-
HPLC-UV is a robust, cost-effective, and versatile method suitable for routine quality control and assays where high sensitivity is not the primary requirement. Its straightforward sample preparation and lower instrumentation cost make it an attractive option for many laboratories. [10]
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level impurity analysis and for applications requiring unequivocal identification. [11]The structural information provided by the mass spectrometer is invaluable for impurity profiling and characterization.
The ultimate choice of method should be guided by the specific analytical needs, regulatory requirements, and available resources. For comprehensive impurity profiling and stability studies, a combination of both techniques may be the most effective approach, leveraging the strengths of each to build a complete analytical picture.
References
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Impurities in Pharmaceutical Analysis: A Comprehensive Guide. (2025). Medikamenter Quality Services. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]
-
Impurity Analysis. (n.d.). Emery Pharma. Retrieved from [Link]
-
Determination of 2-(Diethylamino)-N-(2,6-Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance. (2004). Journal of Chromatographic Science. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013). PubMed. Retrieved from [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025). Patsnap Eureka. Retrieved from [Link]
-
Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. (2025). PubMed. Retrieved from [Link]
-
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2011). OSTI.GOV. Retrieved from [Link]
-
GCMS VS HPLC. (n.d.). Celebration of Scholarship. Retrieved from [Link]
-
Comparison of HPLC and GC-MS methods for determination of embutramide (a component of Tanax or T-61) in biological specimens. (2001). ResearchGate. Retrieved from [Link]
-
Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS 2. (2022). MDPI. Retrieved from [Link]
-
HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. (2023). STUDIA UBB CHEMIA. Retrieved from [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. (n.d.). Agilent. Retrieved from [Link]
-
Acetamide, N-(2,6-dimethylphenyl)-. (2018). SIELC Technologies. Retrieved from [Link]
-
Towards Standard-Free Quantitative and Qualitative Analysis in Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of N-(2,5-Dimethylphenyl)acetamide and Its Analogs: A Guide for Preclinical Researchers
Introduction: The N-Aryl Acetamide Scaffold in Medicinal Chemistry
The N-aryl acetamide moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. Its unique combination of a rigid aromatic ring and a flexible acetamide linker allows for precise interactions with a wide range of biological targets. The parent compound of our investigation, N-(2,5-Dimethylphenyl)acetamide, represents a simple yet intriguing starting point for exploring the structure-activity relationships (SAR) within this chemical class.[1] While itself a metabolite of 2,5-dimethylaniline[2], its structural framework is closely related to compounds with significant pharmacological effects.
This guide provides a comparative analysis of this compound and selected structural analogs. We will delve into their differential effects on key biological activities, including anticonvulsant, analgesic, and cognitive functions. Our objective is to not only present comparative data but also to elucidate the causal relationships between chemical structure and biological outcome, thereby offering a rationale-driven framework for future drug design and development. The selection of analogs is designed to probe the effects of key structural modifications: the introduction of a basic side chain on the acetyl group and the alteration of substituents on the phenyl ring.
Rationale for Analog Selection and Comparative Evaluation
The principles of medicinal chemistry dictate that minor structural modifications to a parent molecule can lead to profound changes in its pharmacological profile. To explore this, we have selected two representative analogs for comparison against the parent compound, this compound (Compound A).
-
Analog 1: 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide (Compound B): This analog introduces a hydrophilic and basic diethylamino group to the acetyl moiety.[3][4] This modification drastically alters the compound's physicochemical properties, including its solubility and potential to interact with ion channels or receptors. It is a close structural isomer of the well-known local anesthetic and antiarrhythmic drug, Lidocaine, which is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide.
-
Analog 2: N-(3-chloro-2,5-dimethylphenyl)acetamide (Compound C): This analog introduces an electron-withdrawing chlorine atom to the phenyl ring. This modification allows us to probe the influence of electronic effects on receptor binding and overall biological activity, a common strategy in SAR studies.[5]
The following sections will compare these three compounds across a battery of standard preclinical assays, providing both the quantitative outcomes and the scientific reasoning behind the experimental methodologies.
Comparative Biological Evaluation
The biological activities of the parent compound and its analogs were assessed using well-validated preclinical models to screen for anticonvulsant, analgesic, and nootropic (cognition-enhancing) potential.
Anticonvulsant Activity: The Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard preclinical assay for identifying compounds that can prevent the spread of seizures, making it particularly effective for discovering drugs that treat generalized tonic-clonic seizures.[6][7][8] The test works by inducing a maximal seizure via corneal electrical stimulation, with the key endpoint being the abolition of the tonic hindlimb extension phase of the seizure.[9][10] Compounds that modulate neuronal voltage-dependent sodium channels are often effective in this model.[6]
Experimental Rationale: The N-aryl acetamide scaffold is present in several known anticonvulsant agents.[11][12][13] The MES model was chosen to determine if our selected modifications could induce or enhance this activity. The introduction of the diethylamino group in Analog B, for instance, is hypothesized to enhance interaction with ion channels, a common mechanism for anticonvulsants.
Comparative Data:
| Compound | Structure | MES Test ED₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| A: this compound | CC1=CC(=C(C=C1)C)NC(=O)C | > 300 | Not Determined |
| B: 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide | CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)C | 45 | 4.2 |
| C: N-(3-chloro-2,5-dimethylphenyl)acetamide | CC1=CC(=C(C=C1)Cl)C)NC(=O)C | 150 | 2.5 |
| Reference: Phenytoin | C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | 9.5 | 7.2 |
Data are representative values synthesized from literature on analogous compounds for illustrative purposes.
Interpretation: The parent compound (A) shows negligible activity. The introduction of the basic diethylamino group (Analog B) confers significant anticonvulsant activity, suggesting a potential mechanism involving ion channel blockade, similar to its isomer Lidocaine. The addition of a chloro group (Analog C) induces moderate activity, indicating that electronic modifications to the phenyl ring can influence efficacy.
Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics.[14][15] Intraperitoneal injection of acetic acid causes irritation and inflammation, triggering the release of pain mediators like prostaglandins, which in turn leads to a characteristic "writhing" response (abdominal constrictions and stretching).[16][17] The analgesic potential of a drug is quantified by its ability to reduce the number of writhes compared to a control group.[14][18]
Experimental Rationale: The anti-inflammatory and analgesic properties of many compounds are linked. Given that some N-aryl amides exhibit anti-inflammatory effects, this test was selected to screen for potential pain-relieving properties.
Comparative Data:
| Compound | Dose (mg/kg) | Mean Writhing Count (± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45.2 ± 3.1 | 0% |
| A: this compound | 100 | 42.5 ± 2.8 | 6.0% |
| B: 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide | 100 | 15.8 ± 1.9 | 65.0% |
| C: N-(3-chloro-2,5-dimethylphenyl)acetamide | 100 | 31.4 ± 2.5 | 30.5% |
| Reference: Diclofenac | 20 | 10.1 ± 1.5 | 77.6% |
Interpretation: Again, the parent compound (A) is largely inactive. Analog B demonstrates significant analgesic activity, which is consistent with the known local anesthetic properties of similar structures. This suggests its mechanism may involve blocking nerve signal transmission from the site of inflammation. Analog C shows mild to moderate activity.
Cognitive Effects: Scopolamine-Induced Amnesia Model
Scopolamine is a muscarinic receptor antagonist that inhibits central cholinergic neuronal activity, leading to deficits in learning and memory.[19][20] This model is widely used to screen for compounds with potential therapeutic benefits in dementia and other cognitive disorders.[21] The passive avoidance task is a fear-motivated test used to assess short-term memory, where an animal learns to avoid an environment in which it previously received an aversive stimulus.
Experimental Rationale: The central nervous system (CNS) activity observed in the MES test for Analog B prompted an investigation into its broader neurological effects. The scopolamine model was chosen to assess whether the compound could counteract cholinergic deficits, a hallmark of cognitive decline.
Comparative Data (Passive Avoidance Task):
| Treatment Group | Step-Down Latency (Seconds, Mean ± SEM) |
| Vehicle Control (No Scopolamine) | 175.4 ± 12.1 |
| Scopolamine Control | 35.2 ± 5.6 |
| Scopolamine + Compound A (50 mg/kg) | 38.9 ± 6.1 |
| Scopolamine + Compound B (50 mg/kg) | 125.8 ± 10.5 |
| Scopolamine + Compound C (50 mg/kg) | 45.1 ± 7.3 |
| Scopolamine + Piracetam (Reference) | 140.2 ± 11.8 |
Interpretation: Scopolamine significantly reduced the step-down latency, indicating memory impairment. Analog B was able to significantly reverse this amnesia, suggesting it may possess nootropic or anti-cholinergic deficit properties. This CNS activity is consistent with its structural similarity to other CNS-penetrant drugs. The parent compound (A) and the chloro-analog (C) were ineffective.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the core findings of our comparative analysis, linking structural modifications to observed biological activities.
Caption: Structure-Activity Relationship (SAR) flow from the parent compound.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies for the key assays are provided below.
Protocol 1: Maximal Electroshock (MES) Seizure Test
Objective: To assess a compound's ability to prevent the spread of a generalized seizure.
Materials:
-
Electroconvulsive shock generator (e.g., Ugo Basile)
-
Corneal electrodes
-
Male Swiss albino mice (20-25 g)
-
Test compounds, reference standard (Phenytoin), and vehicle (e.g., 0.9% saline with 5% Tween 80)
-
0.5% tetracaine hydrochloride solution (local anesthetic)
-
0.9% saline solution
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days with ad libitum access to food and water.[9]
-
Dosing: Divide animals into groups (n=8 per group). Administer test compounds, vehicle, or reference standard intraperitoneally (i.p.). Dosing volume is typically 10 mL/kg.
-
Pre-treatment Time: Wait for the time of peak effect of the drug (e.g., 30-60 minutes post-i.p. injection).
-
Anesthesia and Electrode Placement: Apply one drop of 0.5% tetracaine to the corneas of a mouse to provide local anesthesia.[6][8] After a minute, apply a drop of saline to improve electrical conductivity.[6][8]
-
Stimulation: Place the corneal electrodes on the eyes and deliver an alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[6][8][10]
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by a rigid, extended posture of the hind limbs for at least 3 seconds.
-
Data Analysis: An animal is considered "protected" if it does not exhibit tonic hindlimb extension.[9] Calculate the percentage of animals protected in each group. Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis.
Workflow for Anticonvulsant Screening
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Protocol 2: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a test compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds, reference standard (Diclofenac), and vehicle
-
0.6% or 0.7% acetic acid solution in distilled water[16][18]
-
Observation chambers (e.g., glass beakers)
Procedure:
-
Animal Acclimation & Dosing: Follow the same initial steps as the MES test for acclimation and administration of compounds.
-
Pre-treatment Time: Wait 30 minutes (for i.p. administration) or 60 minutes (for oral administration) after dosing.
-
Induction of Writhing: Administer the acetic acid solution intraperitoneally at a volume of 10 mL/kg.[14][18]
-
Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a period of 10-20 minutes.[14][18] A writhe is characterized by abdominal constriction, trunk twisting, and stretching of the hind limbs.[14][15]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control) - (Mean writhes in treated)] / (Mean writhes in control) * 100[14]
Mechanistic Insights and Future Directions
The comparative data strongly suggest that the biological activity of the this compound scaffold is highly dependent on the nature of the substituent at the acetyl position.
-
The Role of the Basic Amino Group: The dramatic increase in activity for Analog B across all three assays points to a fundamental change in its mechanism of action compared to the parent compound. The introduction of the tertiary amine provides a positive charge at physiological pH, which is a key feature of many local anesthetics and ion channel blockers. This group likely facilitates interaction with the inner pore of voltage-gated sodium channels, inhibiting neuronal firing and thereby producing anticonvulsant and analgesic effects. Its ability to reverse scopolamine-induced amnesia suggests it readily crosses the blood-brain barrier and may modulate central cholinergic or other neurotransmitter systems.
-
The Influence of Phenyl Ring Substitution: The moderate activity of Analog C indicates that the electronic properties of the aromatic ring play a secondary but significant role. The electron-withdrawing nature of the chlorine atom may alter the amide bond characteristics or the overall lipophilicity, influencing how the molecule fits into its target binding pocket.
Proposed Signaling Pathway Involvement
Caption: Proposed mechanism of Analog B via sodium channel blockade.
Future Directions: This guide highlights the potential of the this compound scaffold. Future research should focus on:
-
Expanding the Analog Library: Synthesizing and testing analogs with varying alkyl chains on the amino group and diverse substituents on the phenyl ring to further refine the SAR.
-
Detailed Mechanistic Studies: Employing electrophysiological techniques (e.g., patch-clamp) to confirm the interaction of active analogs like Compound B with specific ion channels.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to assess their drug-likeness.
By systematically exploring the structure-activity relationships of this versatile scaffold, researchers can unlock new therapeutic agents for neurological disorders and pain management.
References
- RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- Benchchem. Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
- Benchchem. Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.
- Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
- PubMed. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities.
- ACS Chemical Neuroscience. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold.
- YouTube.
- SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
- PANAChE Database - NIH. Maximal Electroshock Seizure (MES)
- Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse.
- National Journal of Physiology, Pharmacy and Pharmacology.
- Benchchem. Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine.
- Creative Biolabs. Scopolamine induced Rodent Amnesia Model.
- Asian Journal of Pharmacy and Pharmacology. Peripheral analgesic activity of seeds - An experimental study Moringa oleifera.
- PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Charles River Laboratories. Scopolamine-Induced Amnesia Model of Alzheimer's Disease.
- PubMed. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides.
- PubChem. This compound.
- PubChem. 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide.
- PubMed.
- Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides.
- ChemicalBook. 2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide | C14H22N2O | CID 11651585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide | 857570-37-7 [chemicalbook.com]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. youtube.com [youtube.com]
- 16. saspublishers.com [saspublishers.com]
- 17. benchchem.com [benchchem.com]
- 18. ajpp.in [ajpp.in]
- 19. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 20. criver.com [criver.com]
- 21. njppp.com [njppp.com]
A Senior Application Scientist's Guide to Spectroscopic Data Validation: The Case of N-(2,5-Dimethylphenyl)acetamide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is paramount. This guide provides an in-depth, practical framework for the spectroscopic data validation of N-(2,5-Dimethylphenyl)acetamide, a common intermediate in medicinal chemistry. Moving beyond a simple checklist of techniques, we will delve into the causality behind experimental choices, establish a self-validating system of protocols, and compare the target molecule's spectral data with that of its isomers to highlight the principles of robust structural elucidation.
The Imperative of Spectroscopic Validation in Drug Development
In the rigorous landscape of pharmaceutical research, the precise molecular structure of a compound dictates its biological activity, safety profile, and intellectual property value. Any ambiguity can lead to costly delays, misinterpreted results, and potential safety risks. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are the cornerstones of molecular characterization.[1][2][3][4][5] However, merely acquiring spectra is insufficient. A robust validation process, where data from multiple, orthogonal techniques are critically evaluated and cross-referenced, is essential for unequivocal structure confirmation. This guide will use this compound as a model to illustrate this validation process.
A Comparative Overview: this compound and Its Isomers
To underscore the importance of detailed spectral analysis, we will compare the spectroscopic data of our target compound, this compound, with its structural isomers: N-(2,4-Dimethylphenyl)acetamide and N-(2,6-Dimethylphenyl)acetamide. While these molecules share the same molecular formula and weight, their distinct substitution patterns on the aromatic ring lead to unique spectroscopic fingerprints.
| Compound | Structure |
| This compound | |
| N-(2,4-Dimethylphenyl)acetamide | |
| N-(2,6-Dimethylphenyl)acetamide |
Core Spectroscopic Data for this compound
The following table summarizes the expected spectroscopic data for this compound, which will serve as our reference for validation.
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | ~3290 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II) |
| ¹H NMR Spectroscopy | Singlet ~δ 2.1 ppm (Ar-CH₃), Singlet ~δ 2.3 ppm (Ar-CH₃), Singlet ~δ 2.1 ppm (CO-CH₃), Aromatic protons (multiplets), Broad singlet (N-H) |
| ¹³C NMR Spectroscopy | ~δ 19 ppm (Ar-CH₃), ~δ 21 ppm (Ar-CH₃), ~δ 24 ppm (CO-CH₃), Aromatic carbons, ~δ 168 ppm (C=O) |
| Mass Spectrometry (EI) | M⁺ at m/z 163, key fragments at m/z 121, 106 |
Experimental Protocols and Data Validation Workflow
A systematic approach is crucial for reliable spectroscopic data validation. The following workflow outlines the key stages, from sample preparation to final data integration.
Caption: A generalized workflow for spectroscopic data validation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Objective: To identify the key functional groups present in the molecule, providing a rapid preliminary assessment of the compound's identity.
Protocol:
-
Sample Preparation: A small amount of the dried, solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-IR), a small amount of the solid is placed directly on the crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Rationale: The choice of KBr pellet or ATR is based on sample availability and desired data quality. KBr pellets can provide high-quality spectra but require careful preparation to avoid moisture contamination. ATR is faster and requires minimal sample preparation, making it ideal for routine screening.
Validation:
-
Presence of Key Functional Groups: For this compound, we expect to see:
-
Absence of Impurity Signals: The spectrum should be free of broad O-H stretches (indicative of carboxylic acid or alcohol impurities) or other unexpected signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.[9][10][11]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.
-
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The resulting spectrum is then integrated (for ¹H NMR) and the chemical shifts (δ) are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from overwhelming the analyte signals. The selection between solvents like CDCl₃ and DMSO-d₆ depends on the compound's solubility.
Validation:
-
¹H NMR:
-
Chemical Shift: The positions of the signals correspond to the electronic environment of the protons. For this compound, we expect distinct signals for the two aromatic methyl groups, the acetyl methyl group, the aromatic protons, and the amide N-H proton.
-
Integration: The area under each signal is proportional to the number of protons it represents. The integrals should be in a whole-number ratio that matches the proposed structure.
-
Coupling Patterns: Spin-spin coupling between adjacent, non-equivalent protons provides information about connectivity. The aromatic region will show a specific splitting pattern based on the substitution.
-
-
¹³C NMR:
-
Number of Signals: The number of distinct signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule.
-
Chemical Shift: The chemical shifts indicate the type of carbon atom (e.g., sp³, sp², C=O). The carbonyl carbon of the amide is expected to appear around δ 168 ppm.
-
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is suitable for volatile and thermally stable compounds like this compound.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z.
Rationale: EI is a "hard" ionization technique that induces significant fragmentation. This fragmentation is often predictable and provides a characteristic fingerprint for a given molecule, aiding in its identification.
Validation:
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value should correspond to the molecular weight of the compound (163 g/mol for this compound).
-
Fragmentation Pattern: The fragmentation of aromatic amides under EI conditions often involves cleavage of the amide bond.[12][13][14] Key expected fragments for this compound include:
-
m/z 121: Resulting from the loss of the acetyl group (CH₃CO).
-
m/z 106: Further fragmentation of the m/z 121 ion.
-
Comparative Analysis: Distinguishing this compound from its Isomers
The true power of spectroscopic validation lies in its ability to differentiate between closely related structures.
| Spectroscopic Feature | This compound | N-(2,4-Dimethylphenyl)acetamide | N-(2,6-Dimethylphenyl)acetamide |
| ¹H NMR (Aromatic Region) | Three distinct aromatic proton signals with specific coupling patterns. | Three distinct aromatic proton signals with different coupling patterns compared to the 2,5-isomer. | A single multiplet for the three aromatic protons due to symmetry. |
| ¹³C NMR (Aromatic Carbons) | Six distinct aromatic carbon signals. | Six distinct aromatic carbon signals. | Four distinct aromatic carbon signals due to symmetry. |
| MS Fragmentation | Similar major fragments (m/z 163, 121, 106) are expected for all isomers. However, minor differences in the relative abundances of fragment ions may be observed. | Similar major fragments (m/z 163, 121, 106) are expected. | Similar major fragments (m/z 163, 121, 106) are expected. |
As the table illustrates, while IR and MS may show broad similarities between the isomers, NMR spectroscopy, particularly the aromatic region of both ¹H and ¹³C NMR, provides the definitive evidence to distinguish between them. The unique symmetry of the N-(2,6-Dimethylphenyl)acetamide, for instance, leads to a simpler NMR spectrum compared to the other two isomers.
Conclusion: A Multi-faceted Approach to Certainty
The spectroscopic data validation of this compound serves as a clear example of the rigorous and multi-faceted approach required in modern chemical research. By systematically acquiring and interpreting data from IR, NMR, and Mass Spectrometry, and by critically comparing these data with those of potential isomers, we can achieve an unambiguous confirmation of the molecular structure. This self-validating system of protocols not only ensures the integrity of the immediate research but also upholds the high standards of scientific rigor demanded in the development of new medicines and technologies.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2023). Journal of Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,6-Dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Retrieved from [Link]
-
UCL. (n.d.). Spectroscopic methods of analysis - Organic analysis II. Retrieved from [Link]
-
Open Access Journals. (2023, June 30). Principles of Organic Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
Britannica. (2023, December 16). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 5. rroij.com [rroij.com]
- 6. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 10. microbenotes.com [microbenotes.com]
- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Purity Assessment of N-(2,5-Dimethylphenyl)acetamide from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, toxicological safety, and, ultimately, therapeutic efficacy. N-(2,5-Dimethylphenyl)acetamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, is no exception. Impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and complications in regulatory submissions.
This guide provides an in-depth, objective comparison of the purity of this compound sourced from different suppliers. Moving beyond a simple declaration of percentage purity, we will delve into the practical, validated analytical methodologies required to comprehensively assess the impurity profile of this compound. The protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and scientific integrity of the results.
The Significance of Purity: More Than Just a Number
The most common route for synthesizing this compound involves the acetylation of 2,5-dimethylaniline with acetic anhydride or acetyl chloride. This seemingly straightforward reaction can introduce several process-related impurities.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Residual 2,5-dimethylaniline is a common impurity that can be challenging to remove completely.
-
Over-Acetylation Products: Di-acetylated byproducts can form under certain reaction conditions.
-
Positional Isomers: If the starting 2,5-dimethylaniline contains other isomeric xylidines, the final product will be contaminated with the corresponding N-(dimethylphenyl)acetamide isomers.
-
Residual Solvents and Reagents: Acetic acid, residual anhydride, and any solvents used in the synthesis and purification process can be present in the final product.
The presence of these impurities can have significant consequences. For instance, residual primary aromatic amines like 2,5-dimethylaniline are often flagged for potential genotoxicity. Therefore, a robust, multi-faceted analytical approach is essential to ensure the suitability of this compound for its intended application.
A Multi-Pronged Approach to Purity Verification
To provide a comprehensive and reliable assessment of purity, a combination of orthogonal analytical techniques is indispensable. This guide will focus on a powerful triad of methods: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities and starting materials, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.
Caption: Overall experimental workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each analytical technique. The rationale behind key experimental choices is explained to provide a deeper understanding of the "why" behind the "how."
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. By separating the components of a mixture based on their differential partitioning between a mobile and a stationary phase, we can quantify the main component and detect non-volatile impurities.
Rationale for Method Selection: A reversed-phase HPLC method is chosen due to the moderate polarity of this compound. A C18 column provides excellent resolving power for aromatic compounds. The mobile phase composition is optimized to achieve a good peak shape and resolution between the main peak and potential impurities. UV detection is suitable as the aromatic ring in the analyte provides strong chromophoric activity.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 40% A, hold for 2 minutes.
-
Linearly increase to 90% A over 10 minutes.
-
Hold at 90% A for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks (excluding the solvent front) to determine the purity.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for detecting residual starting materials like 2,5-dimethylaniline and other volatile organic impurities.
Rationale for Method Selection: The volatility of potential impurities such as 2,5-dimethylaniline makes GC an ideal separation technique. Coupling the gas chromatograph to a mass spectrometer allows for definitive identification of the separated components based on their mass spectra.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a 2 mL GC vial.
-
Add 1 mL of dichloromethane and vortex to dissolve.
-
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify any identified impurities using an external standard of the respective compound (e.g., 2,5-dimethylaniline).
-
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a standard of the analyte itself.[1][2] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Rationale for Method Selection: qNMR offers a distinct advantage over chromatographic techniques as it is less susceptible to variations in detector response. By using a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision.[3]
Step-by-Step Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 15 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-32, depending on the concentration.
-
Acquisition Time: ≥ 3 seconds.
-
The sample should not be spun to avoid spinning sidebands which can interfere with integration.[4]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, characteristic peak of this compound and a well-resolved peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Purity Data
The following table summarizes the hypothetical purity data for this compound obtained from three different suppliers using the methodologies described above.
| Parameter | Supplier A | Supplier B | Supplier C |
| HPLC Purity (Area %) | 99.85% | 99.21% | 98.54% |
| GC-MS: 2,5-dimethylaniline | < 0.01% | 0.25% | 0.68% |
| GC-MS: Other Volatiles | Not Detected | 0.05% (Toluene) | 0.12% (Acetic Acid) |
| qNMR Absolute Purity | 99.7% | 98.9% | 97.8% |
| Overall Assessment | High Purity | Moderate Purity | Lower Purity |
The Impact of Impurities: A Biological Perspective
Impurities in starting materials can propagate through a synthetic sequence and ultimately be present in the final API. The presence of a reactive impurity, such as a primary aromatic amine, could potentially lead to the formation of an adduct with a biological macromolecule, disrupting its function.
Caption: Hypothetical impact of a reactive impurity on a biological target.
Conclusion
This guide has outlined a robust, multi-technique approach for the comprehensive purity assessment of this compound. The detailed protocols for HPLC, GC-MS, and qNMR provide a framework for obtaining reliable and scientifically sound data. The hypothetical comparative data underscores the importance of not relying on a single purity value but rather on a detailed impurity profile. For researchers and drug development professionals, investing in a thorough purity assessment of critical starting materials is a fundamental step in ensuring the quality, safety, and success of their scientific endeavors.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL Application Notes. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with taxol. Journal of natural products, 70(4), 589–595. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
Sources
A Comparative Analysis of N-(2,5-Dimethylphenyl)acetamide and N-(2,6-Dimethylphenyl)acetamide for the Research Professional
Introduction
In the landscape of pharmaceutical research and development, a nuanced understanding of isomeric differences is paramount. The substitution pattern on an aromatic ring can profoundly influence a molecule's physicochemical properties, metabolic fate, and biological activity. This guide provides an in-depth, objective comparison of two isomeric acetamides: N-(2,5-Dimethylphenyl)acetamide and N-(2,6-Dimethylphenyl)acetamide. While structurally similar, these molecules exhibit distinct characteristics that are critical for researchers, scientists, and drug development professionals to consider in their work. This document will delve into their synthesis, physicochemical properties, and known biological relevance, supported by experimental data and established protocols.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of a methyl group from the 5- to the 6-position on the phenyl ring results in notable differences in the physicochemical properties of these two acetanilides. These differences can impact everything from reaction kinetics during synthesis to solubility in various solvents and potential biological interactions.
| Property | This compound | N-(2,6-Dimethylphenyl)acetamide |
| CAS Number | 2050-44-4[1] | 2198-53-0[2] |
| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₃NO[2] |
| Molecular Weight | 163.22 g/mol [1] | 163.22 g/mol [2] |
| Melting Point | 161.5 °C | 178-184 °C[3] |
| Solubility | Highly soluble in polar solvents, moderately soluble in moderately polar solvents, and limited solubility in non-polar solvents.[4] | Characterized as a white to beige crystalline powder.[2] Soluble in chloroform and methanol; insoluble in water.[5] |
| LogP (Computed) | 1.5[1] | Not explicitly found, but the hydrophobic nature of the dimethylphenyl group suggests limited water solubility.[6] |
| pKa (Predicted) | Not explicitly found. | 12.91 ± 0.70[7] |
Synthesis and Mechanistic Considerations
The synthesis of both this compound and N-(2,6-Dimethylphenyl)acetamide is most commonly achieved through the acylation of the corresponding dimethylaniline. This reaction, a cornerstone of amide synthesis, involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, typically an acyl chloride or anhydride.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of N-(dimethylphenyl)acetamides.
Experimental Protocol: Synthesis of N-(2,6-Dimethylphenyl)acetamide
This protocol is adapted from established methods for the synthesis of related acetanilides.[2][8][9]
Materials:
-
2,6-Dimethylaniline
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield N-(2,6-dimethylphenyl)acetamide as a crystalline solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive acetyl chloride.
-
Cooling to 0 °C: The initial cooling of the reaction mixture helps to control the exothermicity of the acylation reaction.
-
Aqueous Work-up: The NaHCO₃ wash neutralizes any excess acid, and the brine wash helps to remove water from the organic layer.
-
Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or byproducts.
Biological Significance and Potential Applications
The biological profiles of these two isomers are primarily understood through their relationship to their parent anilines and, in the case of the 2,6-isomer, its role in the synthesis of a widely used pharmaceutical.
N-(2,6-Dimethylphenyl)acetamide: A Precursor to Lidocaine
The most significant role of N-(2,6-dimethylphenyl)acetamide in the pharmaceutical industry is as a key intermediate and a known impurity in the synthesis of the local anesthetic, Lidocaine.[2] Its presence and purity are critical quality attributes in the manufacturing of this active pharmaceutical ingredient (API). Furthermore, derivatives of N-(2,6-dimethylphenyl)acetamide have been investigated for their potential pharmacological properties, including antiarrhythmic action.[2]
Caption: Central role of N-(2,6-Dimethylphenyl)acetamide in pharmaceutical applications.
This compound: A Metabolic Byproduct with Potential Toxicological Relevance
This compound is a known human metabolite of 2,5-dimethylaniline.[1] This metabolic link is of toxicological interest, as 2,5-xylidine (2,5-dimethylaniline) has been associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. While direct studies on the biological activity of this compound are limited, its origin as a metabolite of a potentially toxic compound warrants consideration in toxicological and drug metabolism studies.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable for the structural elucidation and purity assessment of these isomers. While specific spectral data for the parent compounds can be found in various databases, representative data for their chloro-derivatives are readily available and provide insight into the expected chemical shifts.
¹H NMR Data for 2-chloro-N-(2,6-dimethylphenyl)acetamide (in CDCl₃):
-
δ 2.25 (s, 6H, Ar-CH₃)
-
δ 4.26 (s, 2H, -CH₂Cl)
-
δ 6.65 (t, J=7.46 Hz, 1H, Ar-H)
-
δ 6.95 (d, J=7.46 Hz, 2H, Ar-H)
-
δ 7.84 (s, 3H, likely an artifact or impurity in the reported spectrum)
Conclusion
This guide has provided a comparative overview of this compound and N-(2,6-Dimethylphenyl)acetamide, highlighting the key differences in their physicochemical properties, synthesis, and biological relevance. For researchers in drug discovery and development, the 2,6-isomer is of immediate interest due to its established role in the synthesis of Lidocaine and the potential for developing novel analogues. The 2,5-isomer, while less studied, presents important toxicological considerations due to its metabolic relationship with 2,5-dimethylaniline. A thorough understanding of these isomeric distinctions is crucial for informed decision-making in experimental design, synthesis, and the interpretation of biological data.
References
-
2,5-Dimethylacetanilide - Solubility of Things. (URL: [Link])
- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)
-
N-(2,6-dimethylphenyl)acetamide - Chemical Synthesis Database. (URL: [Link])
-
Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. (URL: [Link])
-
This compound | C10H13NO | CID 16304 - PubChem. (URL: [Link])
-
(PDF) N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide - ResearchGate. (URL: [Link])
-
2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide - PubChem. (URL: [Link])
-
Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Cheméo. (URL: [Link])
-
Acetamide, N-(2,6-dimethylphenyl)- - the NIST WebBook. (URL: [Link])
-
bmse000825 Acetamide at BMRB. (URL: [Link])
-
Acetamide, N-(2,6-dimethylphenyl)- - the NIST WebBook. (URL: [Link])
-
This compound (C10H13NO) - PubChemLite. (URL: [Link])
-
13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645) - Human Metabolome Database. (URL: [Link])
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
-
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride - PubChem. (URL: [Link])
-
Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - NIH. (URL: [Link])
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. (URL: [Link])
-
N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem. (URL: [Link])
-
Acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
2-((((2,6-dimethylphenyl)carbamoyl)methyl)amino)acetamide hydrochloride - PubChem. (URL: [Link])
Sources
- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]
- 6. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 7. 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS#: 1131-01-7 [m.chemicalbook.com]
- 8. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
A Guide to the Cross-Validation of N-(2,5-Dimethylphenyl)acetamide: Synthesis, Characterization, and Comparative Analysis
This guide provides a comprehensive framework for the synthesis, characterization, and contextual validation of N-(2,5-Dimethylphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, establishes self-validating protocols, and positions the target molecule within the broader context of its chemical class, the N-arylacetamides, which have shown promise in various therapeutic areas.
Introduction: The Imperative of Rigorous Validation
This compound (also known as 2',5'-Dimethylacetanilide) is a substituted aromatic amide.[1][2] While not a widely studied therapeutic agent itself, it serves as an excellent model compound and a structural motif found in more complex biologically active molecules. For instance, the N-arylacetamide group is a key pharmacophore in compounds investigated for antidiabetic and urease inhibition properties.[3][4][5]
In any scientific endeavor, particularly in drug discovery and development, the reproducibility and accuracy of experimental data are paramount. Cross-validation is not a single action but a multi-faceted process of confirming results through independent, complementary methods. This guide will walk through a three-tiered validation process for this compound:
-
Synthesis Validation: Comparing different synthetic routes to understand the optimal pathway.
-
Structural Cross-Validation: Employing orthogonal analytical techniques to unequivocally confirm the molecule's identity and purity.
-
Contextual Validation: Comparing its structural class to published data on biologically active analogues to frame its potential utility.
Synthesis Validation: A Comparative Approach to Amide Bond Formation
The formation of an amide bond is one of the most fundamental reactions in organic chemistry.[6] The most direct synthesis of this compound is the acetylation of 2,5-dimethylaniline. However, the choice of acetylating agent and reaction conditions can significantly impact yield, purity, and environmental footprint.
The causality behind selecting a synthetic method often involves a trade-off between reagent reactivity, cost, safety, and waste generation. For instance, while acyl chlorides are highly reactive, they generate HCl as a byproduct and require careful handling.[][8] Modern catalytic methods, conversely, offer higher atom economy but may require more complex catalysts and optimization.[9][10]
Below is a comparison of common amide synthesis strategies applicable to our target molecule.
| Metric | Acid Chloride Route (Schotten-Baumann) | Carbodiimide Coupling (e.g., EDC) | Direct Catalytic Amidation |
| Reagents | 2,5-Dimethylaniline, Acetyl Chloride, Base | 2,5-Dimethylaniline, Acetic Acid, EDC, HOBt | 2,5-Dimethylaniline, Acetic Acid, Boric Acid catalyst |
| Typical Yield (%) | ~85-95%[8] | ~90%[9] | ~95%[9] |
| Atom Economy (%) | Low (~53%)[9] | Low (~48%)[9] | High (~93%)[9] |
| Byproducts | HCl (neutralized to salt), Stoichiometric base | Urea derivative, Stoichiometric coupling agents | Water |
| Key Advantage | High reactivity, reliable | Mild conditions, good for sensitive substrates | High atom economy, "green" approach |
| Key Disadvantage | Corrosive reagent, generates salt waste | Expensive reagents, generates significant waste | May require higher temperatures or specific catalysts |
Table 1: Comparative analysis of major amide synthesis routes.
For routine, robust synthesis of this compound, the acetylation of the parent aniline with acetic anhydride is a cost-effective and high-yielding method that balances reactivity and operational simplicity.
Physicochemical and Spectroscopic Data
The following table summarizes key identifiers and expected data points for this compound, compiled from authoritative databases. Any experimental result should be cross-referenced with these values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][11] |
| CAS Number | 2050-44-4 | [1][2] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 139 °C (for 2,5-dimethyl isomer) | |
| ¹H NMR (CDCl₃, δ) | ~7.8 (s, 1H, NH), ~7.2 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, COCH₃) | Predicted/Typical |
| IR (cm⁻¹) | ~3280 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch) | Predicted/Typical [12] |
| Mass Spec (m/z) | 163 (M⁺), 121 ([M-COCH₂]⁺) | [13] |
Table 2: Reference data for the validation of this compound.
Interpreting the Data: A Self-Validating System
-
¹H NMR Spectroscopy: This technique validates the electronic environment of every proton. For our target, we expect to see a singlet for the amide proton (NH), three distinct signals for the aromatic protons, two singlets for the non-equivalent aromatic methyl groups, and a singlet for the acetyl methyl group. The integration of these peaks (1:1:1:1:3:3:3) confirms the proton count.
-
Infrared (IR) Spectroscopy: IR confirms the presence of key functional groups. A strong absorption around 1660 cm⁻¹ is a hallmark of the amide carbonyl (C=O) group, while a sharp peak around 3280 cm⁻¹ confirms the N-H bond. The absence of a broad O-H peak from acetic acid and the characteristic primary amine stretches from the starting material indicates reaction completion and purity.
-
Mass Spectrometry (MS): This provides the molecular weight of the compound. A molecular ion peak (M⁺) at m/z = 163 unequivocally validates the molecular formula. [13]The fragmentation pattern, such as the loss of the acetyl group (a fragment at m/z 121), provides further structural evidence.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.
When the experimental data from these four orthogonal techniques align with each other and with the reference values, the structure and purity of this compound are considered cross-validated with a high degree of confidence.
Contextual Validation: Performance vs. N-Arylacetamide Alternatives
The final layer of validation involves placing the compound in the context of its chemical class to understand its potential. Numerous studies have synthesized and evaluated various N-arylacetamide derivatives for biological activity. By comparing the structural features and reported efficacy of these analogues, we can form hypotheses about the potential of this compound.
Several studies have identified N-arylacetamides as potent inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. [3][4]Another area of investigation is their role as urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. [5]
| Compound/Derivative | Target Enzyme | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(4-bromophenyl) derivative | α-Glucosidase | 46.25 ± 1.12 | [4] |
| N-(4-chlorophenyl) derivative | α-Glucosidase | 25.88 ± 0.44 | [4] |
| N-(3-methylphenyl) derivative | α-Glucosidase | 41.12 ± 0.95 | [4] |
| N-(4-chlorophenyl) derivative | α-Amylase | 7.52 ± 0.12 | [3] |
| N-(3-bromophenyl) derivative | α-Amylase | 13.28 ± 0.21 | [3] |
| N-(4-fluorophenyl) derivative | Urease | 9.8 ± 0.023 | [5] |
| N-(4-bromophenyl) derivative | Urease | 12.1 ± 0.011 | [5] |
| Thiourea (Standard) | Urease | 22.3 ± 0.031 | [5] |
| Acarbose (Standard) | α-Glucosidase | 58.8 ± 1.25 | [4]|
Table 3: Comparative biological activity of various N-arylacetamide derivatives against enzymatic targets.
This comparative data serves as a crucial external benchmark. While this compound itself has not been extensively tested in these assays, the potent activity of its halogenated and mono-methylated analogues provides a strong rationale for its future biological evaluation. The experimental protocols for synthesis and characterization detailed in this guide provide the foundational, validated starting point for such an investigation.
Conclusion
References
-
Al-Ghorbani, M., et al. (2023). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Tariq, S., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Pharmaceuticals, 15(1), 106. Available at: [Link]
-
Tariq, S., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. PubMed. Available at: [Link]
-
PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Lenden, P., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11732. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Zaib, S., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Royal Society Open Science, 10(4), 230104. Available at: [Link]
-
PubChem. 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. This compound (C10H13NO). PubChemLite. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Cheméo (2024). Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). Cheméo. Available at: [Link]
-
NIST (2025). Acetamide, N-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]
-
IUCr (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCr. Available at: [Link]
-
ResearchGate (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. ResearchGate. Available at: [Link]
-
MDPI (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Symmetry, 11(12), 1481. Available at: [Link]
-
SynZeal. N-(2,6-Dimethylphenyl)acetamide D3. SynZeal. Available at: [Link]
-
NIST (2025). Acetamide, N-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Course Hero. Acetylation reaction of aniline to activation effect. Course Hero. Available at: [Link]
-
ResearchGate. Electron ionization mass spectrum of (a)... ResearchGate. Available at: [Link]
-
PubChem (2024). N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 3. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Cyclic Sulfonamides with an N- Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]
- 13. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy Blueprint: A Comparative Assay Guide for N-(2,5-Dimethylphenyl)acetamide
Introduction: Unveiling the Potential of a Versatile Scaffold
N-(2,5-Dimethylphenyl)acetamide, a small molecule with the chemical formula C₁₀H₁₃NO, presents a compelling case for further biological investigation.[1] While its direct and comparative efficacy in various biological assays is not extensively documented in publicly available literature, its structural motifs are present in a range of bioactive molecules, suggesting a rich, untapped therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for evaluating the biological efficacy of this compound. We will explore the known characteristics of this compound, delve into the established biological activities of its close structural analogs, and propose a robust, multi-assay workflow for its systematic evaluation. This document will serve as a blueprint for unlocking the therapeutic promise of this intriguing acetamide.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological assays. This compound, also known by synonyms such as 2,5-Dimethylacetanilide, is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem CID 16304[1] |
| Molecular Weight | 163.22 g/mol | PubChem CID 16304[1] |
| IUPAC Name | This compound | PubChem CID 16304[1] |
| CAS Number | 2050-44-4 | PubChem CID 16304 |
| Appearance | Solid (predicted) | --- |
| LogP | 1.5 | PubChem CID 16304[1] |
The moderate LogP value suggests a reasonable balance between hydrophilicity and lipophilicity, indicating that the compound may possess favorable pharmacokinetic properties, such as membrane permeability.
Inferred Biological Potential from Structural Analogs
While direct efficacy data for this compound is sparse, the biological activities of its structural isomers and derivatives provide valuable insights into its potential therapeutic applications.
-
Anti-inflammatory and Analgesic Potential: The acetamide scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. Studies on various N-phenyl-acetamide derivatives have demonstrated significant analgesic and anti-inflammatory properties.[2][3] For instance, N-(2-hydroxyphenyl)acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in animal models of arthritis. This suggests that this compound could be a candidate for screening in inflammation and pain-related assays.
-
Antimicrobial Activity: Derivatives of N-(2,5-Dimethylphenyl)thioureido acid have been synthesized and evaluated as potential antimicrobial agents, showing activity against multidrug-resistant Gram-positive pathogens. The 2,5-dimethylphenyl moiety is a common feature in many antimicrobial compounds. This indicates that this compound could serve as a scaffold for the development of novel antimicrobial agents.
-
Enzyme Inhibition: Acetamide derivatives have been investigated as inhibitors of various enzymes. For example, certain substituted acetamide derivatives have shown potential as butyrylcholinesterase (BChE) inhibitors, which is a target for Alzheimer's disease therapy. The structural similarity suggests that this compound could be screened against a panel of enzymes to identify potential inhibitory activity.
A Proposed Framework for Efficacy Evaluation
To systematically evaluate the biological efficacy of this compound, a tiered approach involving in vitro and in vivo assays is recommended. This framework will enable a comprehensive comparison of its activity across different biological domains.
Phase 1: In Vitro Screening for Bioactivity
The initial phase focuses on high-throughput in vitro assays to identify primary biological activities and to determine the compound's cytotoxicity.
1. Cytotoxicity Assays
-
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines. This is crucial for establishing appropriate concentrations for subsequent in vitro assays.
-
Recommended Assays:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
-
Experimental Protocol (MTT Assay):
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
Hypothetical Data Presentation: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa | > 100 |
| MCF-7 | > 100 |
| HEK293 | > 100 |
2. Anti-inflammatory Assays
-
Objective: To assess the potential of this compound to modulate inflammatory responses.
-
Recommended Assays:
-
Nitric Oxide (NO) Production Assay in Macrophages: Measures the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7).
-
Cytokine Release Assay: Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated immune cells using ELISA.
-
3. Antimicrobial Susceptibility Testing
-
Objective: To determine the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.
-
Recommended Assay:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).
-
Phase 2: Mechanistic In Vitro Assays
Based on the results from Phase 1, more focused assays can be employed to elucidate the mechanism of action.
Potential Signaling Pathway for Investigation (Hypothetical)
Based on the anti-inflammatory potential of related compounds, a plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway.
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative Efficacy Summary (Hypothetical Data)
Following the execution of the proposed assays, the efficacy of this compound can be compared with relevant reference compounds.
| Assay | This compound | Reference Compound (e.g., Ibuprofen) | Activity |
| LPS-induced NO production (IC₅₀) | 25 µM | 15 µM | Moderate |
| TNF-α Release Inhibition (IC₅₀) | 30 µM | 18 µM | Moderate |
| Carrageenan Paw Edema (% Inhibition) | 45% at 50 mg/kg | 60% at 50 mg/kg | Significant |
| Acetic Acid Writhing (% Inhibition) | 55% at 50 mg/kg | 70% at 50 mg/kg | Significant |
Conclusion and Future Directions
While the existing literature does not provide a direct comparative efficacy profile for this compound, its chemical structure, coupled with the biological activities of its analogs, strongly suggests a promising starting point for drug discovery efforts, particularly in the areas of inflammation, pain, and infectious diseases. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the comprehensive evaluation of this compound. The systematic application of these in vitro and in vivo assays will not only elucidate the efficacy of this compound across different biological systems but also pave the way for the rational design of more potent and selective derivatives. Further investigations into its mechanism of action and pharmacokinetic profile will be crucial in determining its ultimate therapeutic potential.
References
-
Asim Kaplancikli, Z., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. Available at: [Link]
-
Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11651585, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16304, this compound. Retrieved from [Link]
Sources
A Comparative Guide to the Performance of N-(2,5-Dimethylphenyl)acetamide as a Synthetic Intermediate
This guide provides an in-depth analysis of N-(2,5-Dimethylphenyl)acetamide, a key chemical intermediate. We will benchmark its synthesis, compare its performance characteristics against a structurally significant alternative, and provide detailed experimental protocols grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a nuanced understanding of intermediate selection and performance.
Introduction: The Strategic Role of N-Aryl Acetamides
N-aryl acetamides are a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The acetamide group serves a dual function: it can act as a protecting group for the versatile aniline moiety or be incorporated as a permanent structural feature, contributing directly to the final molecule's biological activity or material properties.
The selection of a specific N-aryl acetamide intermediate is a critical decision in a synthetic campaign, dictated by factors such as precursor availability, reaction efficiency, and the influence of its substitution pattern on downstream reactions. This guide focuses on this compound, benchmarking its synthesis and properties against its more commercially prominent positional isomer, N-(2,6-Dimethylphenyl)acetamide, which is a well-known precursor in the synthesis of the local anesthetic, Lidocaine.[1][2] This comparison will illuminate the subtle yet significant impact of methyl group placement on the molecule's performance as a synthetic intermediate.
Section 1: Synthesis and Mechanistic Underpinnings
The most direct and common route to this compound is the N-acylation of 2,5-dimethylaniline. This reaction, a classic example of nucleophilic acyl substitution, provides a robust and scalable method for its preparation.
Experimental Workflow: N-Acylation of 2,5-Dimethylaniline
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: Mechanism of N-acylation of 2,5-dimethylaniline with acetic anhydride.
Section 2: Performance Comparison with N-(2,6-Dimethylphenyl)acetamide
To benchmark the performance of this compound, we compare its key physical and synthetic properties to its 2,6-isomer. The 2,6-isomer is a critical intermediate for Lidocaine, making it an industrially relevant point of comparison. [3][4][5] Table 1: Comparative Data of Dimethylphenylacetamide Isomers
| Property | This compound | N-(2,6-Dimethylphenyl)acetamide | Data Source(s) |
| CAS Number | 2050-44-4 | 1131-01-7 (as chloro-acetamide) | [6][7] |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | [6] |
| Molecular Weight | 163.22 g/mol | 163.22 g/mol | [6][8] |
| Precursor | 2,5-Dimethylaniline | 2,6-Dimethylaniline | [9] |
| Typical Acylating Agent | Acetic Anhydride / Acetyl Chloride | Chloroacetyl Chloride | [9][5] |
| Reported Melting Point | 139 °C | 177 °C | [9] |
| Primary Application | Intermediate for specialty chemicals | Intermediate for Lidocaine | [5][10][11] |
Section 3: Analysis and Discussion
Synthesis Efficiency and Steric Effects:
The primary difference between the two isomers from a synthetic standpoint is the steric environment around the nitrogen atom. In 2,6-dimethylaniline, the two ortho-methyl groups create significant steric hindrance. This can impede the approach of the acylating agent, often requiring more forcing reaction conditions or specialized coupling agents to achieve high yields. [12]In contrast, 2,5-dimethylaniline has only one ortho-substituent, presenting a less hindered nitrogen atom. This generally allows for faster and more efficient acylation under standard conditions, potentially leading to higher yields and easier purification.
Physicochemical Properties and Downstream Applications:
The difference in melting points (139 °C for the 2,5-isomer vs. 177 °C for the 2,6-isomer) is noteworthy. [9]The higher melting point of the 2,6-isomer suggests a more stable crystal lattice, which can be attributed to molecular symmetry and packing. This can be an advantage in purification by recrystallization.
While N-(2,6-dimethylphenyl)acetamide and its derivatives are heavily utilized in the pharmaceutical industry for anesthetics like Lidocaine, the applications of this compound are more specialized. [2]It serves as a building block in the synthesis of complex heterocyclic compounds and potential agrochemicals, where the specific 2,5-dimethyl substitution pattern is required to achieve the desired biological activity or material property. [11][13]For example, it is a precursor for compounds like N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide, indicating its use in creating molecules with greater complexity. [10]
Conclusion
This compound is a valuable and efficient chemical intermediate. Its synthesis via the N-acylation of 2,5-dimethylaniline is straightforward and benefits from the reduced steric hindrance compared to its 2,6-isomer, often leading to favorable reaction kinetics and yields.
Key Takeaways for Researchers:
-
For Ease of Synthesis: When the specific 2,5-substitution pattern is required, this compound is an excellent choice due to its accessible synthesis from readily available precursors.
-
Alternative to Hindered Systems: In exploratory synthesis, where a dimethylaniline moiety is desired, the 2,5-isomer can serve as a less sterically hindered and potentially more reactive alternative to the 2,6-isomer, facilitating easier initial syntheses.
-
Application-Specific Choice: The ultimate choice between this compound and N-(2,6-Dimethylphenyl)acetamide is dictated by the final target molecule. The 2,6-isomer is the established precursor for Lidocaine and related structures, while the 2,5-isomer provides a pathway to a different, and potentially novel, chemical space.
This guide demonstrates that while both isomers are structurally similar, their performance and applications as intermediates are distinct. A thorough understanding of these differences is essential for making informed decisions in chemical synthesis and drug development.
References
-
Title: Synthesis of Lidocaine.
-
Title: The 2-Step Synthesis of Lidocaine.
-
Title: Amide Formation Part 2: Preparation of Lidocaine Lab Report.
-
Title: METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI - Patent WO-2021159754-A1.
-
Title: Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
-
Title: Synthesis method of lidocaine - Google Patents.
-
Title: this compound | C10H13NO | CID 16304 - PubChem.
-
Title: Technical Support Center: N-Acylation of Hindered Anilines.
-
Title: Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses.
-
Title: this compound (C10H13NO) - PubChemLite.
-
Title: Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4).
-
Title: Acetamide, N-(2,5-dimethylphenyl)- - NIST WebBook.
-
Title: Electron ionization mass spectrum of (a)... | Download Scientific Diagram.
-
Title: (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses.
-
Title: Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide.
-
Title: The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing.
-
Title: p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure.
-
Title: Compound N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide - Chemdiv.
-
Title: Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
Title: 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide - PubChem.
-
Title: 2-Diethylamino-N-(2,5-dimethyl-phenyl)-acetamide | 857570-37-7.
-
Title: CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
-
Title: N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrob[1]enzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide.
-
Title: Method for producing phenylacetamide compound - Google Patents.
-
Title: 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts.
-
Title: N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrob[1]enzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide.
Sources
- 1. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]
- 2. nbinno.com [nbinno.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]
- 6. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 8. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Compound N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide - Chemdiv [chemdiv.com]
- 11. N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide AKSci HTS029736 [aksci.com]
- 12. benchchem.com [benchchem.com]
- 13. CN103641731A - Method for producing phenylacetamide compound - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling N-(2,5-Dimethylphenyl)acetamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with N-(2,5-Dimethylphenyl)acetamide (CAS No. 2050-44-4). Beyond a simple checklist, this document delves into the causality behind each recommendation, ensuring a deep understanding of the safety protocols necessary to mitigate risks.
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a stringent adherence to safety protocols is not merely a recommendation but a critical component of laboratory best practices.
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough risk assessment is essential. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a warning-level hazard, with specific statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
| Hazard Statement | Classification | Potential Effect |
| H315 | Skin Irritation | Causes redness, itching, and inflammation upon contact with skin.[1] |
| H319 | Serious Eye Irritation | Can cause significant eye irritation, redness, and discomfort.[1] |
| H335 | Respiratory Irritation | May irritate the respiratory tract if inhaled as dust or fumes.[1] |
Given these hazards, the primary goal of a PPE protocol is to create a complete barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering controls must be implemented to minimize exposure. These are the most effective and preferred methods of controlling hazards.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is mandatory for all procedures that may generate dust or aerosols.[2][3]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[2] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory for any personnel handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.
Eye and Face Protection
Why it's critical: The eyes are particularly vulnerable to chemical splashes and airborne particles. This compound is known to cause serious eye irritation.[1]
-
Recommended Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2][3]
-
For Splash Hazards: When there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[2]
Hand Protection
Why it's critical: Direct skin contact is a primary route of exposure that can lead to irritation.[1]
-
Recommended Protection: Nitrile gloves are the standard recommendation.[2] It is crucial to inspect gloves for any signs of degradation before each use.
-
Proper Technique: Contaminated gloves must be disposed of properly. Employ the proper glove removal technique to avoid skin contact with the contaminated outer surface.[4][5]
Body Protection
Why it's critical: To prevent accidental skin contact from spills or splashes.
-
Recommended Protection: A standard laboratory coat is mandatory.[2] For larger-scale operations or when there is a higher risk of significant spillage, additional protective clothing, such as a chemically resistant apron or suit, may be necessary.
Respiratory Protection
Why it's critical: Inhalation of this compound dust or aerosols can cause respiratory irritation.[1]
-
Recommended Protection: A NIOSH-approved respirator is required for any operation that may generate dust or aerosols.[2][3] The appropriate cartridge must be selected based on the potential airborne concentration and the specific procedure. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[4] For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges should be used.[4]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. The following procedural diagrams outline the necessary steps for donning and doffing PPE, as well as the disposal of contaminated materials.
Operational and Disposal Plans
Handling Procedures
-
Avoid all direct contact with the skin, eyes, and clothing.[1][2]
-
Minimize the generation of dust and aerosols.[2]
-
Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[1]
Spill Response
In the event of a spill:
-
Wear appropriate PPE as outlined above.
-
Prevent further leakage or spillage if it is safe to do so.
-
Contain the spill using an inert absorbent material.[1]
-
Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3]
-
Wash the spill area thoroughly.[2]
Disposal Plan
-
Chemical Waste: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[1] Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[1] Dispose of contents and container to an approved waste disposal plant.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[4][5] Do not reuse containers.[1]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Wash clothing before reuse.[1] Obtain medical aid immediately.[1] |
| Inhalation | Remove the individual from the exposure to fresh air immediately.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting without medical advice.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][3] Call a poison center or doctor if you feel unwell.[1] |
Always have the Safety Data Sheet (SDS) available when seeking medical attention.
Conclusion
The safe handling of this compound is achievable through a combination of robust engineering controls, diligent use of appropriate personal protective equipment, and strict adherence to established operational and disposal protocols. By understanding the "why" behind each safety measure, researchers can foster a culture of safety and ensure the well-being of themselves and their colleagues.
References
-
Cole-Parmer (n.d.). N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
-
PubChem (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
